molecular formula C24H23N5O B000926 Apatinib CAS No. 811803-05-1

Apatinib

Cat. No.: B000926
CAS No.: 811803-05-1
M. Wt: 397.5 g/mol
InChI Key: WPEWQEMJFLWMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apatinib (also known as Rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor that highly selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Its primary research value lies in its potent anti-angiogenic activity. By competitively binding to the kinase domain of VEGFR-2, this compound effectively blocks VEGF-stimulated endothelial cell migration and proliferation, thereby decreasing tumor microvascular density and inhibiting tumor growth . Beyond its core mechanism, this compound has demonstrated efficacy in reversing multidrug resistance (MDR) in cancer models by inhibiting the transport function of ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2, which can sensitize tumor cells to conventional chemotherapeutic agents . It also mildly inhibits other tyrosine kinases including c-Kit and c-Src . Completed clinical trials have shown that this compound can prolong progression-free survival (PFS) and overall survival (OS) in advanced gastric cancer and other solid tumors, making it a valuable compound for studying late-stage malignancies . Its well-characterized pharmacokinetic profile, with a mean half-life of approximately 9 hours, further supports its utility in in vivo research models . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWQEMJFLWMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024366
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811803-05-1
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apatinib free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoceranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apatinib's Core Mechanism of Action in Angiogenesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, primarily through its potent anti-angiogenic properties. This guide provides a comprehensive technical overview of the core mechanism by which this compound exerts its anti-angiogenic effects. It delves into the molecular interactions, signaling pathways, and cellular consequences of this compound administration, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction: The Role of Angiogenesis in Cancer and this compound as a Targeted Therapy

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to eliminate metabolic waste. The vascular endothelial growth factor (VEGF) signaling pathway is a principal regulator of angiogenesis.[1] this compound is an orally administered, selective TKI that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the main mediator of the pro-angiogenic signals induced by VEGF.[1][2] By inhibiting this key receptor, this compound effectively disrupts the signaling cascade that drives tumor-associated neovascularization.[3]

Molecular Target and Binding Mechanism

This compound's primary molecular target is the intracellular tyrosine kinase domain of VEGFR-2.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding action prevents the autophosphorylation of the receptor, which is a critical step for its activation following the binding of its ligand, VEGF-A.[4] The inhibition of VEGFR-2 autophosphorylation effectively blocks the initiation of downstream signaling cascades.[4]

Inhibition of VEGFR-2 Signaling Pathways

Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. This compound's blockade of VEGFR-2 phosphorylation disrupts these critical signaling axes.

The PLCγ-PKC-Raf-MEK-ERK Pathway

One of the major signaling cascades downstream of VEGFR-2 is the Phospholipase C gamma (PLCγ) - Protein Kinase C (PKC) - Raf - Mitogen-activated protein kinase kinase (MEK) - Extracellular signal-regulated kinase (ERK) pathway. Activated PLCγ leads to the activation of PKC, which in turn activates the Raf-MEK-ERK cascade. This pathway is pivotal for transmitting mitogenic signals to the nucleus, promoting endothelial cell proliferation.[5] this compound's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway, thereby arresting endothelial cell proliferation.[5]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of VEGFR-2. Activation of this pathway promotes endothelial cell survival, proliferation, and migration.[6][7] this compound has been shown to suppress the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial and tumor cells.[6][7] This inhibition contributes significantly to the anti-angiogenic and anti-tumor effects of the drug.

Other Relevant Signaling Pathways

This compound has also been reported to modulate other signaling pathways involved in angiogenesis and cancer progression, including the STAT3 and Src signaling pathways, although its inhibitory effects on these are generally less potent than on VEGFR-2.[6]

Cellular Effects on Endothelial Cells

The inhibition of VEGFR-2 signaling by this compound translates into several key cellular effects on endothelial cells, which are the fundamental building blocks of blood vessels:

  • Inhibition of Proliferation: By blocking the pro-mitogenic signals, this compound effectively halts the proliferation of endothelial cells, a prerequisite for the expansion of the vascular network.[2]

  • Inhibition of Migration: Endothelial cell migration is essential for the sprouting of new vessels. This compound has been demonstrated to significantly impair the migratory capacity of endothelial cells.[2]

  • Inhibition of Tube Formation: The ability of endothelial cells to organize into three-dimensional capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. This compound potently inhibits this process in in vitro models.[2]

  • Induction of Apoptosis: In some contexts, this compound has been shown to induce apoptosis (programmed cell death) in endothelial cells, further contributing to the regression of tumor vasculature.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting angiogenesis-related processes.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/AssayIC50 ValueReference
VEGFR-2 Kinase ActivityCell-free assay1 nM[2]
c-Kit Kinase ActivityCell-free assay429 nM[2]
c-Src Kinase ActivityCell-free assay530 nM[2]
RET Kinase ActivityCell-free assay13 nM[2]
Hepatocellular Carcinoma Cell ProliferationSK-Hep-11.51 µmol/L[8]
Hepatocellular Carcinoma Cell ProliferationPLC/PRF/514.86 µmol/L[8]
Gastric Cancer Cell ProliferationKATO-III< 10 µM[9]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound

Animal ModelTumor TypeThis compound DoseEndpointResultReference
Nude MicePancreatic Neuroendocrine Tumor (PNET) Xenograft150 mg/kg/dayTumor Growth InhibitionSignificant inhibition, comparable to sunitinib[10]
Nude MicePancreatic Neuroendocrine Tumor (PNET) Xenograft150 mg/kg/dayMicrovessel DensitySignificant reduction[10]
Nude MiceNasopharyngeal Carcinoma XenograftNot specifiedTumor Growth InhibitionSignificant inhibition[11]
Nude MiceNasopharyngeal Carcinoma XenograftNot specifiedMicrovessel Density (CD31+)Significant reduction[11]
Nude MiceGastric Cancer Xenograft50 mg/kg (low-dose)Tumor Inhibition Rate23.34% ± 0.09%[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-angiogenic effects.

In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium and allowed to adhere overnight.

  • Treatment: The medium is replaced with a basal medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (DMSO) are included.

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.[13]

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove debris, and fresh medium containing different concentrations of this compound or controls is added.

  • Image Acquisition: Images of the wound are captured at 0 hours and after a defined period (e.g., 12-24 hours) using an inverted microscope.

  • Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.[14]

In Vitro Endothelial Cell Tube Formation Assay
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are harvested, resuspended in basal medium containing various concentrations of this compound, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.

  • Incubation: The plate is incubated at 37°C for 4-12 hours.

  • Image Acquisition: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

  • Quantification: The number of branch points and the total tube length are quantified using image analysis software to assess the extent of tube formation.[15][16]

Rat Aortic Ring Assay (Ex Vivo)
  • Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.

  • Treatment: The rings are cultured in endothelial cell basal medium supplemented with growth factors and different concentrations of this compound.

  • Observation: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.

  • Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the microvessels.[17][18]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., gastric, hepatocellular carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment groups and administered this compound (e.g., by oral gavage) or a vehicle control daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.[10][11]

Western Blot Analysis for VEGFR-2 Phosphorylation
  • Cell Treatment and Lysis: HUVECs are starved and then pre-treated with this compound before stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the extent of inhibition.[3][5]

Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from the xenograft model are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.

  • Staining: The sections are incubated with a primary antibody against the endothelial cell marker CD31.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Quantification: Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several high-power fields.[12][19]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Apatinib_VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 This compound This compound This compound->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.

Experimental_Workflow_In_Vitro cluster_proliferation Proliferation Assay cluster_migration Migration Assay cluster_tube Tube Formation Assay p_seed Seed HUVECs p_treat Treat with this compound p_seed->p_treat p_incubate Incubate (48-72h) p_treat->p_incubate p_mtt MTT Assay p_incubate->p_mtt p_read Measure Absorbance p_mtt->p_read m_seed Seed HUVECs to Confluence m_wound Create Wound m_seed->m_wound m_treat Treat with this compound m_wound->m_treat m_image Image (0h & 24h) m_treat->m_image m_analyze Analyze Wound Closure m_image->m_analyze t_coat Coat Plate with Matrigel t_seed Seed HUVECs with this compound t_coat->t_seed t_incubate Incubate (4-12h) t_seed->t_incubate t_image Image Tube Formation t_incubate->t_image t_quantify Quantify Tubes t_image->t_quantify

Caption: In vitro experimental workflow for assessing this compound's effects.

Apatinib_Mechanism_Logic This compound This compound VEGFR2 VEGFR-2 Tyrosine Kinase This compound->VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, Raf/MEK/ERK) VEGFR2->Downstream Activation Blocked Endothelial Endothelial Cell Functions Downstream->Endothelial Inhibition of Proliferation, Migration, & Survival Angiogenesis Tumor Angiogenesis Endothelial->Angiogenesis Inhibition of TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibition of

Caption: Logical flow of this compound's anti-angiogenic mechanism.

Conclusion

This compound exerts its potent anti-angiogenic effects through the highly selective inhibition of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks receptor autophosphorylation and the activation of critical downstream signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK cascades. This molecular inhibition translates into profound cellular effects on endothelial cells, namely the suppression of proliferation, migration, and tube formation. The culmination of these actions is a robust inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis. The comprehensive data and methodologies presented in this guide underscore the well-defined mechanism of action of this compound and provide a solid foundation for further research and clinical application in oncology.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the chemical architecture of this compound, a detailed exposition of its synthesis pathway, and an exploration of the key signaling cascades it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound, with the IUPAC name N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide, is a small molecule with the chemical formula C₂₄H₂₃N₅O.[1] Its structure is characterized by a central nicotinamide (B372718) core, which is substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the 3-position with an amide linkage to a 4-(1-cyanocyclopentyl)phenyl moiety.

Below is a 2D representation of the this compound chemical structure:

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway of this compound

The synthesis of this compound can be accomplished through several routes. A commonly employed strategy involves the synthesis of two key intermediates, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213) (Intermediate A) and a reactive derivative of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B) , followed by their coupling to form the final product.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B 1-Chlorocyclopentanecarbonitrile 1-Chlorocyclopentanecarbonitrile 1-(4-Nitrophenyl)cyclopentanecarbonitrile (B1630782) 1-(4-Nitrophenyl)cyclopentanecarbonitrile 1-Chlorocyclopentanecarbonitrile->1-(4-Nitrophenyl)cyclopentanecarbonitrile Li2CuCl4, Zinc p-Nitrochlorobenzene p-Nitrochlorobenzene p-Nitrochlorobenzene->1-(4-Nitrophenyl)cyclopentanecarbonitrile Intermediate A 1-(4-Aminophenyl)cyclopentanecarbonitrile 1-(4-Nitrophenyl)cyclopentanecarbonitrile->Intermediate A Reduction (e.g., Pd/C, H2) This compound This compound Intermediate A->this compound Amide Coupling 2-Chloronicotinic acid 2-Chloronicotinic acid Intermediate B 2-((Pyridin-4-ylmethyl)amino)nicotinic acid 2-Chloronicotinic acid->Intermediate B Pyridin-4-ylmethanamine Pyridin-4-ylmethanamine Pyridin-4-ylmethanamine->Intermediate B Nucleophilic Substitution Intermediate B->this compound Activation (e.g., SOCl2)

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

  • Methodology: A solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent is treated with a p-nitrochlorobenzene-zinc reagent in the presence of a catalyst such as lithium tetrachlorocuprate(II) (Li₂CuCl₄). The reaction is typically carried out at a controlled temperature.

  • Experimental Details (from Patent US11673857B2):

    • To a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile and Li₂CuCl₄.

    • Cool the mixture to 5-10 °C.

    • Add a solution of p-nitrochlorobenzene-zinc reagent dropwise while maintaining the temperature at 10-15 °C.

    • After the addition is complete, maintain the reaction mixture at 15-20 °C for 1-2 hours.

Step 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-aminophenyl)cyclopentanecarbonitrile

  • Methodology: The nitro group of 1-(4-nitrophenyl)cyclopentanecarbonitrile is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.

  • Experimental Details (from Patent US11673857B2):

    • Charge a reaction vessel with 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% ethanol, water, and Pd/C or Pt/C catalyst.

    • Purge the vessel with nitrogen and then with hydrogen.

    • Heat the mixture to 55-60 °C and stir under a hydrogen atmosphere until the reaction is complete.

    • After completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Step 3: Amide Coupling

  • Methodology: One common route involves the reaction of 1-(4-aminophenyl)cyclopentanecarbonitrile (Intermediate A) with 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, which is synthesized from 2-chloronicotinic acid. An alternative final step involves the direct coupling of Intermediate A with an activated form of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B).

  • Experimental Details (General Procedure):

    • Intermediate B is activated, for example, by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • The activated Intermediate B is then reacted with Intermediate A in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • The reaction mixture is stirred at room temperature or with gentle heating until completion.

    • The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.

Quantitative Data
StepReactantsCatalyst/ReagentsSolvent(s)Temperature (°C)Yield (%)
1. Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile 1-Chlorocyclopentanecarbonitrile, p-Nitrochlorobenzene-zinc reagentLi₂CuCl₄Toluene5-20High
2. Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile 1-(4-Nitrophenyl)cyclopentanecarbonitrilePd/C or Pt/C, H₂Ethanol/Water55-60~85.5
3. Synthesis of this compound Intermediate A, Activated Intermediate BBase (e.g., Triethylamine)DCM/THFRoom Temp.Variable

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects primarily by inhibiting VEGFR-2, a key mediator of angiogenesis. This inhibition disrupts downstream signaling pathways crucial for tumor growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[2][3][4]

G cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Angiogenesis Cell Migration & Angiogenesis ERK->Migration_Angiogenesis

Caption: this compound Inhibition of the VEGFR-2 Signaling Pathway.

This compound competitively binds to the ATP-binding site in the intracellular tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.[2] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[5]

Other Targeted Kinases

While this compound is highly selective for VEGFR-2, it also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src.[5][6]

  • c-Kit Signaling: The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a role in various cellular processes, and their aberrant activation can contribute to tumor growth and resistance to therapies. This compound has been shown to inhibit SCF-induced c-Kit phosphorylation and its downstream PI3K/AKT and ERK signaling pathways.[6][7]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKit c-Kit Receptor PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway cKit->MAPK_ERK Activates SCF SCF SCF->cKit Binds This compound This compound This compound->cKit Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival

Caption: this compound Inhibition of the c-Kit Signaling Pathway.

Conclusion

This compound is a well-characterized small molecule inhibitor of VEGFR-2 with a defined chemical structure and established synthetic pathways. Its mechanism of action, centered on the blockade of key pro-angiogenic signaling cascades, provides a strong rationale for its clinical efficacy in various solid tumors. This guide offers a foundational understanding of the core chemical and biological properties of this compound, which can aid researchers in the design of novel analogs, the optimization of synthetic routes, and the further elucidation of its pharmacological profile.

References

Molecular Docking of Apatinib with VEGFR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking studies of Apatinib with its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound is a potent and selective small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Understanding its interaction with VEGFR-2 at a molecular level is crucial for the rational design of novel therapeutics and for optimizing existing treatment strategies.

The VEGFR-2 Signaling Pathway and Inhibition by this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth, invasion, and metastasis. The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2]

This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the kinase domain of VEGFR-2.[2] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades and preventing the cellular responses necessary for angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2_mono VEGFR-2 (Monomer) VEGF->VEGFR2_mono Binding VEGFR2_dimer VEGFR-2 (Dimer) VEGFR2_mono->VEGFR2_dimer Dimerization pVEGFR2 Phosphorylated VEGFR-2 VEGFR2_dimer->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K This compound This compound This compound->pVEGFR2 Inhibition PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Cell_Response Cellular Responses (Proliferation, Migration, Survival) MAPK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Figure 1: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocol: Molecular Docking of this compound with VEGFR-2

This section outlines a detailed, synthesized protocol for performing molecular docking studies of this compound with the VEGFR-2 kinase domain. This protocol is based on commonly used methodologies and software in the field of computational drug design.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of VEGFR-2.

Protein Preparation
  • Retrieve the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank. A commonly used structure is PDB ID: 3VHE. This structure is co-crystallized with a ligand, which helps in identifying the binding site.

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or generated using a chemical drawing tool like ChemDraw and then converted to a 3D format (e.g., SDF or MOL2).

  • Prepare the Ligand:

    • Load the this compound structure file into AutoDock Tools.

    • Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

Grid Box Generation
  • Define the Binding Site: The binding site is defined by creating a 3D grid box that encompasses the active site of the VEGFR-2 kinase domain.

  • Set Grid Parameters: The center of the grid box is typically centered on the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box (e.g., 60 x 60 x 60 Å) should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Molecular Docking Simulation
  • Configure and Run AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid box.

    • Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on its scoring function.

  • Analyze the Results:

    • The output will be a PDBQT file containing multiple binding poses of this compound, ranked by their predicted binding affinities (in kcal/mol).

    • Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked binding pose. This includes examining the hydrogen bond interactions, hydrophobic interactions, and the overall complementarity of the ligand with the protein's active site.

Molecular_Docking_Workflow PDB Retrieve VEGFR-2 Structure (e.g., PDB: 3VHE) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Grid_Gen Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) (Define rotatable bonds, assign charges) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis

Figure 2: General Workflow for Molecular Docking of this compound with VEGFR-2.

Quantitative Data from Molecular Docking Studies

The following table summarizes quantitative data obtained from various computational studies on the interaction of this compound with VEGFR-2. It is important to note that slight variations in results can occur due to differences in the specific computational methods, software versions, and force fields used.

ParameterValueReference
PDB ID of VEGFR-2 3VHE[1]
Computed Binding Affinity -8.78 kcal/mol[1]
Inhibition Constant (IC50) 1 nM (against VEGFR-2 kinase)[3]

Key Molecular Interactions

Molecular docking studies have revealed the specific amino acid residues in the ATP-binding pocket of VEGFR-2 that are crucial for the binding of this compound. As a type II inhibitor, this compound is known to interact with key residues in both the hinge region and an adjacent hydrophobic pocket.

Key Interacting Amino Acid Residues:

  • Cysteine 919 (Cys919): Forms a critical hydrogen bond with the pyridine (B92270) nitrogen of this compound, anchoring the inhibitor in the hinge region of the kinase.[1]

  • Glutamic Acid 885 (Glu885): Interacts with the amide group of this compound through a hydrogen bond.[1]

  • Aspartic Acid 1046 (Asp1046): Located in the DFG motif, this residue forms a hydrogen bond with the urea (B33335) moiety of this compound.[1]

  • Hydrophobic Interactions: The cyclopentyl group and the phenyl ring of this compound are involved in extensive hydrophobic interactions with residues such as Valine 848, Alanine 866, Valine 916, Leucine 1035, and Phenylalanine 1047, which contribute significantly to the binding affinity.

Logical_Relationship This compound This compound Binding Molecular Docking This compound->Binding VEGFR2 VEGFR-2 Kinase Domain VEGFR2->Binding Quantitative_Data Quantitative Data (Binding Affinity, Ki) Binding->Quantitative_Data Qualitative_Data Qualitative Data (Interacting Residues, Binding Mode) Binding->Qualitative_Data Understanding Understanding of Inhibitory Mechanism Quantitative_Data->Understanding Qualitative_Data->Understanding

Figure 3: Logical Relationship of the Molecular Docking Study Components.

Conclusion

Molecular docking studies provide invaluable insights into the binding mechanism of this compound with its target, VEGFR-2. The detailed understanding of the key interactions and the quantitative estimation of binding affinity are instrumental for the structure-based design of more potent and selective VEGFR-2 inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and scientists working in the field of anti-angiogenic cancer therapy.

References

Apatinib: A Preclinical Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apatinib, also known as rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antiangiogenic and antineoplastic activities across a wide range of preclinical models and has been approved for the treatment of various advanced cancers.[2][3][4] The primary mechanism of action for this compound is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that are critical for tumor growth and metastasis.[1][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflow.

Mechanism of Action

This compound exerts its potent antitumor effects by selectively binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase.[5][7] This action inhibits the receptor's autophosphorylation, a critical step for its activation.[5] By blocking VEGFR-2 phosphorylation, this compound effectively halts downstream signaling cascades that are instrumental in promoting endothelial cell proliferation, migration, and survival.[5][8]

Key signaling pathways inhibited by this compound include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is significantly attenuated by this compound's blockade of VEGFR-2.[5][8][9][10]

  • PI3K/AKT Pathway: This cascade is a major driver of cell survival and is also inhibited following this compound treatment.[5][8][9][11]

While its primary target is VEGFR-2, this compound also shows inhibitory activity against other tyrosine kinases, including c-Kit, c-Src, and to a lesser extent, platelet-derived growth factor receptor β (PDGFR-β) and Ret.[1][2][5][12] This multi-targeted profile may contribute to its broad antitumor activity.[5]

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis & Tumor Growth Proliferation->Angiogenesis

Caption: this compound's inhibition of the VEGFR-2 signaling pathway.

Pharmacodynamics (PD)

In Vitro Activity

This compound demonstrates potent inhibitory activity against its target kinases and robust anti-proliferative effects across a variety of cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Reference
VEGFR-2 1 [2]
c-Kit 429 [2]
c-Src 53 [2]

| PDGFR-β | 375 |[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Time Point (h) Reference
Nalm6 B-cell ALL 55.76 ± 13.19 48 [13]
Nalm6 B-cell ALL 30.34 ± 2.65 72 [13]
Reh B-cell ALL 51.53 ± 10.74 48 [13]
Reh B-cell ALL 31.96 ± 3.92 72 [13]
Jurkat T-cell ALL 32.43 ± 5.58 48 [13]
Jurkat T-cell ALL 17.62 ± 5.90 72 [13]
Molt4 T-cell ALL 39.91 ± 9.88 48 [13]
Molt4 T-cell ALL 17.65 ± 2.17 72 [13]

| Hepa1-6 | Hepatocellular Carcinoma | 0.5 | 24 |[14][15] |

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound effectively suppresses tumor growth and angiogenesis.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Cancer Model Animal Model Dose Regimen Outcome Reference
Pancreatic Neuroendocrine Tumor (PNET) Nude Mice 150 mg/kg Significantly decreased tumor metastases. [16]
Non-Small-Cell Lung Cancer (NSCLC) Mice 32, 65, 100 mg/kg/day Good inhibitory activity on tumor growth at medium and high doses. [17]
Esophageal Squamous Cell Carcinoma (ESCC) Nude Mice Not specified Combination with cytotoxic drugs displayed synergistic inhibition of tumor growth. [18]

| Acute Lymphoblastic Leukemia (ALL) | NSI Mice | Not specified | Suppressed ALL growth and progression. |[13] |

Pharmacokinetics (PK)

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound. Studies in rats show that the drug is rapidly absorbed after oral administration.

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats

Parameter Value (Control Group) Condition Reference
Dose 45 mg/kg Oral gavage [19]
AUC₀-t (ng/mL*h) 10061.3 ± 1673.7 No radiation [19]
Cₘₐₓ (ng/mL) 1856.9 ± 372.2 No radiation [19]
Tₘₐₓ (h) ~2 Single dose [19]
T₁/₂ (h) ~8-9 Single dose [19]
Clearance (CL) 4.6 ± 0.8 L/h/kg No radiation [19]

| Volume of distribution (Vd) | 47.9 ± 12.1 L/kg | No radiation |[19] |

Note: Pharmacokinetic parameters can be influenced by factors such as concurrent treatments. For instance, abdominal X-ray irradiation has been shown to significantly decrease the plasma exposure (AUC) of this compound in rats in a dose-dependent manner.[19]

Key Experimental Protocols

Reproducible preclinical data relies on well-defined experimental methodologies. Below are summarized protocols for key assays used to evaluate this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[20]

  • Preparation: Prepare a reaction mixture containing a suitable kinase buffer, recombinant human VEGFR-2 enzyme, and a poly(Glu, Tyr) 4:1 peptide substrate.

  • Compound Addition: Dissolve this compound in DMSO to create stock solutions. Add the compound at various concentrations to the wells of a 96-well plate containing the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Proliferation Assay (CCK-8 Method)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.[13][17]

  • Cell Seeding: Seed cancer cells (e.g., Nalm6, Reh, A375) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at a range of concentrations. Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Model

This model assesses the in vivo antitumor efficacy of this compound in a living organism.[13][20]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[20]

  • Tumor Growth: Monitor the mice regularly for tumor growth.

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound (formulated for in vivo use) to the treatment group, typically via oral gavage, at a specified dose and schedule. Administer a vehicle control to the control group.

  • Monitoring: Measure tumor volume (e.g., using calipers) and the body weight of the animals regularly throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Kinase Inhibition Assay (IC₅₀ vs VEGFR-2) A2 Cell Proliferation Assay (IC₅₀ vs Cancer Cell Lines) A1->A2 A3 Cell Migration & Invasion Assays A2->A3 B1 Animal Model Selection (e.g., Nude Mice) A2->B1 Promising Results B2 Tumor Xenograft Implantation B1->B2 B3 Treatment (this compound vs Vehicle) B2->B3 B4 Efficacy Assessment (Tumor Growth Inhibition) B3->B4 B5 Toxicity Assessment (Body Weight, Health) B4->B5

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound robustly support its mechanism of action as a potent and selective VEGFR-2 inhibitor. Pharmacodynamic studies consistently demonstrate its ability to inhibit angiogenesis and suppress tumor cell proliferation both in vitro and in vivo across a diverse range of cancer models. Pharmacokinetic profiles from animal models indicate that this compound has properties suitable for oral administration, though potential interactions and effects from concurrent treatments warrant consideration. This comprehensive preclinical profile has provided a strong foundation for the successful clinical development of this compound as a targeted therapy for multiple solid tumors.

References

Apatinib's Impact on Endothelial Cell Proliferation and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apatinib is a small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic properties.[1] Its primary mechanism of action involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[2][3] This targeted inhibition disrupts downstream pathways, leading to a marked reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes for the development of new blood vessels that supply nutrients to tumors.[3][4] This technical guide provides an in-depth analysis of this compound's effects on endothelial cells, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to the intracellular ATP binding site of the VEGFR-2 tyrosine kinase domain.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[3] The lack of receptor activation subsequently blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[3][5][6] The suppression of these pathways culminates in the inhibition of endothelial cell proliferation, survival, and migration, and an increase in apoptosis (programmed cell death).[2][7][8] this compound has a very high selectivity for VEGFR-2, with a reported IC50 (half-maximal inhibitory concentration) of 1 nmol/L.[2] It also shows inhibitory activity against other tyrosine kinases such as c-Kit (IC50 429 nmol/L), RET (IC50 13 nmol/L), and c-Src (IC50 530 nmol/L), which may contribute to its overall anti-tumor activity.[2][3]

cluster_membrane Cell Membrane cluster_pathways cluster_effects VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation ↓ mTOR->Proliferation Survival Survival ↓ (Apoptosis ↑) mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ↓ ERK->Migration VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits (IC50=1nM)

Caption: this compound's core mechanism via VEGFR-2 inhibition.

Quantitative Effects on Endothelial Cells

This compound demonstrates a potent, dose-dependent inhibitory effect on key functions of endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibition of Endothelial Cell Proliferation
Cell LineAssayThis compound ConcentrationInhibition EffectCitation
HUVECsEdUVarious concentrationsSignificant, dose-dependent decrease in proliferation[2]
HUVECsCCK-8High concentrationsInhibition of cell proliferation[9]
Table 2: Inhibition of Endothelial Cell Migration and Invasion
Cell LineAssayThis compound ConcentrationInhibition EffectCitation
HUVECsWound Healing1 µM, 10 µM, 50 µMDose-dependent inhibition of migration[10]
HUVECsTranswell10 µM43% reduction in invasion (normoxia)[10]
HUVECsTranswell50 µM56% reduction in invasion (normoxia)[10]
HUVECsTranswell10 µM49% reduction in invasion (hypoxia)[10]
HUVECsTranswell50 µM79% reduction in invasion (hypoxia)[10]
Table 3: Inhibition of Angiogenesis (Tube Formation)
Cell LineAssayThis compound TreatmentInhibition EffectCitation
HUVECsTube FormationVarious concentrationsSignificant, dose-dependent inhibition of tube formation[2]
HUVECsTube FormationConditioned media from this compound-treated cancer cellsDecreased extent of tube formation[11][12]

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the effect of this compound on endothelial cells.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan (B1609692) product.[13]

  • Cell Seeding : Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[14][15]

  • Incubation : Culture the cells for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[15]

  • Treatment : Add 10 µL of this compound at various concentrations to the designated wells. Include vehicle-only wells as a control.

  • Drug Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • Reagent Addition : Add 10 µL of CCK-8 solution to each well.[14][15]

  • Final Incubation : Incubate the plate for 1-4 hours at 37°C.[13]

  • Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Cell Migration Assay (Wound Healing / Scratch Assay)

This method assesses collective cell migration in two dimensions.[17][18]

  • Monolayer Culture : Seed endothelial cells in a 6-well or 12-well plate and grow to 90-100% confluency.

  • Create Wound : Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile p200 pipette tip.[17]

  • Wash : Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment : Replace the medium with fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition : Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.[17]

  • Analysis : Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated to determine the effect on cell migration.

Cell Migration/Invasion Assay (Transwell / Boyden Chamber)

This assay quantifies the chemotactic response of cells migrating through a porous membrane. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).[19][20]

  • Chamber Hydration : Pre-hydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.[21]

  • Chemoattractant : Add complete medium (containing a chemoattractant like FBS or VEGF) to the lower chamber of the 24-well plate.[22]

  • Cell Seeding : Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.

  • Incubation : Incubate the plate for an appropriate duration (e.g., 6-24 hours) at 37°C to allow for migration.[22]

  • Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and Stain : Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like 0.1% crystal violet.[23]

  • Quantification : Count the number of migrated cells in several microscopic fields. The average number of cells per field is used to quantify migration.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis N1 1. Add chemoattractant (e.g., VEGF) to lower chamber N2 2. Seed endothelial cells with This compound into upper chamber N1->N2 N3 3. Incubate for 6-24 hours (cells migrate through pores) N2->N3 N4 4. Remove non-migrated cells from top of insert N3->N4 N5 5. Fix and stain migrated cells on bottom of insert N4->N5 N6 6. Count stained cells under microscope N5->N6

Caption: Workflow for the Transwell Cell Migration Assay.

Logical Relationship of this compound's Effects

The multifaceted impact of this compound on endothelial cells stems directly from its primary function as a VEGFR-2 inhibitor. The inhibition of this single receptor triggers a cascade of downstream events that collectively suppress angiogenesis.

This compound This compound InhibitVEGFR2 Inhibition of VEGFR-2 Autophosphorylation This compound->InhibitVEGFR2 BlockSignaling Blockade of Downstream PI3K/AKT & RAF/MEK/ERK Signaling InhibitVEGFR2->BlockSignaling InhibitProlif Inhibition of Proliferation BlockSignaling->InhibitProlif InhibitMig Inhibition of Migration & Invasion BlockSignaling->InhibitMig InhibitTube Inhibition of Tube Formation BlockSignaling->InhibitTube InduceApoptosis Induction of Apoptosis BlockSignaling->InduceApoptosis

Caption: Logical flow of this compound's anti-angiogenic effects.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in the angiogenesis pathway.[2] Its mechanism of action directly translates to the suppression of endothelial cell proliferation, migration, and tube formation, as demonstrated by extensive in vitro data.[2][11][12] The detailed protocols and quantitative summaries provided in this guide serve as a resource for researchers investigating anti-angiogenic therapies and for professionals involved in the development of targeted cancer drugs. The consistent and dose-dependent effects of this compound on endothelial cell functions underscore its therapeutic rationale in oncology.

References

Apatinib's Impact on Cancer Cell Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology. It primarily functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of VEGFR-2's intracellular domain, this compound effectively blocks the downstream signaling cascades pivotal for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization.[1][2] Beyond its anti-angiogenic properties, this compound has been shown to exert direct anti-tumor effects by modulating various intracellular signaling pathways within cancer cells, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on critical cancer cell signaling pathways, detailed experimental protocols for its investigation, and a summary of its efficacy in preclinical and clinical settings.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis

This compound's primary molecular target is the VEGFR-2, also known as Kinase Insert Domain Receptor (KDR). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis and tumor cell survival. This compound, by inhibiting this initial phosphorylation step, effectively abrogates these downstream effects.

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR-2 phosphorylation leads to the downregulation of several key downstream signaling pathways implicated in cancer progression:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound treatment has been shown to decrease the phosphorylation of PI3K and Akt, leading to the deactivation of this pathway and subsequent induction of apoptosis in cancer cells.[3]

  • PLCγ/ERK1/2 Pathway: The Phospholipase C gamma (PLCγ) pathway, upon activation by VEGFR-2, triggers the Ras/Raf/MEK/ERK (MAPK) cascade, which is heavily involved in cell proliferation and differentiation. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, thereby halting this pro-proliferative signaling.[4]

  • Other Affected Kinases: While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, albeit at higher concentrations.[1][5] This broader activity may contribute to its overall anti-tumor efficacy.

Below is a diagram illustrating the primary signaling pathways affected by this compound.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival & Angiogenesis mTOR->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and PLCγ/ERK pathways.

Quantitative Data on this compound's Efficacy

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Cervical CancerKB15.18 ± 0.63[6]
Cervical Cancer (Vincristine Resistant)KBv20011.95 ± 0.69[6]
Breast CancerMCF-717.16 ± 0.25[6]
Breast Cancer (Adriamycin Resistant)MCF-7/adr14.54 ± 0.26[6]
Gastric CancerS19.30 ± 0.72[6]
Gastric Cancer (Mitoxantrone Resistant)S1-M1-8011.91 ± 0.32[6]
Breast Cancer (Flavopiridol Resistant)MCF-7/FLV100019.13 ± 1.13[6]
Colorectal CancerHT2928.56 (48h)[7]
Colorectal CancerHCT11621.37 (48h)[7]
Small Cell Lung CancerH446~15 (48h)[8]
Small Cell Lung CancerH69~20 (48h)[8]
In Vivo Tumor Growth Inhibition

The following table summarizes the results of in vivo xenograft studies investigating the effect of this compound on tumor growth.

Cancer TypeCell Line XenograftThis compound Dosage & ScheduleTumor Growth InhibitionReference
Pancreatic Neuroendocrine TumorINR1G9150 mg/kg, once daily, oralSignificant inhibition, comparable to Sunitinib (40 mg/kg)[9]
Pancreatic Neuroendocrine TumorINS-1150 mg/kg, once daily, oralSignificant inhibition, comparable to Sunitinib (40 mg/kg)[9]
Nasopharyngeal CarcinomaCNE-2Not specifiedSignificantly inhibited tumor volume and weight[10]
Gastric CancerSGC-7901Not specifiedSignificantly decreased tumor volume and weight[11]
Gastric CancerBGC-823Not specifiedSignificantly decreased tumor volume and weight[11]
Gastric CancerMGC-803Not specifiedNo significant difference in tumor growth[11]
Pancreatic CancerASPC-1High-dose (unspecified)Significant difference in tumor volume after 15 days[12]
Quantitative Changes in Protein Expression

The following table highlights the quantified changes in the expression and phosphorylation of key signaling proteins following this compound treatment.

Cell Line(s)This compound ConcentrationProteinChange in Expression/PhosphorylationReference
Jurkat, Nalm6 (ALL)10, 20, 40 µM (48h)p-VEGFR2Dose-dependent decrease[13]
KYSE450, EC1 (Esophageal)Not specifiedp-Akt, p-S6Reduced activity[14]
A549 (Lung)5 µMNOX4Significantly increased[15]
A549 (Lung)5 µMNQO1, SOD2, GPX4Significantly suppressed[15]
RBE, SSP25 (Cholangiocarcinoma)60, 120 nMp-PI3K, p-AKT, p-mTORReduction in protein levels[3]
HepG2, Hep3B (Liver)Dose-dependentp-IκBα, p-p65Decreased expression[16]
Clinical Efficacy Data

A summary of clinical trial outcomes for this compound across different cancer types.

Cancer TypeTreatment LineORR (%)DCR (%)Median PFS (months)Median OS (months)Reference
Gastric Cancer (Real-world)1st/2nd/3rd+16.7682.915.329.76[17]
Gastric Cancer (Combination)-18.2184.885.6210.81[17]
Gastric Cancer (Monotherapy)-13.0477.874.477.95[17]
Metastatic Breast CancerMultiline Pretreated-40.9 (CBR)6.010.0[18]
Advanced NSCLC2nd line or further11.763.34.417.2[19]
Heavily Pretreated End-stage-24.072.02.63.8[20]
Advanced Cholangiocarcinoma-11.5---[21]
Refractory Colorectal Cancer-8.3-4.8-[21]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, resuspend in complete medium, and perform a cell count.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from a stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Western Blotting for Signaling Protein Expression

This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound.

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate this compound's in vivo efficacy.

  • Cell Implantation:

    • Culture the desired cancer cell line.

    • Resuspend harvested cells in a sterile, serum-free medium or PBS, sometimes mixed with Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.

    • Administer this compound orally via gavage at the desired dose (e.g., 50 or 150 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for Ki-67 and CD31

This protocol is for assessing cell proliferation (Ki-67) and microvessel density (CD31) in tumor tissues from xenograft models.

  • Tissue Preparation:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate sections with primary antibodies against Ki-67 or CD31 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Examine under a microscope and quantify the percentage of Ki-67 positive cells or the microvessel density (number of CD31 positive vessels per field).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture ApatinibTreatment_vitro This compound Treatment (Dose-Response) CellCulture->ApatinibTreatment_vitro MTT Cell Viability Assay (MTT) ApatinibTreatment_vitro->MTT WesternBlot Western Blot Analysis (p-VEGFR2, p-Akt, etc.) ApatinibTreatment_vitro->WesternBlot IC50 Determine IC50 MTT->IC50 ProteinQuant Quantify Protein Expression Changes WesternBlot->ProteinQuant Xenograft Establish Xenograft Model ApatinibTreatment_vivo This compound Treatment (Oral Gavage) Xenograft->ApatinibTreatment_vivo TumorMeasurement Monitor Tumor Growth & Body Weight ApatinibTreatment_vivo->TumorMeasurement IHC Immunohistochemistry (Ki-67, CD31) TumorMeasurement->IHC TGI Calculate Tumor Growth Inhibition TumorMeasurement->TGI ProlifAngio Assess Proliferation & Angiogenesis IHC->ProlifAngio

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound represents a significant advancement in targeted cancer therapy, primarily through its potent inhibition of the VEGFR-2 signaling pathway. This guide provides a comprehensive technical overview for researchers, detailing its mechanism of action, quantitative efficacy data, and robust experimental protocols for its investigation. The provided information serves as a valuable resource for designing and conducting preclinical and clinical studies to further elucidate the therapeutic potential of this compound in various cancer types. The consistent demonstration of its ability to inhibit key pro-survival and pro-proliferative signaling pathways underscores its importance in the oncologist's armamentarium. Further research into synergistic combinations and mechanisms of resistance will continue to refine its clinical application.

References

Apatinib and its Metabolites: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities. Its primary mechanism involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. However, its efficacy is also attributed to the inhibition of other tyrosine kinases, including c-Kit, RET, and c-Src. In vitro studies have been instrumental in elucidating these mechanisms, characterizing its metabolic profile, and understanding its effects on cellular signaling pathways. This technical guide provides a comprehensive overview of this compound and its metabolites in in vitro settings, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, with the chemical formula N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide and a molecular weight of 493.58 Da, is a potent antiangiogenic agent.[1] Its principal mode of action is the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase, which is the main pro-angiogenic signaling receptor.[1][2] By blocking VEGFR-2 autophosphorylation, this compound effectively suppresses the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.[1] Beyond VEGFR-2, preclinical studies have confirmed its inhibitory effects on other kinases, contributing to its overall antitumor profile.[1][2]

In Vitro Bioactivity and Quantitative Data

The biological effects of this compound have been quantified across a range of in vitro assays, providing crucial data on its potency and spectrum of activity.

Kinase Inhibition Profile

This compound is a highly potent inhibitor of VEGFR-2, with additional activity against several other oncologically relevant kinases.

Kinase TargetIC50 (µM)Comments
VEGFR-2 (KDR)0.001This compound is a highly selective inhibitor of VEGFR-2.[3]
c-KitActivity lower than VEGFR2 at 0.1 µMPotent inhibition observed in in vitro kinase assays.[4]
c-SrcPotently suppressedActivity suppressed in in vitro kinase assays.[1]
RETPotently suppressed
BRAF V600EIdentified as a targetThis compound effectively inhibits tumor cells with this mutation.[5]
Cellular Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide variety of cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.

Cancer TypeCell Line(s)Assay DurationIC50 Value (µM)
Pancreatic CancerASPC-172 h16.94[6]
PANC-172 h37.24[6]
HER2-Positive Gastric CancerNCI-N87Not Specified0.08 ± 0.01[2]
Colon CancerHCT11624 h48.91 ± 1.04
48 h25.16 ± 1.03
72 h12.08 ± 1.02
HT2924 h56.43 ± 1.06
48 h30.15 ± 1.04
72 h17.53 ± 1.03
Non-Small-Cell Lung Cancer (NSCLC)A549, H460, H1975, etc.Not SpecifiedVaries; potent against BRAF V600E or RAS mutant lines.[5][7]
Reversal of Multidrug Resistance (MDR)

This compound has been shown to reverse resistance to conventional chemotherapeutic agents by inhibiting the efflux function of ATP-binding cassette (ABC) transporters.

Resistant Cell LineTransporterChemotherapeutic AgentFold Reversal (Approx.)
KBv200ABCB1Doxorubicin>100-fold with 3 µM this compound
Paclitaxel>100-fold with 3 µM this compound
S1-M1-80ABCG2Topotecan~15-fold with 3 µM this compound
Mitoxantrone>100-fold with 3 µM this compound
HEK293/ABCG2ABCG2SN-38Completely reversed with 3 µM this compound

Data synthesized from Mi, Y. J., et al. (2010).[8]

Metabolism of this compound In Vitro

Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetics and potential drug-drug interactions. In vitro models using liver microsomes and recombinant enzymes have been pivotal in this characterization.

Metabolic Pathways

The biotransformation of this compound is extensive. The primary metabolic routes involve:

  • Hydroxylation: E- and Z-cyclopentyl-3-hydroxylation is a major pathway.[1][9][10]

  • N-dealkylation [1][9][10]

  • N-oxidation: Specifically, pyridyl-25-N-oxidation.[1][9][10]

  • Glucuronidation: O-glucuronidation occurs after hydroxylation.[1][9][10]

These transformations are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4/5 playing the dominant role, and CYP2D6, CYP2C9, and CYP2E1 contributing to a lesser extent.[9][10][11]

G This compound This compound M1_1 M1-1 (Hydroxylation) Active This compound->M1_1 CYP3A4/5 >> CYP2D6, 2C9, 2E1 M1_2 M1-2 (Hydroxylation) Active This compound->M1_2 CYP3A4/5 >> CYP2D6, 2C9, 2E1 M1_6 M1-6 (N-dealkylation) This compound->M1_6 CYP3A4/5 >> CYP2D6, 2C9, 2E1 Other Other Metabolites This compound->Other CYP3A4/5 >> CYP2D6, 2C9, 2E1 M9_2 M9-2 (Gluronidation) Major Circulating, Inactive M1_1->M9_2 UGT-catalyzed M1_2->M9_2 UGT-catalyzed

Fig. 1: Simplified metabolic pathway of this compound.
Key Metabolites and Their Activity

Nine major metabolites have been identified, with varying biological activities.[1]

  • M1-1: This hydroxylated metabolite is considered the main active metabolite, demonstrating the strongest inhibitory effect on VEGFR-2.[11]

  • M9-2 (E-3-hydroxy-apatinib-O-glucuronide): This is the major circulating metabolite in plasma but exhibits no significant inhibitory activity against key kinases.[1][11]

  • M1-1 and M1-2: These metabolites have been shown to inhibit several CYP450 isozymes.[12]

Effects on Cytochrome P450 Enzymes

This compound and its metabolites can interact with CYP enzymes, creating a potential for drug-drug interactions.

CompoundCYP IsozymeEffect
This compoundCYP2D6, CYP3A4Inhibition[13]
Metabolite M1-1CYP2B6, 2C9, 2D6, 3A4/5Inhibition[12]
Metabolite M1-2CYP2B6, 2C9, 2D6, 3A4/5Inhibition[12]
Metabolite M1-6CYP2B6, 2C9, 2E1, 3A4/5Increased Activity [12]

Key Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by intervening in critical cellular signaling cascades.

The VEGFR-2 Angiogenesis Axis

The primary therapeutic action of this compound is the blockade of the VEGFR-2 signaling pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation. This compound prevents this phosphorylation event, thereby inhibiting downstream signaling required for endothelial cell proliferation, migration, and survival.[1][6][14]

Downstream PI3K/AKT/mTOR and MAPK/ERK Pathways

Inhibition of VEGFR-2 by this compound leads to the downregulation of two major downstream signaling pathways:

  • PI3K/AKT/mTOR Pathway: this compound treatment consistently leads to a significant decrease in the phosphorylation of AKT (p-AKT) and mTOR (p-mTOR) in various cancer cells.[6][14][15] This pathway is crucial for cell survival, proliferation, and growth.

  • MAPK/ERK Pathway: this compound also reduces the phosphorylation of key components of this pathway, including MEK and ERK (p-ERK), which are central to regulating cell proliferation and differentiation.[5][6]

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K pY RAS RAS VEGFR2->RAS pY VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 2: this compound inhibits VEGFR-2 and downstream pathways.
The SCF/c-kit Pathway in Drug Resistance

In certain contexts, such as acquired resistance to the pan-HER inhibitor pyrotinib (B611990) in HER2-positive gastric cancer, upregulation of the stem cell factor (SCF)/c-kit signaling pathway has been observed. This compound, which also inhibits c-kit, can block this escape pathway. By inhibiting SCF/c-kit signaling, this compound can re-sensitize resistant cells to pyrotinib, demonstrating a powerful synergistic potential.[2][16]

Detailed Experimental Protocols

The following section outlines standardized protocols for key in vitro assays used to characterize the activity of this compound.

Cell Proliferation/Viability Assay (CCK-8 Method)

This assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Methodology:

  • Cell Seeding: Plate cells (e.g., KYSE450, EC1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[15]

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 60 µM) or DMSO as a vehicle control.[15]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Add this compound (series of concentrations) A->B C Incubate (24-72 hours) B->C D Add CCK-8/MTT reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (e.g., 450 nm) E->F G Calculate Viability & IC50 Value F->G

Fig. 3: General workflow for a cell viability assay.
Western Blotting for Phosphorylated Proteins

This technique is essential for verifying the effect of this compound on specific signaling pathway components.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 10, 20 µM) or DMSO for a specified time (e.g., 48 hours).[5][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT).[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

  • Normalization: Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Methodology:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.

  • Cell Seeding: Suspend cancer cells in serum-free medium and add them to the upper chamber.

  • Treatment: Add this compound or DMSO at desired concentrations to both the upper and lower chambers.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the bottom surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[19]

  • Quantification: Count the number of stained, invaded cells in several microscopic fields and average the results.

ABC Transporter Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of a known fluorescent transporter substrate.

Methodology:

  • Cell Culture: Use cell lines overexpressing a specific transporter (e.g., ABCB1 in KBv200 cells) and their parental non-resistant counterparts.

  • Substrate Loading: Incubate the cells with a fluorescent substrate (e.g., Doxorubicin, 2.5-20 µM) in the presence or absence of various concentrations of this compound or a known inhibitor (e.g., Verapamil).[8]

  • Incubation: Allow cells to accumulate the substrate for a set time (e.g., 3 hours) at 37°C.[8]

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular substrate.

  • Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux function.

Conclusion

The extensive body of in vitro research provides a robust foundation for understanding the molecular and cellular effects of this compound and its metabolites. Quantitative data consistently affirms its high potency against VEGFR-2 and its broad antiproliferative activity across numerous cancer types. Mechanistic studies have clearly delineated its role in disrupting the VEGFR-2, PI3K/AKT, and MAPK signaling pathways. Furthermore, in vitro metabolism and transporter assays have been crucial in characterizing its pharmacokinetic profile, identifying active metabolites, and revealing its potential to overcome multidrug resistance. The detailed protocols and visualized pathways presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound in oncology.

References

basic research applications of Apatinib in cancer biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Research Applications of Apatinib in Cancer Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as YN986D1, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a broad spectrum of malignancies.[1] Developed as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound is a cornerstone in anti-angiogenic therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, making its inhibition a key therapeutic strategy.[1][3] this compound's primary mechanism involves binding to the intracellular ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascades initiated by VEGF.[1][2][4] This guide provides a comprehensive overview of the fundamental research applications of this compound, detailing its mechanism of action, effects on key signaling pathways, and its utility in preclinical cancer models.

Core Mechanism of Action: VEGFR-2 Inhibition

This compound exerts its potent anti-angiogenic effects by selectively targeting VEGFR-2, the principal mediator of VEGF-induced angiogenic signaling. By binding to the tyrosine kinase domain of VEGFR-2, this compound inhibits receptor autophosphorylation, a critical step for its activation.[2][5] This blockade prevents the proliferation and migration of endothelial cells, ultimately suppressing the formation of new blood vessels that supply nutrients to tumors.[1][2]

Beyond its primary target, this compound also shows inhibitory activity against other tyrosine kinases, including c-Kit, c-Src, and Ret, which contributes to its overall anti-tumor effects.[1][2][6] The inhibition of these pathways disrupts multiple cellular processes crucial for cancer progression.

Apatinib_Mechanism This compound's Core Signaling Inhibition Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_outputs Cellular Responses VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF VEGF VEGF Ligand VEGF->VEGFR2 Activates This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: this compound blocks VEGF from activating VEGFR-2, inhibiting downstream PI3K/AKT and RAF/MEK/ERK pathways.

Quantitative Preclinical Data

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize its inhibitory concentrations and effects in various cancer models.

Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
Target / Cell LineCancer TypeIC50 ValueReference
Kinase Activity
VEGFR-2-1.0 nM[6]
c-Kit-429 nM[6]
c-Src-530 nM[6]
Ret-13 nM[6]
Cell Lines
KATO-IIIGastric Cancer< 10 µM[7]
HSC-39Gastric Cancer< 10 µM[7]
NCI-N87Gastric Cancer< 10 µM[7]
KBOral Epidermoid Carcinoma15.18 ± 0.63 µM[8]
KBv200(Drug-resistant)11.95 ± 0.69 µM[8]
MCF-7Breast Cancer17.16 ± 0.25 µM[8]
MCF-7/adr(Drug-resistant)14.54 ± 0.26 µM[8]
S1Colon Cancer9.30 ± 0.72 µM[8]
S1-M1-80(Drug-resistant)11.91 ± 0.32 µM[8]
HT29Colorectal Cancer15.03 µM (48h)[9]
HCT116Colorectal Cancer16.92 µM (48h)[9]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Nasopharyngeal Carcinoma (CNE-2)Nude MiceThis compound + CisplatinSignificant inhibition of tumor growth and microvessel density vs. monotherapy.[5]
Non-Small Cell Lung Cancer (HCC364)Nude Mice65-100 mg/kgGood inhibitory activity on tumor growth.[10]
Pancreatic Neuroendocrine Tumor (PNET)Nude Mice150 mg/kg/dayComparable or superior anti-tumor effect to Sunitinib.[11][12]
Colon Cancer (LoVo)Nude Mice150 mg/kg/dayNormalized tumor vessels, improving chemotherapy delivery.[13]
Sorafenib-Resistant HCC (HepG2/Sorafenib)Nude MiceThis compoundInhibited tumor growth compared to control.[14]

Key Research Applications & Findings

Basic research has utilized this compound to explore several key areas of cancer biology.

Induction of Apoptosis and Autophagy

This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells.[15][16] Studies in lung cancer and intrahepatic cholangiocarcinoma demonstrate that this compound treatment leads to increased expression of apoptosis markers like cleaved Caspase-3 and PARP.[15][17] This effect is often mediated by the suppression of pro-survival signaling pathways like PI3K/AKT.[17]

Furthermore, this compound can induce autophagy, a cellular self-degradation process.[3][15][18] While autophagy can sometimes be a survival mechanism for cancer cells, its induction by this compound can also lead to autophagic cell death.[16] In some contexts, inhibiting this induced autophagy with agents like chloroquine (B1663885) can enhance this compound's apoptotic effects, suggesting a cytoprotective role of autophagy that can be targeted.[15][19]

Apatinib_Cell_Fate This compound's Dual Role in Cell Death Pathways cluster_pathways Signaling Pathways cluster_processes Cellular Processes This compound This compound VEGFR2 VEGFR-2 Inhibition This compound->VEGFR2 ROS ROS Production This compound->ROS PI3K_AKT PI3K/AKT/mTOR Suppression VEGFR2->PI3K_AKT Apoptosis Apoptosis Induction (Caspase-3, Bax ↑, Bcl-2 ↓) PI3K_AKT->Apoptosis Promotes Autophagy Autophagy Induction (LC3-II ↑) PI3K_AKT->Autophagy Promotes ROS->Apoptosis Promotes CellDeath Tumor Cell Death Apoptosis->CellDeath Autophagy->CellDeath Can Lead to

Caption: this compound induces apoptosis and autophagy via pathway inhibition and ROS production, leading to cell death.

Modulation of the Tumor Microenvironment (TME)

Beyond direct anti-angiogenic effects, this compound reshapes the tumor microenvironment. Low-dose this compound can "normalize" the chaotic tumor vasculature, which alleviates hypoxia.[13][20] This normalization can enhance the delivery of other chemotherapeutic agents and modulate immune cell infiltration.[13][20] Research shows that this compound can increase the infiltration of CD8+ T cells while reducing the recruitment of immunosuppressive tumor-associated macrophages (TAMs).[20] This modulation of the TME provides a strong rationale for combining this compound with immunotherapy, such as PD-1/PD-L1 blockade.[20][21][22][23]

Overcoming Multidrug Resistance (MDR)

This compound has been found to reverse multidrug resistance in cancer cells.[8] This resistance is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which pump chemotherapeutic drugs out of the cell.[8] this compound can inhibit the efflux function of these transporters, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs.[8]

Inhibition of Novel Targets

Recent research has uncovered that this compound's activity is not limited to VEGFR-2. A kinase screening study identified BRAF V600E as a novel target.[10][24] this compound was shown to effectively inhibit the growth of non-small-cell lung cancer (NSCLC) cells harboring the BRAF V600E mutation, both in vitro and in vivo, by suppressing the MAPK/ERK pathway.[10][24][25]

Detailed Experimental Protocols

The following sections outline generalized protocols for key experiments used to evaluate this compound in a basic research setting.

Experimental_Workflow General Preclinical Research Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cancer Cell Line Selection Viability 2. Cell Viability Assays (MTT, CCK-8) CellCulture->Viability Migration 3. Migration/Invasion Assays (Transwell, Wound Healing) Viability->Migration Mechanism 4. Mechanistic Analysis (Western Blot, qPCR) Migration->Mechanism AnimalModel 5. Xenograft/ Syngeneic Model Establishment Mechanism->AnimalModel Treatment 6. This compound Administration (Oral Gavage) AnimalModel->Treatment Monitoring 7. Tumor Growth & Survival Monitoring Treatment->Monitoring ExVivo 8. Ex Vivo Analysis (IHC, TUNEL) Monitoring->ExVivo

Caption: Preclinical workflow for this compound: from in vitro cell assays to in vivo animal model validation.

Cell Viability Assay (CCK-8/MTT)

This protocol assesses the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., H1975, H446, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15][18]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, Cleaved Caspase-3, LC3-II) overnight at 4°C.[15][17][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor effect of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., CNE-2, HCC364) suspended in PBS or Matrigel into the flank of immunodeficient nude mice.[5][10][27]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomization & Treatment: Randomly assign mice to different groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound daily via oral gavage (e.g., 100-200 mg/kg).[13][28]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint & Analysis: At the end of the study (e.g., after 2-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[12] The tumors can then be weighed and processed for further analysis like immunohistochemistry.[5]

Immunohistochemistry (IHC)

This protocol is used to analyze protein expression and localization within tumor tissues from in vivo models.

  • Tissue Preparation: Fix excised tumors in 10% formalin, embed in paraffin, and cut into 4-5 µm sections.[29]

  • Deparaffinization & Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).[29]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with goat serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against proteins of interest (e.g., CD31 for microvessel density, Ki67 for proliferation, p-VEGFR2) overnight at 4°C.[5][15]

  • Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit.

  • Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Imaging & Analysis: Capture images with a microscope and quantify the staining intensity or positive cell count.

Conclusion and Future Directions

This compound is a powerful tool in cancer biology research, primarily due to its potent and selective inhibition of VEGFR-2. Basic research has established its role not only in directly inhibiting angiogenesis but also in inducing apoptosis and autophagy, modulating the complex tumor microenvironment, and overcoming multidrug resistance.[3][15][20] The discovery of novel targets like BRAF V600E further broadens its potential applications.[10]

Future research will likely focus on elucidating the mechanisms of acquired resistance to this compound and developing rational combination therapies.[30] Investigating its synergistic effects with immunotherapy, targeted therapies, and radiotherapy remains a promising avenue to enhance its anti-cancer efficacy and provide new therapeutic strategies for a wide range of malignancies.[21][31]

References

Apatinib's Expanding Frontier: A Technical Guide to its Anti-Tumor Activity in Novel Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a small molecule tyrosine kinase inhibitor, has emerged as a significant player in the landscape of targeted cancer therapy. Its primary mechanism of action involves the selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] While initially approved for the treatment of advanced gastric cancer, a growing body of preclinical and clinical research has illuminated its potent anti-tumor activities across a diverse spectrum of malignancies. This in-depth technical guide synthesizes the latest findings on the efficacy of this compound in novel cancer types, providing researchers and drug development professionals with a comprehensive resource on its mechanisms of action, experimental validation, and potential for future therapeutic applications.

Core Mechanism of Action

This compound competitively binds to the ATP-binding site of the intracellular domain of VEGFR-2, effectively blocking its autophosphorylation and subsequent downstream signaling. This inhibition of the VEGF/VEGFR-2 pathway disrupts the proliferation, migration, and survival of endothelial cells, ultimately leading to a reduction in tumor microvessel density and the suppression of tumor growth and metastasis.[1][2] Beyond its anti-angiogenic effects, emerging evidence suggests that this compound may also exert direct anti-tumor effects by modulating key signaling pathways within cancer cells themselves.[3]

Anti-Tumor Activity in Novel Cancer Types: A Quantitative Overview

The therapeutic potential of this compound extends far beyond its initial indications. This section summarizes the quantitative data from in vitro and in vivo studies, highlighting its efficacy in a range of novel cancer types.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cancer TypeCell Line(s)IC50 (µM)Reference(s)
Cervical Cancer SiHa13.9[3]
HCC9421.8[3]
C33A26.6[3]
HeLa31.2[3]
Liposarcoma SW87218.13 ± 2.04[4]
93T44921.44 ± 3.11[4]
94T77832.69 ± 3.12[4]
Multidrug-Resistant Cell Lines KB, KBv200, MCF-7, MCF-7/adr, S1, S1-M1-80, MCF-7/FLV10009.30 - 19.13[5]
Cholangiocarcinoma LPHC-653.52 (72h)[6]
Colorectal Cancer HT29, HCT116Varies (Dose and time-dependent)[7]
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical xenograft models provide crucial insights into the in vivo efficacy of this compound. The following table summarizes the observed tumor growth inhibition in various cancer models.

Cancer TypeAnimal ModelThis compound DosageTumor Growth InhibitionReference(s)
Cervical Cancer SiHa Xenograft (Nude Mice)Not SpecifiedSignificant suppression of tumor growth[3]
Pancreatic Neuroendocrine Tumors (PNETs) INR1G9 & INS-1 Xenografts (Mice)50 mg/kg (low dose), 150 mg/kg (high dose)High dose significantly inhibited tumor growth, comparable to sunitinib[8]
Osteosarcoma MG63 Xenograft (Nude Mice)50 mg/kg dailySignificant inhibition of tumor volume[9]
Synovial Sarcoma SW982 Xenograft (BALB/c Mice)50 mg/kg for 30 daysSignificant reduction in tumor volume[10]
Non-Small Cell Lung Cancer (NSCLC) PC9 & PC9GR Xenografts (Mice)100 mg/kg daily63.5% reduction in tumor volume (PC9GR)
Lung Cancer A549 Xenograft (BALB/c Nude Mice)100 mg/kg daily for 14 daysSignificant inhibition of tumor size and volume[11]

Signaling Pathways and Molecular Mechanisms

This compound's anti-tumor effects are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound in different cancer types.

VEGFR-2 Mediated Signaling Cascade

This diagram illustrates the central role of VEGFR-2 in angiogenesis and tumor cell proliferation, and how this compound intervenes to block these processes.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates STAT3 STAT3 VEGFR2->STAT3 Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->VEGFR2 Inhibits

Core this compound mechanism targeting the VEGFR-2 signaling cascade.
This compound's Impact on Downstream Pathways in Specific Cancers

The following diagrams illustrate the specific signaling pathways modulated by this compound in various novel cancer types.

Ovarian Cancer: Inhibition of Multiple Pro-Survival Pathways

In ovarian cancer, this compound has been shown to inhibit the JAK/STAT3, PI3K/AKT, and Notch signaling pathways, which are crucial for epithelial-mesenchymal transition (EMT) and cell migration.[12]

Ovarian_Cancer_Pathway cluster_pathways Signaling Pathways This compound This compound JAK_STAT3 JAK/STAT3 Pathway This compound->JAK_STAT3 PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Notch Notch Pathway This compound->Notch EMT Epithelial-Mesenchymal Transition (EMT) JAK_STAT3->EMT PI3K_AKT->EMT Notch->EMT Migration Cell Migration EMT->Migration Cholangiocarcinoma_Pathway cluster_stat_pathway STAT3/HIF-1α Axis cluster_mapk_pi3k RAF/MEK/ERK & PI3K/AKT Pathways This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 STAT3 STAT3 VEGFR2->STAT3 RAF_MEK_ERK RAF/MEK/ERK VEGFR2->RAF_MEK_ERK PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT HIF1a HIF-1α STAT3->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Migration_Invasion Migration & Invasion RAF_MEK_ERK->Migration_Invasion PI3K_AKT->Migration_Invasion Sarcoma_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 STAT3 STAT3 VEGFR2->STAT3 Bcl2 Bcl-2 STAT3->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Autophagy Autophagy Bcl2->Autophagy Inhibits Xenograft_Workflow Start Start: Select Cancer Cell Line Injection Subcutaneous Injection of Cells into Immunocompromised Mice Start->Injection Tumor_Growth Monitor Tumor Growth (e.g., until ~100-150 mm³) Injection->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., oral gavage daily) and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (e.g., every 2-3 days) Treatment->Monitoring Endpoint Endpoint: Sacrifice Mice when Tumors Reach Predetermined Size or after a Set Duration Monitoring->Endpoint Analysis Tumor Excision, Weighing, and Histological/Molecular Analysis Endpoint->Analysis End End Analysis->End

References

Apatinib's Role in Overcoming Multi-Drug Resistance in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-drug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Apatinib, a small-molecule tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor 2 (VEGFR-2), has demonstrated a compelling, additional mechanism of action: the reversal of MDR. This technical guide synthesizes the current understanding of this compound's role in overcoming MDR, detailing its molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways. Evidence suggests that this compound directly inhibits the function of key ABC transporters, notably ABCB1 (P-glycoprotein/P-gp) and ABCG2 (breast cancer resistance protein/BCRP), independent of its anti-angiogenic activity. This guide serves as a comprehensive resource for researchers and drug development professionals exploring this compound as a promising agent to circumvent drug resistance in cancer therapy.

Introduction to Multi-Drug Resistance (MDR)

The development of resistance to a wide array of structurally and mechanistically distinct chemotherapeutic agents is a major factor in the failure of cancer treatment.[1] The most prevalent mechanism underlying MDR is the increased expression and function of ABC transporters.[1] These membrane proteins utilize the energy from ATP hydrolysis to actively transport various substrates, including many cytotoxic drugs, out of the cell.[2] Among the 48 known human ABC transporters, ABCB1 (P-gp) and ABCG2 (BCRP) are major contributors to MDR in various cancer types.[1] ABCB1 confers resistance to drugs such as taxanes, vinca (B1221190) alkaloids, and anthracyclines, while ABCG2 can efflux substrates like mitoxantrone (B413) and topoisomerase I inhibitors.[1] Consequently, inhibiting the function of these transporters is a key strategy for overcoming MDR.[3][4]

This compound, initially developed as an anti-angiogenic agent, has emerged as a potent MDR reversal agent.[5][6][7] This document provides a detailed examination of the preclinical evidence supporting this role.

Core Mechanism: Inhibition of ABC Transporter Efflux Function

The primary mechanism by which this compound reverses MDR is through the direct inhibition of the efflux function of ABCB1 and ABCG2 transporters.[1][6][7]

Key Findings:

  • Increased Intracellular Drug Accumulation: this compound significantly enhances the intracellular concentration of chemotherapeutic drugs that are substrates of ABCB1 and ABCG2. For instance, studies have shown that this compound increases the accumulation of rhodamine 123 and doxorubicin (B1662922) in MDR cells overexpressing these transporters.[1][6]

  • Direct Interaction with Transporters: this compound directly interacts with ABCB1 and ABCG2. This has been demonstrated through photoaffinity labeling experiments where this compound competitively inhibited the binding of a radiolabeled substrate to these transporters in a concentration-dependent manner.[1][6]

  • Stimulation of ATPase Activity: this compound has been observed to stimulate the ATPase activity of both ABCB1 and ABCG2.[1][6] This is a characteristic feature of transporter inhibitors that compete with substrates for binding.

  • No Effect on Transporter Expression: Importantly, at concentrations effective for MDR reversal, this compound does not typically alter the protein or mRNA expression levels of ABCB1 or ABCG2.[1][6][7] This indicates that its primary action is at the functional level of the transporter protein.

  • Specificity for ABCB1 and ABCG2: this compound's reversal effect is specific to cells overexpressing ABCB1 and ABCG2. It does not significantly affect the cytotoxicity of chemotherapeutic agents in parental, drug-sensitive cells or in cells overexpressing other transporters like ABCC1 (MRP1).[1][5][6] Furthermore, it does not alter the efficacy of non-ABCB1 or non-ABCG2 substrates like cisplatin (B142131) in MDR cells.[1][8]

The following diagram illustrates the core mechanism of this compound in reversing MDR.

Mechanism of this compound-Mediated MDR Reversal cluster_cell Cancer Cell CellMembrane Cell Membrane Intracellular Intracellular Space Chemo Chemotherapeutic Drug Intracellular->Chemo Increased Accumulation Extracellular Extracellular Space This compound This compound ABC_Transporter ABC Transporter (ABCB1/ABCG2) This compound->ABC_Transporter Inhibition Chemo->ABC_Transporter Efflux ABC_Transporter->Extracellular ADP ADP + Pi ABC_Transporter->ADP ATP ATP ATP->ABC_Transporter Energy Source

Caption: this compound inhibits ABC transporters, increasing intracellular drug levels.

Impact on Signaling Pathways

While the direct inhibition of ABC transporters is the primary mechanism, some studies suggest that this compound, particularly in combination with other drugs, can modulate signaling pathways implicated in drug resistance.

  • PI3K/Akt and MAPK/ERK Pathways: Some studies have reported that the combination of this compound and paclitaxel (B517696) can inhibit the phosphorylation of AKT and ERK in paclitaxel-resistant A549 lung cancer cells.[9][10] However, other research indicates that at concentrations sufficient to reverse MDR, this compound alone does not significantly alter the phosphorylation of AKT and ERK1/2.[1][6][7] This suggests that the modulation of these pathways might be context-dependent or a secondary effect of the drug combination.

  • JAK/STAT3 Pathway: In paclitaxel-resistant gastric cancer cells, this compound has been shown to suppress the JAK/STAT3 signaling pathway, contributing to the resensitization of these cells to paclitaxel.[11]

  • VEGFR-2 Pathway: In paclitaxel-resistant gastric cancer cells, this compound was found to inhibit the VEGFR-2 signaling pathway, leading to decreased expression of MDR1 and P-gp.[12]

  • Akt/β-catenin Pathway: this compound has been shown to enhance the chemosensitivity of esophageal cancer to cisplatin by suppressing the Akt/β-catenin pathway.[13]

The following diagram depicts the potential influence of this compound on these signaling pathways.

This compound's Influence on Signaling Pathways in MDR cluster_pathways Signaling Pathways This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits (in some contexts) MAPK_ERK MAPK/ERK This compound->MAPK_ERK Inhibits (in some contexts) JAK_STAT3 JAK/STAT3 This compound->JAK_STAT3 Inhibits Akt_beta_catenin Akt/β-catenin This compound->Akt_beta_catenin Inhibits VEGFR2->PI3K_Akt DrugResistance Drug Resistance (e.g., MDR1 expression) PI3K_Akt->DrugResistance MAPK_ERK->DrugResistance JAK_STAT3->DrugResistance Akt_beta_catenin->DrugResistance

Caption: this compound may inhibit signaling pathways involved in drug resistance.

Quantitative Data Summary

The efficacy of this compound in reversing MDR is quantified by the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cell lines.

Table 1: Effect of this compound on the IC50 of Chemotherapeutic Drugs in ABCB1-Overexpressing Cell Lines

Cell LineChemotherapeutic DrugThis compound Concentration (µM)IC50 (µM) without this compoundIC50 (µM) with this compoundFold ReversalReference
KBv200Doxorubicin3.010.30.714.7[8]
KBv200Paclitaxel3.01.50.0530.0[1]
MCF-7/adrDoxorubicin3.015.20.916.9[1]
A549/PTXPaclitaxel2.0--3.6[10]
A549/PTXPaclitaxel4.0--11.19[10]
A549/PTXPaclitaxel8.0--148.0[10]

Table 2: Effect of this compound on the IC50 of Chemotherapeutic Drugs in ABCG2-Overexpressing Cell Lines

Cell LineChemotherapeutic DrugThis compound Concentration (µM)IC50 (µM) without this compoundIC50 (µM) with this compoundFold ReversalReference
S1-M1-80Topotecan3.010.30.714.7[8]
S1-M1-80Mitoxantrone3.04.20.221.0[1]
MCF-7/FLV1000Mitoxantrone3.03.80.312.7[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate this compound's effect on MDR.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of this compound.

Experimental Workflow for MTT Assay Seed_Cells Seed cancer cells in 96-well plates Add_Drugs Add varying concentrations of chemotherapeutic drug +/- this compound Seed_Cells->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Workflow for Drug Accumulation Assay Harvest_Cells Harvest and wash cancer cells Preincubate Pre-incubate cells with or without this compound Harvest_Cells->Preincubate Add_Fluorescent_Drug Add fluorescent drug substrate (e.g., Rhodamine 123) Preincubate->Add_Fluorescent_Drug Incubate_Drug Incubate at 37°C Add_Fluorescent_Drug->Incubate_Drug Wash_Cells Wash cells with ice-cold PBS Incubate_Drug->Wash_Cells Analyze_Flow_Cytometry Analyze fluorescence intensity by flow cytometry Wash_Cells->Analyze_Flow_Cytometry

References

An In-depth Technical Guide to the Initial Studies on Apatinib's Effect on Tumor Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] While its anti-angiogenic properties are well-established, emerging evidence from initial studies highlights a direct and significant impact of this compound on the metabolic reprogramming of tumor cells. This guide provides a comprehensive overview of these early investigations, focusing on this compound's effects on glycolysis, glutamine metabolism, and fatty acid metabolism across various cancer types. We will delve into the key signaling pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols for the core methodologies employed.

This compound's Impact on Glycolysis

Tumor cells often exhibit elevated rates of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect."[2] Initial studies have demonstrated that this compound can disrupt this metabolic characteristic in cancer cells through the modulation of key signaling pathways and glucose transporters.

The VEGFR2/AKT1/SOX5/GLUT4 Signaling Pathway in Ovarian Cancer

In ovarian cancer cells, this compound has been shown to inhibit glycolysis by suppressing the VEGFR2/AKT1/SOX5/GLUT4 signaling pathway.[3] this compound's primary action is the inhibition of VEGFR2, which leads to a downstream reduction in the phosphorylation of AKT1. This, in turn, affects the expression of the transcription factor SOX5, a key regulator of the glucose transporter GLUT4.[3][4] The ultimate result is a decrease in glucose uptake and lactate (B86563) production by the cancer cells.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 AKT1 AKT1 VEGFR2->AKT1 Activates This compound This compound This compound->VEGFR2 Inhibits p-AKT1 p-AKT1 AKT1->p-AKT1 Phosphorylates GSK3b GSK3b p-AKT1->GSK3b Inhibits SOX5 SOX5 GSK3b->SOX5 Inhibits GLUT4_expression GLUT4 Expression SOX5->GLUT4_expression Promotes Glucose_Uptake Glucose Uptake GLUT4_expression->Glucose_Uptake Leads to Glycolysis Glycolysis Glucose_Uptake->Glycolysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates p-AKT p-AKT AKT->p-AKT Phosphorylates PFKFB3 PFKFB3 p-AKT->PFKFB3 Activates Glycolysis Glycolysis PFKFB3->Glycolysis Promotes G cluster_cytoplasm Cytoplasm This compound This compound GLS1 GLS1 This compound->GLS1 Inhibits Glutamine_Catabolism Glutamine Catabolism GLS1->Glutamine_Catabolism GCN2 GCN2 Glutamine_Catabolism->GCN2 Activates (due to imbalance) eIF2a eIF2a GCN2->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Activates SLC1A5_ASNS SLC1A5 & ASNS Expression ATF4->SLC1A5_ASNS Promotes Glutamine_Metabolism Glutamine Metabolism SLC1A5_ASNS->Glutamine_Metabolism Enhances Resistance Resistance Glutamine_Metabolism->Resistance Leads to G start Start seed_cells 1. Seed cells in 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_this compound 3. Add this compound at various concentrations incubate1->add_this compound incubate2 4. Incubate for 24, 48, or 72h add_this compound->incubate2 add_cck8 5. Add 10 µL CCK-8 solution to each well incubate2->add_cck8 incubate3 6. Incubate for 1-4h add_cck8->incubate3 measure_abs 7. Measure absorbance at 450 nm incubate3->measure_abs end End measure_abs->end

References

Methodological & Application

Apatinib In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting VEGFR-2, this compound effectively blocks the downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] Its mechanism of action primarily involves the suppression of VEGF-mediated endothelial cell migration and proliferation.[1] Furthermore, this compound has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[1] This document provides a comprehensive guide to performing in vitro cell viability assays with this compound, including detailed protocols and data presentation for researchers in oncology and drug development.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][3] Inhibition of these pathways by this compound leads to decreased cell viability, induction of apoptosis, and cell cycle arrest in various cancer cell types.[4][5]

Apatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds

This compound inhibits the VEGFR-2 signaling pathway.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound vary across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the VEGFR-2 signaling pathway.

Cell LineCancer TypeIC50 (µM)
ASPC-1Pancreatic Cancer16.94[2]
PANC-1Pancreatic Cancer37.24[2]
KBOral Epidermoid Carcinoma15.18[6]
KBv200Drug-resistant Oral Carcinoma11.95[6]
MCF-7Breast Cancer17.16[6]
MCF-7/adrDrug-resistant Breast Cancer14.54[6]
S1Colon Cancer9.30[6]
S1-M1-80Drug-resistant Colon Cancer11.91[6]
HT29Colorectal CancerVaries with time (e.g., ~20-40 µM at 48h)[7]
HCT116Colorectal CancerVaries with time (e.g., ~10-20 µM at 48h)[7]
BE(2)-M17Neuroblastoma18.74[8]
SH-SY5YNeuroblastoma27.37[8]
IMR-32Neuroblastoma17.09[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.[9][10]

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Incubation (24 hours) A->B C 3. This compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL/well) D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution (e.g., 150 µL DMSO/well) F->G H 8. Measure Absorbance (570 nm) G->H

Workflow for the this compound cell viability (MTT) assay.
Detailed Procedure

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%. b. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[5] Seeding density may need to be optimized for different cell lines. c. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[11]

  • This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. A common concentration range to test is 0.02 to 50 µM.[12] b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5][12]

  • MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][9] c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] e. Gently mix the contents on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[9] b. Calculate Percentage Viability: i. Subtract the average absorbance of the blank wells (medium only) from all other readings. ii. The viability of cells in each well is expressed as a percentage of the vehicle control: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Determine IC50 Value: i. Plot the percentage of cell viability against the logarithm of the this compound concentration. ii. Use non-linear regression analysis (log(inhibitor) vs. normalized response - variable slope) in a suitable software (e.g., GraphPad Prism) to generate a dose-response curve and determine the IC50 value.

Conclusion

This document provides a detailed protocol for conducting in vitro cell viability assays to evaluate the efficacy of this compound. By understanding its mechanism of action and following a standardized experimental procedure, researchers can obtain reliable and reproducible data on the anti-proliferative effects of this compound in various cancer cell lines. The provided IC50 values serve as a valuable reference for designing future experiments and advancing the development of this promising anti-cancer agent.

References

Application Notes & Protocols: Establishing Apatinib-Resistant Cell Lines for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has shown promise in the treatment of various cancers. However, the development of acquired resistance remains a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models of this compound resistance are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

Data Summary

The development of this compound resistance is a gradual process that results in a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following tables summarize representative quantitative data from studies on this compound-resistant cell lines.

Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines

Cell LineCancer TypeParental IC50 (μM)Resistant IC50 (μM)Fold ResistanceReference
MGC803Gastric Cancer10.23 ± 1.1252.14 ± 3.45~5.1[1]
H1975Lung Cancer8.54 ± 0.76Not specifiedNot specified[2]
H446Lung Cancer6.32 ± 0.58Not specifiedNot specified[2]
HepG2Hepatocellular CarcinomaNot specifiedNot specifiedNot specified[3]

Table 2: Changes in Protein Expression in this compound-Resistant Cells

Cell LineProteinChange in Resistant CellsPathway ImplicationReference
MGC803/PTXVEGFR2UpregulatedThis compound Target[1]
MGC803/PTXMDR1UpregulatedDrug Efflux[1]
MGC803/PTXP-gpUpregulatedDrug Efflux[1]
MGC803/PTXBcl-2UpregulatedApoptosis[1]
MGC803/PTXBaxDownregulatedApoptosis[1]
HepG2/Sorafenibp-EGFRUpregulatedEGFR Signaling[3]
HepG2/Sorafenibp-JNKUpregulatedJNK Signaling[3]
HepG2/Sorafenibp-ERKUpregulatedERK Signaling[3]

Experimental Workflow

The general workflow for establishing this compound-resistant cell lines involves determining the initial sensitivity of the parental cell line, followed by long-term exposure to the drug using either a dose-escalation or pulsed-exposure method. The development of resistance is then confirmed by a significant increase in the IC50 value.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation and Characterization a Select Parental Cancer Cell Line b Determine Initial IC50 of this compound (MTT/CCK-8 Assay) a->b c Method 1: Dose-Escalation b->c d Method 2: Pulsed-Exposure b->d e Culture cells with gradually increasing concentrations of this compound c->e f Expose cells to a fixed concentration of this compound for short periods, followed by recovery d->f g Determine IC50 of Resistant Cell Line e->g f->g h Calculate Fold Resistance g->h i Characterize Resistant Phenotype (e.g., Western Blot, qPCR) h->i

Caption: Experimental workflow for establishing this compound-resistant cell lines.

Experimental Protocols

Two primary methods are employed for developing drug-resistant cell lines in vitro: the continuous dose-escalation method and the intermittent pulsed-exposure method.[4][5]

Protocol 1: Dose-Escalation Method

This method involves the continuous exposure of cancer cells to gradually increasing concentrations of this compound over a prolonged period.[6][7]

1. Initial IC50 Determination: a. Seed the parental cancer cell line in 96-well plates. b. Treat the cells with a series of this compound concentrations for 48-72 hours. c. Determine the cell viability using an MTT or CCK-8 assay. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

2. Establishment of Resistant Line: a. Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10 or IC20. b. Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 1.5- to 2-fold.[4] c. Repeat this process of stepwise dose escalation over several months. The development of a resistant cell line can take from 3 to 18 months.[5] d. Maintain a frozen stock of cells at each concentration increment.

3. Maintenance of Resistant Line: a. Once the desired level of resistance is achieved (typically a 5- to 10-fold increase in IC50), the resistant cells should be continuously cultured in a medium containing the final concentration of this compound to maintain the resistant phenotype.

Protocol 2: Pulsed-Exposure Method

This method mimics the cyclic nature of chemotherapy in a clinical setting, involving short-term exposure to a high concentration of this compound followed by a recovery period in drug-free medium.[4][8]

1. Initial IC50 Determination: a. As described in Protocol 1.

2. Establishment of Resistant Line: a. Treat the parental cells with this compound at a concentration around the IC50 for a short period (e.g., 24-48 hours). b. Remove the drug-containing medium and allow the cells to recover and repopulate in a drug-free medium. c. Once the cells have reached approximately 80% confluency, repeat the pulse treatment. d. Continue these cycles of treatment and recovery. The concentration of this compound can be gradually increased in subsequent pulses.

3. Validation of Resistance: a. After several cycles of pulsed exposure, determine the IC50 of the treated cell population. b. A significant increase in the IC50 value compared to the parental cell line indicates the successful establishment of a resistant line.

Signaling Pathways in this compound Resistance

Acquired resistance to this compound can be mediated by the activation of alternative signaling pathways that bypass the VEGFR-2 blockade. Two prominent pathways implicated in this compound resistance are the c-Met and EGFR signaling pathways.

VEGFR-2 Signaling Pathway and this compound Action

This compound primarily functions by inhibiting the phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote angiogenesis, cell proliferation, and survival.[9][10]

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK1/2 PLCg->ERK AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2

Caption: this compound inhibits the VEGFR-2 signaling pathway.

c-Met Bypass Signaling in this compound Resistance

Activation of the c-Met receptor tyrosine kinase pathway can provide an alternative route for downstream signaling, thereby circumventing the inhibitory effect of this compound on VEGFR-2.[11][12]

G cluster_0 VEGFR-2 Signaling Blocked cluster_1 c-Met Bypass Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K MAPK MAPK This compound This compound This compound->VEGFR2 HGF HGF cMet c-Met HGF->cMet cMet->PI3K cMet->MAPK AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation MAPK->Proliferation

Caption: Activation of the c-Met pathway can mediate this compound resistance.

EGFR Signaling in this compound Resistance

Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) pathway can also contribute to resistance by activating shared downstream signaling molecules like ERK and JNK.[3][13]

G cluster_0 VEGFR-2 Signaling Blocked cluster_1 EGFR Bypass Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 This compound This compound This compound->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR JNK JNK EGFR->JNK ERK ERK EGFR->ERK Proliferation Proliferation, Survival JNK->Proliferation ERK->Proliferation

Caption: EGFR signaling can act as a bypass mechanism in this compound resistance.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to establish and study this compound-resistant cancer cell lines. These models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of combination therapies to overcome this compound resistance in cancer treatment.

References

Application Notes and Protocols: Apatinib Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[3][4] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways, leading to a reduction in tumor-associated angiogenesis and suppression of tumor growth.[3][5] It also exhibits mild inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.[1][3] Preclinical xenograft mouse models are indispensable tools for evaluating the in vivo efficacy and mechanism of action of anti-cancer agents like this compound.[6] This document provides a detailed experimental design and comprehensive protocols for conducting an this compound xenograft study.

Mechanism of Action: VEGFR-2 Signaling Inhibition

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7] This activation initiates multiple downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.[7][8][9] These pathways promote endothelial cell proliferation, migration, and survival, which are key steps in angiogenesis.[4][7] this compound competitively binds to the intracellular ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and effectively blocking these downstream signals.[2][10]

Apatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits

Caption: this compound inhibits VEGFR-2, blocking MAPK and PI3K/Akt pathways.

Experimental Design and Workflow

A typical in vivo efficacy study using a xenograft model involves several distinct phases, from initial cell culture to final tissue analysis. The workflow ensures systematic data collection and humane treatment of animal subjects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Establishment cluster_study Phase 3: Efficacy Study cluster_analysis Phase 4: Endpoint Analysis A1 Cancer Cell Line Culture & Expansion A2 Cell Harvesting & Preparation A1->A2 B1 Subcutaneous Injection of Tumor Cells A2->B1 A3 Animal Acclimation (4-6 week old mice) A3->B1 B2 Tumor Growth Monitoring (Caliper Measurement) B1->B2 C1 Randomization into Groups (e.g., Tumor Volume ~100 mm³) B2->C1 C2 Treatment Initiation - Vehicle Control - this compound (e.g., 100 mg/kg) C1->C2 C3 Daily Dosing & Continued Tumor/Weight Monitoring C2->C3 D1 Sacrifice & Tumor Excision (Endpoint: e.g., >1000 mm³ or Day 21) C3->D1 D2 Tumor Weight & Volume Measurement D1->D2 D3 Tissue Processing for: - Western Blot - Immunohistochemistry (IHC) - TUNEL Assay D1->D3

Caption: Standard workflow for an this compound xenograft efficacy study.

Experimental Protocols

Protocol 1: Establishing the Subcutaneous Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., A549 lung cancer, gastric cancer cell lines) in the recommended complete medium until they reach 70-80% confluency.[11]

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).[11]

    • Perform a cell count using a hemocytometer and assess viability with trypan blue staining; viability should exceed 90%.[11][12]

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 3 x 10⁷ cells/mL. Keep the cell suspension on ice.[11]

  • Animal Handling:

    • Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[11]

    • Allow mice to acclimate for at least 3-5 days before the experiment.[11]

  • Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Sterilize the injection site on the lower flank of the mouse with an ethanol (B145695) wipe.[11]

    • Using a 1-mL syringe with a 27- or 30-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells).[11]

  • Tumor Monitoring:

    • Monitor the mice twice weekly for tumor formation.[13]

    • Once tumors are palpable, begin measuring the length (L) and width (W) with digital calipers.[14]

    • Calculate tumor volume (mm³) using the formula: Volume = (W² x L) / 2 .[11][13][15]

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.[11][14]

Protocol 2: this compound Preparation and Administration
  • Vehicle Preparation: Prepare a vehicle solution for suspending this compound. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the dosing schedule (e.g., 100 mg/kg).[16]

    • Suspend the powder in the prepared vehicle to the desired final concentration (e.g., 10 mg/mL for a 20g mouse receiving a 200 µL gavage volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use. Prepare fresh daily.

  • Administration:

    • Administer the this compound suspension or vehicle control to the respective mouse groups once daily via oral gavage.[16][17]

    • Carefully insert the gavage needle into the esophagus to avoid injury.

    • Monitor the body weight of each mouse at least twice weekly as an indicator of systemic toxicity.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

This protocol is for analyzing protein expression in paraffin-embedded tumor sections.

  • Tissue Processing:

    • Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.[18]

    • Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 85%, 95%, 100%) and clear with xylene.[19]

    • Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections onto slides.

  • Staining Procedure:

    • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[20]

    • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0) and heating (e.g., microwave or pressure cooker).[19]

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[20]

    • Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-CD31 for microvessel density, anti-Ki-67 for proliferation) diluted in antibody diluent overnight at 4°C in a humidified chamber.[19][21]

    • Secondary Antibody & Detection: Wash slides with PBS-T (PBS with 0.05% Tween-20).[20] Apply an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.[20]

    • Counterstaining & Mounting: Counterstain nuclei with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.[20]

  • Analysis: Capture images using a bright-field microscope. Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ).

Protocol 4: Western Blot for Protein Expression
  • Lysate Preparation:

    • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

    • Homogenize a small piece of tumor tissue (~50 mg) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[22][23]

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[23]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[22]

  • Electrophoresis and Transfer:

    • Denature 15-30 µg of protein per sample by boiling in 2x SDS sample buffer for 5-10 minutes.[22]

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[22]

    • Primary Antibody: Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-t-VEGFR2, anti-p-Akt, anti-t-Akt, anti-β-actin) overnight at 4°C.[22]

    • Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 5: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[24][25]

  • Sample Preparation: Use paraffin-embedded tissue sections prepared as described in the IHC protocol (Protocol 3, Step 1).

  • Staining Procedure:

    • Deparaffinization and Rehydration: Follow the same procedure as for IHC.[26]

    • Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[26]

    • TUNEL Reaction: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) according to the kit manufacturer's instructions.[25][27]

    • Apply the mixture to the tissue sections and incubate for 60 minutes at 37°C in a dark, humidified chamber.[27]

    • Counterstaining: Wash the slides with PBS. Counterstain all nuclei with a DNA stain such as DAPI.[27]

    • Mounting: Mount the coverslips using an anti-fade mounting medium.[27]

  • Analysis:

    • Visualize the slides using a fluorescence microscope. Apoptotic (TUNEL-positive) nuclei will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.[27]

    • Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei in several random fields.[27]

Data Presentation

Quantitative data should be organized into clear tables for comparison between treatment groups.

Table 1: Dosing Regimen and Animal Grouping

Group Treatment Dose (mg/kg) Route Schedule No. of Animals (n)
1 Vehicle Control N/A Oral Gavage Once Daily 8

| 2 | this compound | 100 | Oral Gavage | Once Daily | 8 |

Table 2: Summary of Tumor Growth Inhibition (Day 21)

Group Mean Tumor Volume (mm³) ± SEM % TGI* Mean Tumor Weight (g) ± SEM
Vehicle Control 1250 ± 150 N/A 1.3 ± 0.2
This compound (100 mg/kg) 480 ± 95 61.6% 0.5 ± 0.1

*TGI (Tumor Growth Inhibition) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)] x 100%

Table 3: Summary of Biomarker Analysis (IHC)

Group Ki-67 Positive Cells (%) ± SEM CD31+ Microvessel Density (vessels/field) ± SEM
Vehicle Control 75 ± 8 45 ± 5

| this compound (100 mg/kg) | 28 ± 5 | 15 ± 3 |

Table 4: Quantification of Apoptosis (TUNEL Assay)

Group Apoptotic Index (%) ± SEM
Vehicle Control 3.5 ± 0.9

| this compound (100 mg/kg) | 18.2 ± 2.5 |

Logical Relationship of this compound's Anti-Tumor Effect

The administration of this compound initiates a cascade of biological events that culminate in the inhibition of tumor growth. This logical flow connects the drug's molecular action to the macroscopic therapeutic outcome.

Logical_Relationship A This compound Administration B Inhibition of VEGFR-2 Phosphorylation A->B C Blockade of Downstream PI3K/Akt & MAPK Pathways B->C D Decreased Endothelial Cell Proliferation & Migration C->D E Reduced Angiogenesis (Lower Microvessel Density) D->E F Increased Hypoxia & Nutrient Deprivation E->F H Inhibition of Tumor Growth E->H G Increased Apoptosis of Tumor Cells F->G G->H

Caption: Logical flow from this compound administration to tumor growth inhibition.

References

Application Notes: Preparing Apatinib Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib (also known as Rivoceranib) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] By binding to the intracellular ATP-binding site of VEGFR-2, this compound inhibits VEGF-stimulated endothelial cell migration and proliferation, thereby blocking angiogenesis, a critical process for tumor growth and metastasis.[1][2] Its mechanism of action also involves the inhibition of other tyrosine kinases such as c-Kit, RET, and c-SRC.[1][3][4] Due to its anti-angiogenic properties, this compound is widely used in cancer research.

Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for preparing this compound stock solutions and summarizes key quantitative data for its use.

Data Presentation

This compound Properties and Solubility

The following table summarizes the physical and chemical properties of this compound and its solubility in various solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.[5][6][7]

ParameterValueReference
Molecular Formula C₂₄H₂₃N₅O[3][4]
Molecular Weight 397.47 g/mol [8]
Appearance Crystalline solid[3]
Solubility in DMSO ~30 - 99 mg/mL[3][4][9]
Solubility in Ethanol ~1 - 2 mg/mL[3][4][8]
Solubility in DMF ~30 mg/mL[3][4]
Solubility in Water Insoluble[8][9]
Aqueous Buffer Sparingly soluble. First, dissolve in DMSO, then dilute.[3]
Stock Solution Recommendations

This table provides recommended concentrations and storage conditions for this compound stock solutions to ensure stability and integrity.

ParameterRecommendationRationale / Notes
Recommended Solvent Anhydrous/High-quality DMSOEnsures maximum solubility and stability. Moisture can reduce solubility.[9][10]
Stock Concentration 10-50 mMHigh concentration allows for minimal DMSO volume in final cell culture media (typically <0.1%).
Storage Temperature -20°C or -80°CEssential for long-term stability.[11]
Storage Duration ≥ 4 years (solid)[3] / Months to a year (in DMSO)[11]Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.
Handling Aliquot into single-use vialsAvoids contamination and repeated temperature fluctuations.
Light Exposure Protect from lightAs a general precaution for chemical compounds.[11]

Experimental Protocols

Protocol: Preparing a 20 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 20 mM stock solution of this compound.

Materials:

  • This compound powder (MW: 397.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 20 mmol/L × 0.001 L × 397.47 g/mol = 7.95 mg

  • Dissolving:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

  • Ensuring Complete Dissolution:

    • Cap the tube tightly and vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particulates.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Sterilization (Optional):

    • If your application is highly sensitive to contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials.

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. Properly label all vials with the compound name, concentration, and date of preparation.

Safety Precautions:

  • This compound is a potent compound and should be handled with care.[3]

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Perform all weighing and handling of the powder and concentrated stock solution in a chemical fume hood to avoid inhalation or contact.

Mandatory Visualization

Signaling Pathway of this compound

This compound primarily functions by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Apatinib_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR-2 activation.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for the preparation and storage of this compound stock solution.

References

Application Notes and Protocols for Western Blot Analysis of Apatinib-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apatinib, a novel small-molecule tyrosine kinase inhibitor, selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its potent anti-tumor activity has been demonstrated in a variety of cancers, including gastric, lung, and esophageal cancer.[1][3][4] this compound exerts its effects by blocking the VEGF/VEGFR-2 signaling pathway, thereby inhibiting cancer cell proliferation, migration, invasion, and inducing apoptosis and autophagy.[5][6][7] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying this compound's efficacy by examining its impact on protein expression and phosphorylation status within critical signaling cascades. These application notes provide detailed protocols for the Western blot analysis of cancer cells treated with this compound.

Key Signaling Pathways Affected by this compound

This compound's primary mechanism of action is the inhibition of VEGFR-2, which subsequently modulates several downstream signaling pathways crucial for tumor progression.

  • VEGFR-2 Signaling Pathway: this compound directly inhibits the phosphorylation of VEGFR-2, blocking the activation of downstream pathways.[8][9] This leads to the suppression of angiogenesis and tumor growth.[10]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical downstream effector of VEGFR-2 and plays a central role in cell proliferation, survival, and growth. This compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, including Akt and mTOR.[2][11][12]

  • RAF/MEK/ERK (MAPK) Pathway: Another important signaling cascade downstream of VEGFR-2, the MAPK pathway is involved in cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of MEK and ERK.[5][13]

  • Apoptosis Pathway: this compound promotes apoptosis, or programmed cell death, in cancer cells. This is often evidenced by an increased expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2.[3][12][14]

  • Autophagy Pathway: this compound can also induce autophagy, a cellular self-degradation process. A key indicator of autophagy induction observed in Western blot analysis is the conversion of LC3-I to LC3-II.[1][3][15]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another downstream target of VEGFR2. This compound has been shown to inhibit the phosphorylation of STAT3, which is involved in tumor cell survival and proliferation.[7]

  • NF-κB Signaling Pathway: In some cancer types, this compound has been shown to inhibit the NF-κB signaling pathway by decreasing the phosphorylation of p65 and IκBα, which can reduce cancer cell invasion and metastasis.[16]

Data Presentation: Summary of this compound's Effects on Key Protein Expression

The following tables summarize the typical changes in protein expression and phosphorylation observed in cancer cells following this compound treatment, as determined by Western blot analysis.

Table 1: Effect of this compound on VEGFR-2 and Downstream Signaling Pathways

Target ProteinEffect of this compound TreatmentCancer Type(s)
p-VEGFR-2DecreasedCholangiocarcinoma, Cervical Cancer, Pancreatic Cancer, Acute Lymphoblastic Leukemia
p-AktDecreasedEsophageal Squamous Cell Carcinoma, Gastric Cancer, Neuroblastoma, Cervical Cancer, Pancreatic Cancer
p-mTORDecreasedEsophageal Squamous Cell Carcinoma, Neuroblastoma
p-MEKDecreasedCholangiocarcinoma
p-ERKDecreasedCholangiocarcinoma, Cervical Cancer, Pancreatic Cancer
p-STAT3DecreasedOsteosarcoma
p-p65 (NF-κB)DecreasedLiver Cancer
p-IκBα (NF-κB)DecreasedLiver Cancer

Table 2: Effect of this compound on Apoptosis and Autophagy-Related Proteins

Target ProteinEffect of this compound TreatmentCancer Type(s)
BaxIncreasedGastric Cancer
Bcl-2DecreasedGastric Cancer, Esophageal Squamous Cell Carcinoma
Cleaved Caspase-3IncreasedLung Cancer, Osteosarcoma
Cleaved PARPIncreasedOsteosarcoma
LC3-IIIncreasedGastric Cancer, Lung Cancer, Neuroblastoma, Osteosarcoma
p62DecreasedLung Cancer
Beclin1IncreasedLung Cancer
ATG5IncreasedLung Cancer

Experimental Protocols

Part 1: Cell Culture and this compound Treatment

A detailed protocol for the culture of cancer cells and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution typically prepared in DMSO)

  • Vehicle control (DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare fresh dilutions of this compound in the cell culture medium at the desired concentrations (e.g., 1, 5, 10, 20 µM). Also, prepare a vehicle control with the same concentration of DMSO used for the highest this compound concentration.

  • Remove the old medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Part 2: Protein Extraction

This protocol describes the lysis of this compound-treated cells and the extraction of total protein.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • After the treatment period, place the cell culture plates/dishes on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).

  • For adherent cells, use a cell scraper to scrape the cells off the surface and transfer the cell lysate to a pre-cooled microcentrifuge tube.[17]

  • For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in the lysis buffer.[17]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.[17]

  • Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.[17]

  • Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled microcentrifuge tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA or Bradford assay).

Part 3: Western Blotting

A step-by-step guide for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.

Materials:

  • Protein samples from Part 2

  • Laemmli sample buffer (e.g., 4x or 6x)

  • SDS-PAGE gels (precast or hand-casted)

  • Electrophoresis running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc or X-ray film)

Procedure:

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[17] Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.

  • Signal Capture and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is often recommended to normalize the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

Signaling Pathway Diagrams

Apatinib_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF STAT3 STAT3 VEGFR2->STAT3 NFkB NF-κB VEGFR2->NFkB VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation NFkB->Proliferation

Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.

Apatinib_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis Apatinib_Autophagy_Pathway This compound This compound Beclin1 Beclin-1 This compound->Beclin1 p62 p62 (Degraded) This compound->p62 degradation LC3_I LC3-I Beclin1->LC3_I LC3_II LC3-II LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed Cancer Cells A2 Treat with this compound (and Vehicle Control) A1->A2 B1 Cell Lysis A2->B1 B2 Protein Quantification B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer (to membrane) C1->C2 C3 Blocking C2->C3 C4 Primary Antibody Incubation C3->C4 C5 Secondary Antibody Incubation C4->C5 C6 Detection (ECL) C5->C6 D1 Image Acquisition C6->D1 D2 Densitometry Analysis & Normalization D1->D2

References

Application Notes and Protocols for Immunofluorescence Staining of Angiogenesis in Apatinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to assess angiogenesis in tumor models treated with Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor.[1][2][3] This document includes the mechanism of action of this compound, detailed protocols for IF staining of key angiogenic markers, and a summary of expected quantitative outcomes.

This compound exerts its anti-angiogenic effects by binding to and inhibiting VEGFR-2, a primary mediator of VEGF-induced signaling.[2][4] This inhibition blocks downstream pathways, including the PI3K/AKT and ERK1/2 signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[2][5][6]

Commonly used biomarkers for assessing tumor angiogenesis via immunofluorescence include:

  • CD31 (PECAM-1): A transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells, serving as a marker for microvessel density (MVD).[7][8]

  • VEGFR-2: The direct target of this compound, its expression and phosphorylation status can be evaluated on endothelial and tumor cells.[1][2][9]

  • VEGF-A: The ligand that binds to VEGFR-2 to initiate the angiogenic signaling cascade.[10][11]

  • Ki-67: A marker of cell proliferation that can be co-localized with endothelial markers to assess the proliferative activity of the tumor vasculature.[5][12]

  • α-SMA (alpha-smooth muscle actin): A marker for pericytes and vascular smooth muscle cells, which can indicate vessel maturation and normalization.[13]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effect of this compound on tumor angiogenesis, as assessed by immunohistochemistry and immunofluorescence.

Table 1: Effect of this compound on Microvessel Density (MVD) in Tumor Xenografts

Tumor ModelTreatment GroupDose/RegimenMVD (vessels/field)Reference
Nasopharyngeal CarcinomaControl-8.67[1]
(CNE-2 xenografts)This compoundNot Specified5.00[1]
This compound + DDPNot Specified1.17[1]
Pancreatic NeuroendocrineControl-~25[14]
Tumors (INR1G9 xenografts)This compound (low)50 mg/kg~20 (P < 0.05)[14]
This compound (high)150 mg/kg~10 (P < 0.01)[14]
Pancreatic NeuroendocrineControl-~18[14]
Tumors (INS-1 xenografts)This compound (low)50 mg/kg~15 (P < 0.05)[14]
This compound (high)150 mg/kg~8 (P < 0.01)[14]
Gastric CancerControlNormal SalineNo significant difference[13]
This compound (low)50 mg/kgNo significant difference[13]
This compound (high)200 mg/kgNo significant difference[13]

Table 2: Effect of this compound on Angiogenesis-Related Protein Expression

Tumor ModelTreatment GroupProtein MarkerOutcomeReference
Nasopharyngeal CarcinomaThis compoundVEGFR-2Significantly lower expression than control[1]
Pancreatic CancerThis compoundp-VEGFR2Decreased expression[5]
Small Cell Lung CancerThis compoundVEGF, pVEGFR2Downregulated expression[12]
Colorectal CancerThis compoundp-VEGFR2Decreased expression[15]
Thyroid CancerThis compoundVEGFA, VEGFR2Suppressed expression[16]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for CD31 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections

This protocol outlines the steps for staining endothelial cells in this compound-treated tumor tissues to assess MVD.

Materials:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibody: Rabbit anti-CD31

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20-30 minutes.[17]

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS (3 x 5 minutes).

  • Permeabilization and Blocking:

    • Incubate sections with permeabilization buffer for 10 minutes.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate sections with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash with PBS (2 x 5 minutes).

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.[18]

    • Acquire images from at least 3-5 random high-power fields per tumor section.

    • Quantify MVD by counting the number of CD31-positive vessels per field. Image analysis software can also be used to measure vessel area or fluorescence intensity.[18][19]

Protocol 2: Dual Immunofluorescence Staining for VEGFR-2 and CD31 in Fresh Frozen Tumor Sections

This protocol allows for the co-localization of VEGFR-2 expression on endothelial cells.

Materials:

  • Fresh frozen tumor sections on charged slides

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in TBS)

  • Blocking buffer (e.g., 10% normal serum in TBS)[20]

  • Primary antibodies: Rabbit anti-VEGFR-2 and Rat anti-CD31

  • Secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 594) and Goat anti-rat IgG (e.g., Alexa Fluor 488)

  • DAPI

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Air-dry frozen sections at room temperature.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.[20]

    • Wash with TBS (3 x 10 minutes).[20]

    • Permeabilize with 0.3% Triton X-100 in TBS for 15 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation:

    • Dilute both primary antibodies (anti-VEGFR-2 and anti-CD31) in incubation buffer (e.g., 5% normal serum in TBS).[20]

    • Incubate sections with the primary antibody cocktail overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with TBS (3 x 10 minutes).[20]

    • Dilute the fluorophore-conjugated secondary antibodies in incubation buffer.

    • Incubate sections with the secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Follow steps 6 from Protocol 1.

  • Imaging and Analysis:

    • Use a confocal microscope to acquire images with separate channels for each fluorophore.

    • Analyze the co-localization of VEGFR-2 and CD31 signals to assess VEGFR-2 expression specifically on endothelial cells.

Visualizations

Apatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

IF_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis Tumor This compound-Treated Tumor Tissue Fixation Fixation (FFPE or Frozen) Tumor->Fixation Sectioning Sectioning Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration (FFPE) Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD31, anti-VEGFR-2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Imaging Fluorescence Microscopy/ Confocal Imaging Counterstain->Imaging Quantification Image Quantification (MVD, Intensity) Imaging->Quantification Data Data Analysis Quantification->Data

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Following Apatinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Apatinib using flow cytometry. This compound, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has been shown to suppress tumor proliferation and induce apoptosis in various cancer cell lines.[1][2][3] Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful tool for the quantitative analysis of apoptotic events at the single-cell level.[4][5][6]

Principle of Apoptosis Detection

A common and reliable method for detecting apoptosis by flow cytometry is the dual-staining assay using Annexin V and Propidium Iodide (PI).[7][8][9][10]

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.[7]

By using these two stains, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).

This compound's Mechanism in Inducing Apoptosis

This compound primarily functions by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis and tumor cell survival.[1] Inhibition of VEGFR-2 by this compound can trigger apoptosis through various downstream signaling cascades. Research has indicated that this compound can induce apoptosis by:

  • Inhibiting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. [11]

  • Suppressing the STAT3/Bcl-2 signaling pathway. [2]

  • Inducing cell cycle arrest, often at the G0/G1 or G1 phase. [2][12][13][14]

The analysis of apoptosis by flow cytometry provides quantitative data to assess the efficacy of this compound in inducing programmed cell death.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Total Apoptotic Cells (%)
Control (Untreated)095.2 ± 2.12.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound1075.6 ± 3.515.8 ± 1.28.1 ± 0.923.9 ± 2.1
This compound2052.1 ± 4.228.4 ± 2.518.9 ± 1.747.3 ± 4.2
This compound4030.9 ± 3.840.2 ± 3.128.3 ± 2.468.5 ± 5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.

Experimental Protocols

A detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining is provided below.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach the cells using a non-enzymatic cell dissociation solution or trypsin.

    • For suspension cells, collect the cells by centrifugation.

    • Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[9][10]

  • Cell Washing:

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Set up the flow cytometer with appropriate compensation and gating strategies using unstained, Annexin V-only, and PI-only stained cells as controls.[9]

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Create a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence (e.g., PE or PerCP channel).

    • Use quadrant gates to distinguish between the viable, early apoptotic, and late apoptotic/necrotic cell populations.

    • Quantify the percentage of cells in each quadrant.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells treatment Treat with this compound (Varying Concentrations and Time) cell_culture->treatment harvest Harvest Adherent and Suspension Cells treatment->harvest wash_pbs Wash Cells with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate at RT in the Dark add_stains->incubate flow_cytometry Analyze on Flow Cytometer incubate->flow_cytometry gating Gating and Compensation (using controls) flow_cytometry->gating quantification Quantify Cell Populations (Viable, Early/Late Apoptotic) gating->quantification

Experimental workflow for apoptosis analysis.

apatinib_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound vegfr2 VEGFR-2 This compound->vegfr2 Inhibits pi3k_akt PI3K/AKT/mTOR Pathway This compound->pi3k_akt stat3 STAT3 Pathway This compound->stat3 mapk_erk MAPK/ERK Pathway This compound->mapk_erk vegfr2->pi3k_akt Activates vegfr2->stat3 Activates vegfr2->mapk_erk Activates apoptosis Apoptosis pi3k_akt->apoptosis Inhibits bcl2 Bcl-2 Downregulation stat3->bcl2 Upregulates cell_cycle Cell Cycle Arrest (G0/G1 or G1) mapk_erk->cell_cycle Promotes Progression bcl2->apoptosis Inhibits cell_cycle->apoptosis

This compound-induced apoptosis signaling pathway.

data_analysis_logic cluster_input Flow Cytometry Data cluster_processing Gating Strategy cluster_output Quantified Results fcs_files Raw FCS Files gate_cells Gate on Main Cell Population (FSC vs SSC) fcs_files->gate_cells gate_singlets Gate on Singlets gate_cells->gate_singlets gate_quadrants Quadrant Gating (Annexin V vs PI) gate_singlets->gate_quadrants viable Viable (AV-/PI-) gate_quadrants->viable early_apoptotic Early Apoptotic (AV+/PI-) gate_quadrants->early_apoptotic late_apoptotic Late Apoptotic (AV+/PI+) gate_quadrants->late_apoptotic

References

Application Notes and Protocols for In Vivo Imaging of Apatinib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor and anti-angiogenic effects in a variety of cancers.[1] Evaluating the efficacy of this compound in preclinical and clinical settings requires robust and quantitative in vivo imaging techniques. These methods allow for non-invasive, longitudinal monitoring of tumor growth, vascularity, and metabolic activity in response to treatment. This document provides detailed application notes and experimental protocols for key in vivo imaging modalities used in this compound efficacy studies, including bioluminescence imaging (BLI), fluorescence imaging (FLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).

Signaling Pathway of this compound Action

This compound primarily targets VEGFR-2, inhibiting its autophosphorylation and downstream signaling cascades crucial for angiogenesis, tumor growth, and cell survival.[1] The diagram below illustrates the key signaling pathways affected by this compound.

Apatinib_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound This compound->VEGFR2 Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration

Caption: this compound inhibits VEGFR-2 signaling pathways.

Experimental Workflow for In Vivo Imaging

A typical experimental workflow for assessing this compound efficacy using in vivo imaging is outlined below. This workflow ensures systematic data collection and analysis for reliable evaluation of treatment response.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Model Establish Animal Model (e.g., Xenograft) Baseline_Imaging Baseline Imaging (Day 0) Animal_Model->Baseline_Imaging Randomization Randomize into Groups (Control vs. This compound) Baseline_Imaging->Randomization Treatment Administer this compound (e.g., daily oral gavage) Randomization->Treatment Longitudinal_Imaging Longitudinal Imaging (e.g., Weekly) Treatment->Longitudinal_Imaging Monitor Response Longitudinal_Imaging->Treatment Final_Imaging Final Imaging & Endpoint Longitudinal_Imaging->Final_Imaging Data_Analysis Quantitative Image Analysis Final_Imaging->Data_Analysis Histo_Analysis Ex Vivo Histopathology Final_Imaging->Histo_Analysis Conclusion Correlate Imaging Data with Endpoint Measures Data_Analysis->Conclusion Histo_Analysis->Conclusion

Caption: General experimental workflow for in vivo imaging studies.

I. Bioluminescence Imaging (BLI)

Application Notes: Bioluminescence imaging is a highly sensitive technique for monitoring tumor growth and burden in real-time.[2] It relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[3] BLI is particularly useful for longitudinal studies in small animals due to its high throughput and low background signal.[4]

Experimental Protocol:

  • Cell Line Preparation:

    • Transfect the cancer cell line of interest with a lentiviral vector expressing firefly luciferase (Fluc).

    • Select stable, high-expressing clones using an appropriate antibiotic selection.

    • Confirm luciferase activity in vitro using a luminometer.

  • Animal Model:

    • Implant the luciferase-expressing cancer cells into immunocompromised mice (e.g., nude or NSG mice). The implantation site can be subcutaneous or orthotopic, depending on the research question.[5]

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Imaging Procedure:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

    • Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

    • Inject the D-luciferin substrate intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[6]

    • Wait for the optimal time for peak signal, which is typically 10-15 minutes post-injection, but should be determined empirically for each tumor model.[3]

    • Place the mouse in the imaging chamber of a cooled CCD camera-based imaging system (e.g., IVIS Spectrum).

    • Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor area.

    • Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).[7]

    • Plot the change in bioluminescent signal over time for both control and this compound-treated groups to assess treatment efficacy.

Quantitative Data Summary:

Study TypeAnimal ModelThis compound DoseImaging FrequencyKey FindingsReference
PreclinicalPancreatic Neuroendocrine Tumor (PNET) Xenograft50 and 150 mg/kg/day (oral)Not SpecifiedHigh dose (150 mg/kg) significantly inhibited tumor growth, comparable to sunitinib.[1]
PreclinicalGlioblastoma XenograftNot SpecifiedEvery 4-7 daysBLI used to monitor tumor growth in response to therapy.[6]

II. Fluorescence Imaging (FLI)

Application Notes: In vivo fluorescence imaging allows for the visualization of fluorescently labeled molecules, cells, or nanoparticles.[8] For this compound studies, this can involve imaging fluorescently tagged cancer cells (e.g., expressing GFP or RFP) to monitor tumor growth or using fluorescent probes targeting specific biomarkers of angiogenesis or apoptosis.[9][10] Near-infrared (NIR) fluorescent probes are often preferred for in vivo applications due to their deeper tissue penetration.[11]

Experimental Protocol:

  • Probe/Cell Line Preparation:

    • Fluorescently Labeled Cells: Stably transfect cancer cells with a fluorescent protein (e.g., GFP, RFP) and select for high-expressing clones.[9]

    • Targeted Fluorescent Probes: Synthesize or obtain a fluorescent probe targeting a relevant biomarker (e.g., VEGFR-2, integrins for angiogenesis). Conjugate the probe to a NIR fluorophore (e.g., Cy5.5, IRDye 800CW).

  • Animal Model:

    • Establish tumor xenografts as described for BLI. For studies with fluorescently labeled cells, the tumor itself will be the source of the signal.

  • Imaging Procedure:

    • Anesthetize the mouse.

    • If using a targeted fluorescent probe, inject it intravenously (i.v.) via the tail vein. The optimal imaging time post-injection will depend on the pharmacokinetics of the probe and needs to be determined experimentally.

    • Place the mouse in a fluorescence imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.

    • Acquire fluorescence images, ensuring to also capture a white light image for anatomical reference.

  • Data Analysis:

    • Define ROIs over the tumor and a contralateral, non-tumor-bearing region to determine the tumor-to-background ratio.[12]

    • Quantify the fluorescence intensity (e.g., average radiant efficiency).

    • For longitudinal studies with fluorescently labeled cells, monitor the change in fluorescence intensity and area over time.

Quantitative Data Summary:

Study TypeAnimal ModelThis compound DoseImaging DetailsKey FindingsReference
PreclinicalGastric Cancer Xenograft (GFP-labeled cells)75 mg/kg/day (oral)Every 3 daysThis compound, alone and in combination with chemotherapy, significantly weakened the fluorescence strength, indicating tumor inhibition.[9]
PreclinicalZebrafish Gastric Cancer Xenograft0.5, 1, 2 µMDailyThis compound inhibited the length of newly formed vessels in a dose- and time-dependent manner.[13]

III. Positron Emission Tomography (PET)

Application Notes: PET is a highly sensitive molecular imaging technique that provides quantitative information on metabolic processes and receptor expression.[14] In this compound studies, ¹⁸F-FDG PET is commonly used to assess changes in tumor glucose metabolism, which often decreases with effective therapy.[15] Other PET tracers can be used to image hypoxia or specific cell surface receptors.

Experimental Protocol:

  • Radiotracer:

    • The most common tracer is ¹⁸F-FDG. Other tracers like ⁶⁸Ga-NOTA-PRGD2 can be used to image integrin αvβ3 expression, a marker of angiogenesis.[14]

  • Animal/Patient Preparation:

    • Fast the subject for 4-6 hours prior to ¹⁸F-FDG injection to minimize background glucose levels.

    • Keep the subject warm during the uptake period to prevent brown fat activation.

  • Imaging Procedure:

    • Administer the PET radiotracer intravenously. A typical dose for mice is 4-10 MBq.[16]

    • Allow for an uptake period of approximately 60 minutes for ¹⁸F-FDG.[17]

    • Anesthetize the subject and position it in the PET/CT scanner.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire the PET emission data, typically for 10-20 minutes.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with the CT data.

    • Draw ROIs on the tumor lesions.

    • Calculate the Standardized Uptake Value (SUV), Metabolic Tumor Volume (MTV), and Total Lesion Glycolysis (TLG).

    • Compare these quantitative parameters before and after this compound treatment.

Quantitative Data Summary:

Study TypeCancer TypeThis compound DosePET TracerKey FindingsReference
Clinical (Phase II)Radioactive Iodine-Refractory Differentiated Thyroid CancerNot specified¹⁸F-FDG and ⁶⁸Ga-NOTA-PRGD2Significant correlation between changes in CT-measured tumor size and changes in MTV, TLG, and SUVmax after one treatment cycle. A decrease in MTV of >45% and TLG of >80% was associated with longer progression-free survival.[14]

IV. Magnetic Resonance Imaging (MRI)

Application Notes: MRI provides excellent soft-tissue contrast and can be used to assess tumor volume and morphology. Dynamic Contrast-Enhanced MRI (DCE-MRI) is particularly valuable for evaluating the anti-angiogenic effects of this compound by measuring parameters related to blood flow, vessel permeability, and the extracellular extravascular space.[18][19]

Experimental Protocol (DCE-MRI):

  • Contrast Agent:

    • A gadolinium-based contrast agent (e.g., Gd-DTPA) is used.

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Place a catheter in the tail vein for contrast agent injection.

  • Imaging Procedure:

    • Position the animal in the MRI scanner.

    • Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.

    • Begin dynamic T1-weighted image acquisition.

    • Inject a bolus of the contrast agent (e.g., 0.1 mmol/kg) followed by a saline flush.[20]

    • Continue acquiring dynamic images for a set period (e.g., 15-20 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.

  • Data Analysis:

    • Define an ROI within the tumor.

    • Fit the signal intensity-time course data to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as:

      • Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.

      • ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

      • kep (rate constant): Describes the flux of contrast agent from the extravascular extracellular space back to the plasma.

    • Compare these parameters before and after this compound treatment. A decrease in Ktrans is often indicative of an anti-angiogenic effect.

Quantitative Data Summary:

While specific quantitative DCE-MRI data for this compound was not found in the initial search, the table below provides an example of how such data would be presented based on studies with other anti-angiogenic agents.

Study TypeCancer TypeTreatmentKey DCE-MRI FindingsReference
ClinicalMetastatic Renal Cell CancerPazopanib or Sunitinib (TKIs)Changes in Ktrans may serve as an early biomarker of treatment efficacy, preceding changes in tumor size.[21]
PreclinicalVariousAnti-VEGF antibodiesTypically a decrease in Ktrans and blood volume is observed, indicating reduced vascular permeability and density.[18]

Conclusion

In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of this compound. Bioluminescence and fluorescence imaging are well-suited for high-throughput screening of anti-tumor activity in small animal models. PET provides sensitive and quantitative assessments of tumor metabolism and receptor expression, offering early insights into treatment response. DCE-MRI offers a detailed characterization of the anti-angiogenic effects of this compound by quantifying changes in tumor vascular properties. The selection of the appropriate imaging modality will depend on the specific research question, available resources, and the stage of drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively design and implement in vivo imaging studies for this compound and other anti-angiogenic therapies.

References

Application Notes and Protocols for Assessing Apatinib's Effect on Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib, a small molecule tyrosine kinase inhibitor, selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By blocking the VEGF signaling pathway, this compound can inhibit the proliferation and migration of endothelial cells, thereby suppressing the formation of new blood vessels that tumors need to grow and metastasize.[1][4] The disruption of tumor vasculature, however, can also induce or exacerbate tumor hypoxia (low oxygen levels).[1][2] Hypoxia is a critical feature of the tumor microenvironment that can promote tumor progression, metastasis, and resistance to therapy, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][5][6] Therefore, a thorough assessment of this compound's impact on tumor hypoxia is crucial for understanding its complete mechanism of action and for the rational design of combination therapies.

These application notes provide detailed protocols for researchers to quantify the effects of this compound on tumor hypoxia and angiogenesis, utilizing common preclinical methodologies.

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its anti-angiogenic effect by binding to the intracellular tyrosine kinase domain of VEGFR-2, inhibiting its autophosphorylation.[1] This blockade prevents the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are essential for endothelial cell proliferation, survival, and migration.[1][7][8] The resulting inhibition of angiogenesis can lead to a state of hypoxia within the tumor, which in turn stabilizes HIF-1α.

Apatinib_Mechanism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates MAPK MAPK Pathway VEGFR2->MAPK Activates This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PI3K_AKT->Angiogenesis MAPK->Angiogenesis Hypoxia Tumor Hypoxia Angiogenesis->Hypoxia Reduces HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces

This compound inhibits VEGFR-2 signaling, leading to reduced angiogenesis and potential tumor hypoxia.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the effects of this compound on tumor hypoxia and vascularity in preclinical models.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the effects of this compound.

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_hypoxia_assessment Hypoxia & Perfusion Assessment cluster_tissue_processing Tissue Collection & Processing cluster_analysis Histological & Molecular Analysis A1 Tumor Xenograft Implantation (e.g., Subcutaneous) A2 Tumor Growth to Palpable Size A1->A2 A3 Randomize into Groups (Vehicle vs. This compound) A2->A3 A4 Daily this compound Treatment (e.g., Oral Gavage) A3->A4 B1 Inject Pimonidazole (B1677889) (e.g., 60 mg/kg IP) ~90 min before sacrifice A4->B1 B2 In Vivo Imaging (optional) (e.g., 18F-FMISO PET) A4->B2 C1 Sacrifice and Tumor Excision B1->C1 B2->C1 C2 Divide Tumor: - Fix in Formalin (for Paraffin) - Snap Freeze in OCT (for Frozen) C1->C2 D1 Immunohistochemistry/ Immunofluorescence C2->D1 D2 - Pimonidazole Staining - HIF-1α Staining - CD31 Staining (MVD) D1->D2 D3 Image Acquisition & Quantification D2->D3

Workflow for in vivo assessment of this compound's effect on tumor hypoxia.

Protocol 1: Dual Immunofluorescence for HIF-1α and CD31

Principle: This protocol allows for the simultaneous visualization of hypoxic regions (via HIF-1α staining) and tumor vasculature (via CD31, an endothelial cell marker).[6][9][10] This can reveal the spatial relationship between blood vessels and areas of hypoxia.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies: Rabbit anti-HIF-1α, Rat anti-CD31

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 594), Goat anti-Rat IgG (Alexa Fluor 488)

  • DAPI solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each) and finally in distilled water.

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., microwave or water bath at 95-100°C) for 20 minutes. Allow to cool to room temperature.

  • Permeabilization & Blocking: Wash slides 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Wash again and then block with blocking buffer for 1 hour at room temperature in a humidified chamber.[11][12]

  • Primary Antibody Incubation: Dilute primary antibodies (anti-HIF-1α and anti-CD31) in incubation buffer (e.g., 5% normal serum in PBS). Apply the antibody cocktail to the sections and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides 3x with PBS. Apply the cocktail of fluorescently-labeled secondary antibodies, diluted in incubation buffer. Incubate for 1 hour at room temperature, protected from light.[11]

  • Counterstaining and Mounting: Wash slides 3x with PBS. Incubate with DAPI solution for 5 minutes.[11] Wash twice more with PBS. Mount coverslips using antifade mounting medium.

  • Imaging: Visualize sections using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for CD31), and Alexa Fluor 594 (red for HIF-1α).

Data Analysis: Quantify the percentage of HIF-1α positive area and the microvessel density (MVD) by counting CD31-positive vessels per field of view or mm².[9] Software like ImageJ can be used for automated analysis.

Protocol 2: Pimonidazole Adduct Immunohistochemistry

Principle: Pimonidazole is a 2-nitroimidazole (B3424786) compound that is reductively activated in hypoxic cells (pO₂ < 10 mmHg) and forms stable covalent adducts with proteins.[13][14] These adducts can be detected using a specific monoclonal antibody, providing a direct and quantifiable measure of tumor hypoxia.[15][16]

Materials and Reagents:

  • Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)

  • FFPE or frozen tumor sections

  • Primary antibody: FITC-conjugated mouse anti-pimonidazole monoclonal antibody (FITC-MAb1) or an unconjugated primary with an appropriate secondary.

  • Enzyme-conjugated secondary antibody (if using unconjugated primary)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Pimonidazole Administration (In Vivo): Inject the animal with pimonidazole solution (typically 60 mg/kg) via intraperitoneal (IP) or intravenous (IV) route.[14] Allow the compound to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor.

  • Tissue Processing: Process the tumor for either FFPE or frozen sections as described previously.

  • Staining (FFPE sections):

    • Deparaffinize and rehydrate sections.

    • Perform antigen retrieval as needed.

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Block non-specific binding with a protein block for 1 hour.[15]

    • Incubate with the anti-pimonidazole primary antibody (e.g., FITC-MAb1 diluted 1:100) overnight at 4°C.[15]

    • If using a FITC-conjugated primary, follow with a horseradish peroxidase (HRP)-conjugated anti-FITC secondary antibody.[15]

    • Incubate with DAB substrate until a brown color develops.

    • Counterstain with hematoxylin, dehydrate, and mount.

  • Imaging and Analysis:

    • Acquire brightfield images of the stained sections.

    • Quantify the pimonidazole-positive (brown) area as a percentage of the total tumor area to determine the hypoxic fraction.[17]

Protocol 3: Hypoxia-Responsive Element (HRE)-Luciferase Reporter Assay

Principle: This in vitro assay measures the transcriptional activity of HIF-1.[18] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia-Responsive Element (HRE).[19][20] Under hypoxic conditions, stabilized HIF-1α binds to the HREs and drives luciferase expression, which can be quantified by measuring luminescence.

Materials and Reagents:

  • Cancer cell line stably transduced with an HRE-luciferase reporter lentivirus.

  • This compound

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) or a hypoxia-mimicking agent (e.g., CoCl₂).[18]

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HRE-reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.[19]

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Hypoxia Induction: Transfer the plate to a hypoxia chamber for 16-24 hours. Alternatively, treat cells with a chemical inducer like CoCl₂ (e.g., 100 µM).[21] Include a normoxic control plate.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.[19]

    • Incubate for 15-30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).

    • Express the data as fold-change in luminescence relative to the normoxic vehicle control.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Tumor Hypoxic Fraction and HIF-1α Expression

Treatment Group Dose (mg/kg/day) Hypoxic Fraction (% Pimonidazole Positive Area) HIF-1α Positive Nuclei (%)
Vehicle Control 0 25.4 ± 4.1 30.2 ± 5.5
This compound (Low Dose) 30 35.8 ± 5.3* 42.1 ± 6.8*
This compound (High Dose) 60 48.2 ± 6.9** 55.7 ± 8.2**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative.

Table 2: Effect of this compound on Tumor Microvessel Density (MVD)

Treatment Group Dose (mg/kg/day) MVD (CD31+ vessels/mm²) Vessel immaturity (% α-SMA negative)
Vehicle Control 0 112 ± 15 45 ± 7
This compound (Low Dose) 30 75 ± 11** 30 ± 5*
This compound (High Dose) 60 51 ± 9** 22 ± 4**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative.

Table 3: In Vitro Assessment of this compound on Hypoxia-Induced HRE Activity

Condition This compound (µM) Relative Luciferase Units (RLU) Fold Change vs. Normoxia Control
Normoxia 0 1,520 ± 210 1.0
Hypoxia (1% O₂) 0 18,850 ± 1,940 12.4
Hypoxia (1% O₂) 1 19,100 ± 2,150 12.6
Hypoxia (1% O₂) 5 18,500 ± 1,880 12.2

Data are presented as mean ± SD. Data are representative and show this compound does not directly inhibit HIF-1 transcriptional activity.

References

Application Notes and Protocols for Studying Apatinib Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro methodologies for evaluating the efficacy and mechanisms of Apatinib in combination with other therapeutic agents. Detailed protocols for key assays, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate robust and reproducible research.

Introduction

This compound is a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor that plays a crucial role in tumor angiogenesis.[1][2] By blocking the VEGF signaling pathway, this compound can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor growth.[1][3] Combination therapies involving this compound are being extensively investigated to enhance anti-tumor effects and overcome drug resistance. This document outlines standard in vitro methods to assess the synergistic or additive effects of this compound combination treatments.

Key In Vitro Assays for Combination Studies

A panel of in vitro assays is essential to comprehensively evaluate the effects of this compound combination therapy on cancer cells. These assays typically measure cell viability, apoptosis, cell cycle progression, and migratory and invasive potential.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatment GroupIC50 (µM) after 48hCombination Index (CI)
Cell Line A This compoundN/A
Drug XN/A
This compound + Drug X
Cell Line B This compoundN/A
Drug XN/A
This compound + Drug X

Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Table 2: Apoptosis Analysis (% of Apoptotic Cells)

Cell LineTreatment GroupEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Cell Line A Control
This compound
Drug X
This compound + Drug X
Cell Line B Control
This compound
Drug X
This compound + Drug X

Table 3: Cell Migration (Wound Closure %)

Cell LineTreatment GroupWound Closure at 24h (%)
Cell Line A Control
This compound
Drug X
This compound + Drug X
Cell Line B Control
This compound
Drug X
This compound + Drug X

Table 4: Cell Invasion (Number of Invaded Cells)

Cell LineTreatment GroupAverage Number of Invaded Cells per Field
Cell Line A Control
This compound
Drug X
This compound + Drug X
Cell Line B Control
This compound
Drug X
This compound + Drug X

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine cell viability by measuring the activity of dehydrogenases in living cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound and combination drug(s)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound, the combination drug, and their combination in culture medium.

  • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5]

  • Measure the absorbance at 450 nm using a microplate reader.[1][4]

  • Calculate the cell viability percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound, the combination drug, or their combination for the desired duration.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Add 400 µL of 1X Binding Buffer to each tube.[6][7]

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound combination therapy on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh culture medium containing the respective treatments (this compound, combination drug, or vehicle control).

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[3]

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet for staining

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[8]

  • Harvest and resuspend the cells in serum-free medium.

  • Seed the cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing the drug treatments.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

  • Incubate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[8]

  • Fix the invaded cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.[8]

  • Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by this compound combination therapy.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]

  • Incubate the membrane with the primary antibody overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows

This compound Signaling Pathway

This compound primarily targets VEGFR-2, inhibiting its autophosphorylation and downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[3][6][11][12]

Apatinib_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Migration & Invasion mTOR->Migration Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling.

Experimental Workflow for In Vitro Combination Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound combination therapy.

Experimental_Workflow start Start: Select Cell Lines & Combination Drugs viability Cell Viability Assay (e.g., CCK-8) start->viability ic50 Determine IC50 Values & Combination Index (CI) viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis migration Migration Assay (Wound Healing) ic50->migration invasion Invasion Assay (Transwell) ic50->invasion western Western Blot Analysis (Signaling Pathways) ic50->western data Data Analysis & Interpretation apoptosis->data migration->data invasion->data western->data end Conclusion data->end

Caption: In vitro workflow for this compound combination therapy.

References

Application Notes and Protocols for Apatinib and Immunotherapy Co-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for preclinical studies involving the combination of Apatinib, a VEGFR-2 tyrosine kinase inhibitor, and immunotherapy, specifically immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The combination aims to leverage the anti-angiogenic and immunomodulatory effects of this compound to enhance the anti-tumor efficacy of ICIs.

Rationale for Combination Therapy

This compound, by targeting VEGFR-2, not only inhibits tumor angiogenesis but also modulates the tumor microenvironment (TME).[1] It can alleviate hypoxia, normalize tumor vasculature, and decrease the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] This remodeling of the TME can enhance the infiltration and function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to immune checkpoint blockade.[1][2] Conversely, this compound has been observed to upregulate PD-L1 expression on tumor cells, providing a stronger rationale for combination with anti-PD-1/PD-L1 therapy.[4][5]

Key Signaling Pathways

The synergistic effect of this compound and immunotherapy involves multiple signaling pathways. This compound's primary target is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. By inhibiting this pathway, this compound reduces tumor vessel formation. Immunotherapies like anti-PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion. The combination therapy is thought to enhance anti-tumor immunity by increasing the infiltration of activated T cells and natural killer (NK) cells into the tumor.[6][7]

G cluster_0 This compound Action cluster_1 Immunotherapy Action cluster_2 Combined Effect This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits TCell_Infiltration Increased T-Cell Infiltration and Activation This compound->TCell_Infiltration promotes Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis promotes Immunosuppression Immunosuppressive TME (Tregs, MDSCs) VEGFR2->Immunosuppression promotes PD1_PDL1 PD-1/PD-L1 Interaction TCell_Exhaustion T-Cell Exhaustion PD1_PDL1->TCell_Exhaustion Anti_PD1_PDL1 Anti-PD-1/PD-L1 Ab Anti_PD1_PDL1->PD1_PDL1 blocks Anti_PD1_PDL1->TCell_Infiltration promotes Tumor_Cell_Killing Enhanced Tumor Cell Killing TCell_Infiltration->Tumor_Cell_Killing

Fig 1. Simplified signaling pathway of this compound and anti-PD-1/PD-L1 therapy.

Experimental Data Summary

Table 1: In Vivo Murine Models and Treatment Regimens
Cell LineMouse StrainThis compound DoseImmunotherapy AgentImmunotherapy DoseKey FindingsReference
CT26 (Colon Cancer)BALB/cNot Specifiedanti-PD-1Not SpecifiedCombination significantly inhibited tumor growth compared to single agents.[4][5][8][4],[5],[8]
Lewis Lung CancerC57BL/650, 150, 200 mg/kg/day--This compound at 200 mg/kg combined with radiotherapy induced an abscopal effect.[9][10][9],[10]
MFC (Gastric Cancer)Immunocompetent MiceNot Specifiedanti-PD-L1Not SpecifiedCombination therapy delayed tumor growth and increased survival.[2][2]
HOS-8603 (Osteosarcoma)Tumor-bearing mice50, 200 mg/kg/dayDC-T cells1x10^6 cellsHigh-dose this compound with DC-T cells showed the strongest tumor suppression.[11][11]
A549 (NSCLC)Nude Mice100 mg/kg/day--This compound combined with docetaxel (B913) showed synergistic antitumor activity.[12][12]
LLC XenograftTumor-bearing mice30, 60, 120 mg/kg/day--Low-dose this compound (60 mg/kg) promoted vascular normalization.[13][14][13],[14]
Hepa1-6, Hep 53.4 (HCC)C57BL/6Not Specifiedanti-PD-1Not SpecifiedThis compound enhances PD-1 inhibitor efficacy via the STAT1/NK axis.[15][16][15],[16]
Table 2: Cellular and Immunological Effects of Combination Therapy
Cancer TypeKey Cellular/Immunological ChangeMethod of AnalysisReference
Colon CancerIncreased IFN-γ and Granzyme B expression in tumors.Immunohistochemistry (IHC)[5]
Gastric CancerIncreased ratio of CD8+ cytotoxic T cells to Foxp3+ Treg cells.Flow Cytometry, IHC[2]
Gastric CancerIncreased infiltration of CD20+ B cells and formation of high-endothelial venules (HEVs).IHC[2]
Hepatocellular CarcinomaIncreased NK cell infiltration and cytotoxicity.Flow Cytometry[6]
Hepatocellular CarcinomaActivation of the STAT1 signaling pathway.Western Blot[7]
Lung CancerReversal of immunosuppressive tumor microenvironment.Not Specified[9]
OsteosarcomaDecreased ratio of myeloid-derived suppressor cells (MDSCs).Flow Cytometry[11]

Experimental Protocols

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound and immunotherapy co-treatment.[8]

G start Start cell_culture 1. Cell Culture (e.g., CT26, LLC, MFC) start->cell_culture injection 2. Subcutaneous Injection (1x10^6 cells in PBS) cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (Palpable tumors) injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (this compound via oral gavage, anti-PD-1/PD-L1 via IP injection) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement (daily/every other day) treatment->monitoring endpoint 7. Endpoint & Sample Collection (Tumor & spleen harvesting) monitoring->endpoint analysis 8. Downstream Analysis (IHC, Flow Cytometry, etc.) endpoint->analysis end End analysis->end

Fig 2. Workflow for in vivo tumor xenograft studies.

Materials:

  • Cancer cell line (e.g., CT26, Lewis Lung, MFC)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)

  • This compound

  • Anti-mouse PD-1 or PD-L1 antibody

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend cells in sterile PBS at a concentration of 1x10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.[8]

  • Allow tumors to grow until they are palpable (e.g., 3 days post-injection).[8]

  • Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Administer this compound (e.g., 50-200 mg/kg) daily via oral gavage.[9][11]

  • Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[13]

  • Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight every other day.[8]

  • At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.[8]

Immunohistochemistry (IHC) for Immune Cell Infiltration

This protocol outlines the staining of tumor sections to visualize and quantify immune cell populations.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD31)

  • Secondary antibodies

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate FFPE tumor sections.

  • Perform antigen retrieval using an appropriate buffer and heating method.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate with primary antibody overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with streptavidin-horseradish peroxidase conjugate.

  • Develop with DAB chromogen.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image and quantify the stained cells using appropriate software.

Flow Cytometry for Immune Cell Profiling

This protocol describes the preparation of single-cell suspensions from tumors or spleens for the analysis of immune cell populations.[3][17]

Materials:

  • Fresh tumor tissue or spleen

  • RPMI-1640 medium

  • Collagenase D, DNase I

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-F4/80, anti-Gr-1)

  • Flow cytometer

Procedure:

  • Mince fresh tumor tissue or spleen and digest with collagenase D and DNase I in RPMI-1640.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.

  • For intracellular staining (e.g., Foxp3, IFN-γ), fix and permeabilize the cells before adding intracellular antibodies.

  • Wash the cells and resuspend in staining buffer.

  • Acquire data on a flow cytometer and analyze using appropriate software.[18]

Conclusion

The combination of this compound and immunotherapy presents a promising strategy for the treatment of various solid tumors.[19] The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the mechanisms of synergy and to optimize treatment regimens for clinical translation. Careful consideration of appropriate cell lines, animal models, and analytical methods is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Apatinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase inhibitor, has shown promise in the treatment of various solid tumors, including metastatic gastric cancer.[1] However, the development of therapeutic resistance remains a significant clinical challenge, limiting its long-term efficacy.[2][3] Understanding the molecular mechanisms that drive this compound resistance is crucial for developing effective combination therapies and overcoming this obstacle. The advent of CRISPR-Cas9 genome editing technology, particularly through genome-wide screening, offers a powerful and unbiased approach to identify genes and signaling pathways implicated in drug resistance.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for employing CRISPR-Cas9 screens to discover and validate genes that modulate sensitivity to this compound. We will cover the principles of CRISPR-based functional genomics screens, step-by-step experimental protocols, and data analysis strategies, using a case study in gastric cancer to illustrate the power of this approach.

Principle of CRISPR-Cas9 Screening for Drug Resistance

CRISPR-Cas9 screens, in the context of drug resistance, can be performed in two primary modes:

  • CRISPR knockout (CRISPRko)/interference (CRISPRi) screens: These loss-of-function screens aim to identify genes whose inactivation leads to drug resistance. Cells are transduced with a pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes. Upon drug treatment, cells harboring sgRNAs that knock out genes essential for drug efficacy will survive and proliferate. Deep sequencing of the sgRNA population before and after drug selection reveals which gene knockouts are enriched, thus identifying resistance genes.

  • CRISPR activation (CRISPRa) screens: These gain-of-function screens are designed to identify genes whose overexpression confers resistance. This is achieved using a catalytically inactive Cas9 (dCas9) fused to a transcriptional activator. Cells are treated with a pooled sgRNA library designed to target gene promoter regions. Cells that overexpress a gene conferring resistance will be enriched in the population following drug treatment.

This document will focus on a CRISPR activation screen as a case study for identifying this compound resistance genes.

Case Study: Genome-wide CRISPRa Screen Identifies ESPL1 as a Mediator of this compound Resistance in Gastric Cancer

A recent study utilized a genome-wide CRISPR activation screen to identify genes responsible for this compound resistance in gastric cancer (GC) cells.[7] The findings from this study will be used to illustrate the application of the protocols described below.

The screen identified several candidate genes whose overexpression promoted this compound resistance, including MCM2, CCND3, ESPL1, and PLK1. Further investigation revealed that Extra Spindle Pole Bodies-Like 1 (ESPL1) plays a critical role in this process.[7] It was discovered that ESPL1 interacts with Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase.[2][7] The inhibition of MDM2 was found to reverse ESPL1-mediated resistance and re-sensitize GC cells to this compound.[2][7]

Signaling Pathway Implicated in this compound Resistance

The study elucidated a signaling pathway where the overexpression of ESPL1 contributes to this compound resistance through its interaction with MDM2.

cluster_drug_action This compound Action cluster_resistance_mechanism Resistance Mechanism This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Downstream Downstream Signaling (e.g., RAF/MEK/ERK, PI3K/AKT) VEGFR2->Downstream Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotes ESPL1 ESPL1 (Overexpression) MDM2 MDM2 ESPL1->MDM2 interacts with Resistance This compound Resistance ESPL1->Resistance MDM2->Resistance

Caption: ESPL1-MDM2 signaling pathway in this compound resistance.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step protocol for conducting a pooled CRISPR-Cas9 screen to identify drug resistance genes.

Overall Experimental Workflow

The workflow for a typical CRISPR screen for drug resistance involves several key stages, from library preparation to hit validation.

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation A 1. sgRNA Library Amplification B 2. Lentivirus Production A->B C 3. Viral Titer Determination B->C E 5. Library Transduction (Low MOI) C->E D 4. Target Cell Preparation (Cas9 expression) D->E F 6. Antibiotic Selection E->F G 7. Drug Treatment (this compound vs. Vehicle) F->G H 8. Cell Harvesting (Day 0 and Final) G->H I 9. Genomic DNA Extraction J 10. sgRNA Amplification & Deep Sequencing I->J K 11. Data Analysis (Hit Identification) J->K L 12. Hit Validation (Individual sgRNAs) K->L

Caption: General workflow for a CRISPR-Cas9 drug resistance screen.

Protocol 1: Lentiviral Production of Pooled sgRNA Library

This protocol describes the production of high-titer lentivirus for your pooled sgRNA library.

Materials:

  • HEK293T cells

  • sgRNA library plasmid pool

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE)

  • DMEM with 10% FBS

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10-cm or 15-cm dishes so they reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids using your chosen transfection reagent. Follow the manufacturer's instructions for DNA and reagent quantities.

  • Virus Collection: 48 to 72 hours post-transfection, harvest the supernatant containing the lentiviral particles.

  • Filtration: Filter the viral supernatant through a 0.45 µm filter to remove cell debris.

  • Aliquoting and Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Viral Titer

Accurate viral titer is crucial for achieving a low multiplicity of infection (MOI).

Materials:

  • Target cancer cells (stably expressing Cas9)

  • Lentiviral supernatant

  • Polybrene

  • Puromycin (B1679871) (or other selection antibiotic)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate.

  • Serial Dilutions: Prepare serial dilutions of the viral supernatant.

  • Transduction: Transduce the cells with the serial dilutions in the presence of polybreene (e.g., 8 µg/mL).

  • Selection: 24 hours post-transduction, replace the media with fresh media containing the appropriate concentration of puromycin.

  • Titer Calculation: After 2-3 days of selection, count the number of surviving colonies in each well. Calculate the viral titer (transducing units per mL) based on the dilution that results in a countable number of colonies.

Protocol 3: Pooled CRISPR Screen for this compound Resistance

This protocol outlines the core screening process.

Materials:

  • Cas9-expressing cancer cell line

  • Pooled sgRNA lentiviral library

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

Procedure:

  • Library Transduction: Plate the Cas9-expressing cells at a density that ensures a representation of at least 500-1000 cells per sgRNA in the library.[8] Transduce the cells with the pooled sgRNA library at an MOI of ~0.3 to ensure most cells receive a single sgRNA.[8]

  • Antibiotic Selection: 24 hours post-transduction, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[8]

  • Initial Sample Collection (Day 0): After selection, harvest a representative population of cells to serve as the Day 0 reference sample. This is crucial for determining the initial sgRNA representation.

  • Screening: Split the remaining cells into two replicate arms:

    • Vehicle Control Arm: Treat with DMSO.

    • This compound Treatment Arm: Treat with a predetermined concentration of this compound (e.g., IC50).

  • Cell Maintenance: Passage the cells as needed for the duration of the screen (typically 14-21 days), maintaining a sufficient number of cells to preserve library complexity. Re-apply this compound or vehicle with each passage.

  • Final Sample Collection: At the end of the screen, harvest the surviving cells from both arms.

Protocol 4: Sample Preparation for Next-Generation Sequencing (NGS)

This protocol details the steps to prepare genomic DNA for sequencing.

Materials:

  • Genomic DNA (gDNA) extraction kit

  • PCR reagents

  • Primers flanking the sgRNA cassette

  • Illumina sequencing adapters and barcodes

  • AMPure XP beads

Procedure:

  • gDNA Extraction: Extract gDNA from the Day 0 and final cell pellets. Ensure high-quality gDNA is obtained.[8]

  • sgRNA Amplification: Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA.[8]

    • PCR 1: Use primers specific to the region flanking the sgRNA in the lentiviral vector. Minimize the number of cycles to avoid amplification bias.[8]

    • PCR 2: Add the necessary Illumina sequencing adapters and barcodes for multiplexing samples.[8]

  • Library Purification: Purify the PCR products using AMPure XP beads to remove primers and dNTPs.[8]

  • Quantification and Sequencing: Quantify the final library and submit for next-generation sequencing.

Protocol 5: Hit Validation

Hits identified from the primary screen must be validated individually.

Materials:

  • Individual sgRNA constructs for top candidate genes

  • Non-targeting control sgRNA

  • Lentiviral production reagents

  • Target cancer cells

  • This compound

Procedure:

  • Individual sgRNA Transduction: Generate lentivirus for individual sgRNAs targeting the top hits and a non-targeting control. Transduce fresh target cells with each of these constructs.

  • Validation Assays: Perform functional assays to confirm the resistance phenotype. These can include:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Culture the cells with and without this compound and measure viability over time.

    • Colony Formation Assays: Assess the long-term proliferative capacity in the presence of this compound.

    • Apoptosis Assays (e.g., Annexin V staining): Measure the extent of apoptosis induced by this compound.

    • Migration and Invasion Assays (e.g., Transwell assays): Evaluate changes in metastatic potential.

  • Mechanism of Action Studies: Once a hit is validated, further experiments should be conducted to elucidate the underlying mechanism. This may involve Western blotting, co-immunoprecipitation, or other molecular biology techniques.

Data Presentation

Quantitative data from validation experiments should be summarized in a clear and structured format.

Table 1: Effect of Candidate Gene Overexpression on Gastric Cancer Cell Viability in the Presence of this compound (10 µg/mL)

Cell LineGene OverexpressedRelative Cell Viability (%) vs. ControlFold Change vs. Control
AGS MCM275.3 ± 4.11.5
CCND372.1 ± 3.81.4
ESPL1 80.5 ± 5.2 1.6
PLK178.9 ± 4.51.6
HGC-27 MCM268.4 ± 3.51.4
CCND365.2 ± 3.11.3
ESPL1 74.8 ± 4.9 1.5
PLK171.6 ± 4.01.4
(Data is illustrative, based on findings suggesting these genes promote resistance)[2]

Table 2: Impact of Candidate Gene Overexpression on this compound-Treated Gastric Cancer Cell Invasion and Apoptosis

Cell LineGene OverexpressedRelative Invasion (Fold Change)Apoptosis Rate (%)
AGS Control1.035.2 ± 2.5
ESPL1 2.8 ± 0.3 15.1 ± 1.8
HGC-27 Control1.040.1 ± 3.1
ESPL1 3.2 ± 0.4 18.5 ± 2.2
(Data is illustrative, based on findings that these genes promote invasion and inhibit apoptosis in the presence of this compound)[2]

Conclusion

CRISPR-Cas9 screening is a transformative technology for systematically identifying the genetic drivers of drug resistance. By applying the protocols and workflows detailed in these notes, researchers can effectively uncover novel mechanisms of this compound resistance. The identification of the ESPL1-MDM2 axis as a key player in gastric cancer resistance to this compound serves as a compelling example of the power of this approach.[2] Such discoveries are vital for the development of rational combination therapies and for personalizing cancer treatment, ultimately improving patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Apatinib Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Apatinib dosage and treatment schedules in mouse models of cancer. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting dose for this compound in a mouse xenograft model?

A1: The selection of a starting dose depends on the research question. Studies have successfully used a range of doses, generally administered once daily via oral gavage.

  • Low-Dose Regimens (e.g., 50-60 mg/kg): These are often used to achieve "vascular normalization," which can alleviate tumor hypoxia and enhance the efficacy of immunotherapies like PD-1 inhibitors.[1][2][3][4]

  • High-Dose Regimens (e.g., 150-200 mg/kg): These are typically used to maximize direct anti-angiogenic and anti-tumor effects.[5][6][7] A dose-finding study is recommended for new tumor models. Start with a low dose (e.g., 50 mg/kg) and a high dose (e.g., 150 mg/kg) to assess both efficacy and toxicity.[5][6]

Q2: How should I prepare and administer this compound?

A2: this compound is administered orally via gavage.

  • Vehicle Preparation: A common vehicle is a suspension of 0.5% HPMC (hydroxypropyl methylcellulose) and 0.1% Tween 80 in sterile water.[8] Some studies have also used normal saline.[1][9]

  • This compound Suspension: The required amount of this compound powder should be weighed and suspended in the vehicle to achieve the desired concentration. The suspension should be prepared fresh daily and kept under constant agitation to ensure uniformity.[8]

  • Administration: The typical gavage volume for a mouse is 100-200 µL.[8] Ensure the gavage needle is placed correctly to prevent esophageal or stomach injury.

Q3: My mice are losing weight or showing signs of distress. What should I do?

A3: While this compound is generally well-tolerated in mice, even at high doses[5][7], toxicity can occur.

  • Monitor Closely: Weigh mice 2-3 times per week and perform daily health checks.[8] More than 20% body weight loss is a common endpoint criterion.[8]

  • Reduce the Dose: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider reducing the dose or moving to an intermittent dosing schedule.

  • Check for Common Toxicities: Although primarily reported in clinical trials, be aware of potential side effects like hypertension and proteinuria, which may require specific monitoring if your experimental plan is sensitive to these changes.[10][11]

Q4: The anti-tumor effect is not as strong as expected. How can I troubleshoot this?

A4: Several factors can influence this compound's efficacy.

  • Dose-Dependence: Efficacy is often dose-dependent. A higher dose may be required to see significant tumor growth inhibition.[5][7] One study in pancreatic cancer models found a significant difference in tumor volume between low (50 mg/kg), middle (100 mg/kg), and high (200 mg/kg) doses.[6]

  • Tumor Model Sensitivity: The effect of this compound can be cell-type specific.[5] Its primary target is VEGFR-2, so tumors with high VEGFR-2 expression may be more sensitive.[9]

  • The "Vascular Normalization" Window: Over-dosing can sometimes lead to excessive vascular suppression, creating a hypoxic environment that may accelerate tumor growth.[6] A lower dose might be more effective, particularly if the goal is to improve the tumor microenvironment for combination therapy.[4]

  • Combination Therapy: this compound's efficacy can be significantly enhanced when combined with cytotoxic drugs (like 5-FU, paclitaxel) or immune checkpoint inhibitors.[1][3][12]

Q5: Should I use a continuous or intermittent dosing schedule?

A5: Most preclinical studies utilize a continuous, once-daily dosing schedule.[5][13] However, intermittent dosing is an established strategy for managing toxicity with kinase inhibitors while maintaining efficacy.[14] If toxicity is a concern with daily dosing, an alternative schedule (e.g., 5 days on, 2 days off) could be explored, though this would require validation within your specific model.

Quantitative Data Summary

The following tables summarize dosages and outcomes from various preclinical studies.

Table 1: this compound Monotherapy Dosages and Efficacy in Mouse Models

Cancer TypeMouse ModelDosage (mg/kg/day)Key OutcomesCitation(s)
Pancreatic Neuroendocrine Tumors (PNET)Subcutaneous Xenograft50 mg/kgModest, non-significant tumor inhibition.[5][7]
150 mg/kgSignificant tumor growth inhibition, comparable to sunitinib.[5][7]
Pancreatic CancerSubcutaneous Xenograft50, 100, 200 mg/kgDose-dependent reduction in tumor volume and proliferation (Ki-67).[6]
Gastric CancerSubcutaneous Xenograft50 mg/kgSmaller tumor volumes and slower growth compared to control.[1][2]
200 mg/kgLess effective at improving perivascular cell coverage than low-dose.[1][2]
Small Cell Lung Cancer (VEGFR2-high)Subcutaneous Xenograft80, 120 mg/kgSignificant inhibition of tumor growth.[9]
Lung CancerSyngeneic Model60 mg/kgOptimal dose for vascular normalization and hypoxia reduction.[4]

Table 2: this compound Combination Therapy

Cancer TypeCombination AgentThis compound DosageKey OutcomesCitation(s)
Gastric CancerPD-1 Inhibitor50 mg/kgEnhanced anti-tumor effect, higher proportion of necrotic tissue.[1][2]
Lung CancerAnti-PD-L1Low-DoseSignificantly retarded tumor growth and prolonged survival.[3]
Esophageal Squamous Cell Carcinoma5-FU, Paclitaxel, DDPNot specifiedSynergistic inhibition of tumor growth in vivo.[12]

Experimental Protocols

Protocol 1: Xenograft Mouse Model Establishment and Treatment
  • Cell Culture: Culture human cancer cells (e.g., gastric MFC[2], lung A549[13], or esophageal EC1[12]) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1x10⁷ cells/100 µL.[2][12]

  • Implantation: Subcutaneously inject the cell suspension into the right flank of 5-6 week old immunodeficient mice (e.g., BALB/c nude or SCID).[12][13]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume every 2-3 days using calipers once they are palpable. Calculate volume using the formula: Volume = (Length × Width²) / 2 .[8][9]

  • Group Randomization: Once average tumor volume reaches a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound Low-Dose, this compound High-Dose).[9][12]

  • Drug Administration:

    • Prepare this compound suspension fresh daily in an appropriate vehicle (e.g., 0.5% HPMC with 0.1% Tween 80).

    • Administer the specified dose (e.g., 50 mg/kg or 150 mg/kg) via oral gavage once daily.[5][7]

    • Administer vehicle only to the control group.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.[8]

    • Observe mice daily for any clinical signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or if mice exhibit signs of significant morbidity (e.g., >20% body weight loss).[8]

  • Tissue Collection: At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., histology, immunohistochemistry, western blot).[1][6]

Visualizations

Apatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcomes VEGFR2 VEGFR-2 (KDR) PI3K PI3K VEGFR2->PI3K MAPK ERK1/2 VEGFR2->MAPK Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->Proliferation This compound This compound This compound->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds

Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and MAPK pathways.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A1 Culture Cancer Cells A2 Prepare Cell Suspension (e.g., 1x10^7 cells/100µL) A1->A2 B1 Subcutaneous Injection into Nude Mice A2->B1 B2 Monitor Tumor Growth until ~100 mm³ B1->B2 C1 Randomize into Groups (Vehicle, this compound, etc.) B2->C1 C2 Daily Oral Gavage (14-21 days) C1->C2 C3 Monitor Tumor Volume & Body Weight (2-3x/week) C2->C3 D1 Euthanize & Harvest Tumors at Endpoint C3->D1 D2 Data Analysis (Tumor Growth Inhibition) D1->D2 D3 Histological & Molecular Analysis (IHC, WB) D1->D3

Caption: Standard workflow for an in vivo this compound efficacy study in mice.

Troubleshooting_Tree Start Issue Encountered Toxicity Signs of Toxicity? (e.g., >20% Weight Loss) Start->Toxicity Health Monitoring Efficacy Poor Anti-Tumor Efficacy? Start->Efficacy Tumor Measurement Tox_Yes Reduce Dose OR Switch to Intermittent Schedule Toxicity->Tox_Yes Yes Tox_No Continue Monitoring Toxicity->Tox_No No Efficacy_Dose Is Dose < 150 mg/kg? Efficacy->Efficacy_Dose Yes Efficacy_Combo Consider Combination Therapy (e.g., +PD-1 inh.) Efficacy->Efficacy_Combo Consider Alternative Strategy Efficacy_Increase Increase Dose (e.g., to 150-200 mg/kg) Efficacy_Dose->Efficacy_Increase Yes Efficacy_Check Check VEGFR2 Expression in Tumor Model Efficacy_Dose->Efficacy_Check No (Dose is already high)

References

Apatinib Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Apatinib's insolubility in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?

This compound is a lipophilic compound with very poor intrinsic aqueous solubility.[1][2][3][4] It is practically insoluble in water and will not readily dissolve when added directly to aqueous buffers. To achieve a homogenous solution for in vitro experiments, a co-solvent approach is necessary.

Q2: What is the recommended solvent for preparing an this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a concentrated stock solution of this compound.[5][6] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[5] For optimal results, use fresh, high-purity DMSO, as moisture absorption can reduce solubility.[6]

Q3: How do I prepare this compound working solutions in an aqueous buffer for my experiments?

The standard and recommended method is to first dissolve this compound in 100% DMSO to create a concentrated stock solution.[5] Then, this stock solution should be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration. It is critical to add the DMSO stock solution to the aqueous buffer while gently vortexing, not the other way around, to minimize precipitation.

Q4: I'm observing precipitation when I dilute my this compound DMSO stock in my aqueous buffer. What can I do?

This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. A DMSO tolerance test for your specific cell line or assay is recommended, but a final concentration of ≤ 0.5% is generally well-tolerated.

  • Pre-warm the Buffer: Pre-warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help improve solubility.

  • Slow, Dropwise Addition: Add the DMSO stock to the buffer slowly and dropwise while continuously mixing or vortexing.

  • Reduce Final this compound Concentration: It's possible your desired final concentration is above this compound's solubility limit in that specific DMSO/buffer ratio. Try working with a lower final concentration if your experiment allows.

Q5: What is the stability of this compound in different solutions and how should I store it?

  • Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[5]

  • DMSO Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prepare fresh working solutions for each experiment from a frozen DMSO stock to ensure compound integrity and consistent results.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemConcentrationNotesReference
DMSO~30 mg/mLHigh solubility, ideal for stock solutions.[5]
DMSO100 mg/mL (251.59 mM)High solubility, use fresh DMSO.[6]
Ethanol~1 mg/mLLower solubility compared to DMSO.[5]
Dimethylformamide (DMF)~30 mg/mLSimilar solubility to DMSO.[5]
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mLRepresents a common final dilution scenario.[5]
WaterInsolubleThis compound is not soluble in aqueous solutions alone.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Compound Information: this compound (M.W. 397.5 g/mol ).

  • Weighing: Accurately weigh out 3.975 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw one aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution into the pre-warmed medium to achieve the final 10 µM concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visual Guides

G cluster_workflow This compound Solubilization Workflow A This compound Powder B Add 100% DMSO A->B C Concentrated Stock (e.g., 10 mM in DMSO) B->C D Store at -20°C (Aliquot for single use) C->D E Dilute with Aqueous Buffer (e.g., PBS, Media) C->E F Final Working Solution (e.g., 10 µM) E->F G Use Immediately (<24 hours) F->G

Caption: Recommended workflow for preparing this compound solutions.

G cluster_troubleshooting Troubleshooting Precipitation Issues Start Precipitate Observed During Aqueous Dilution Q1 Is final DMSO concentration >0.5%? Start->Q1 A1_Yes Decrease DMSO % by adjusting dilution Q1->A1_Yes Yes Q2 Was buffer at room temp or cold? Q1->Q2 No A1_Yes->Q2 A2_Yes Pre-warm buffer to 37°C Q2->A2_Yes Yes Q3 Was stock added too quickly? Q2->Q3 No A2_Yes->Q3 A3_Yes Add stock dropwise with constant mixing Q3->A3_Yes Yes End Solution should be clear Q3->End No A3_Yes->End

Caption: Logical steps for troubleshooting this compound precipitation.

G cluster_pathway This compound's Primary Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits (IC50=1nM) Downstream Downstream Signaling (e.g., ERK, PLC) P->Downstream Activates Angiogenesis Angiogenesis Proliferation Migration Downstream->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling.[8][9]

References

Technical Support Center: Managing Off-Target Effects of Apatinib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Apatinib in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret potential off-target effects of this compound, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent, orally active, small-molecule tyrosine kinase inhibitor that selectively targets and inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By binding to the ATP-binding site of VEGFR-2, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways.[2][3] The primary pathways affected are the PI3K/AKT/mTOR and the RAF/MEK/ERK signaling cascades.[1] Inhibition of these pathways leads to a reduction in endothelial cell proliferation and migration, thereby suppressing angiogenesis, which is critical for tumor growth.[2] In cancer cells that express VEGFR-2, this compound can also directly inhibit cell proliferation, migration, and invasion, while promoting apoptosis.[1][4]

Q2: What are the known primary off-target kinases for this compound?

While this compound is highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinases, particularly at higher concentrations. The most well-characterized off-target kinases are RET (Rearranged during transfection), c-Kit, and c-Src.[2][5] More recent research has also identified BRAF V600E as a potential target.[6] It's crucial to consider these off-targets when designing experiments and interpreting data, as their inhibition can lead to complex biological effects.

Q3: At what concentration should I use this compound to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest effective concentration that elicits the desired on-target (anti-VEGFR-2) phenotype. The IC50 of this compound for VEGFR-2 is approximately 1 nM, which is significantly lower than for its primary off-targets (e.g., 13 nM for RET, 429 nM for c-Kit, and 530 nM for c-Src).[2][5] A good starting point for a dose-response experiment is to use a range of concentrations spanning from just below the VEGFR-2 IC50 to concentrations where off-target effects might become apparent (e.g., 0.5 nM to 1000 nM). The optimal concentration will be cell-line dependent. For instance, in some cholangiocarcinoma cell lines, 10-100 nM this compound was sufficient to reverse VEGF-induced viability without significant cytotoxicity.[1]

Q4: I am observing unexpected cellular phenotypes that don't seem related to VEGFR-2 inhibition. What could be the cause?

Unexpected phenotypes could be due to this compound's off-target effects. For example:

  • Effects on cell adhesion and morphology: Inhibition of c-Src can impact focal adhesions and cell spreading.

  • Alterations in cell growth in non-endothelial cells: Inhibition of c-Kit or RET could affect proliferation in cell lines where these kinases are important drivers.

  • Paradoxical pathway activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.

It is also possible that the observed effects are due to this compound's ability to reverse multidrug resistance by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which could alter the intracellular concentration of other compounds in your media.[7] Refer to the troubleshooting guides below for strategies to investigate these unexpected results.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary on-target and key off-target kinases, as well as its cytotoxic effects on various cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

Target KinaseKinase FamilyIC50 (nM)Potency Rank
VEGFR-2 Receptor Tyrosine Kinase1 On-Target
RETReceptor Tyrosine Kinase13Off-Target
c-KitReceptor Tyrosine Kinase429Off-Target
c-SrcNon-receptor Tyrosine Kinase530Off-Target
Data sourced from Selleck Chemicals and Axon Medchem.[2][5][8]

Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
HT29Colorectal Carcinoma29.56 ± 2.11
HCT116Colorectal Carcinoma21.34 ± 1.87
KBv200Doxorubicin-resistant Epidermoid Carcinoma11.95 ± 0.69
MCF-7/adrDoxorubicin-resistant Breast Adenocarcinoma14.54 ± 0.26
S1-M1-80Mitoxantrone-resistant Colon Carcinoma11.91 ± 0.32
Data for CRC cell lines from[9]; other cell line data from[7]. Note that these are cytotoxic concentrations and are much higher than the IC50 for VEGFR-2 inhibition.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

If you observe a cellular response that is inconsistent with VEGFR-2 inhibition, this workflow can help you determine if it is an off-target effect.

G A Unexpected Phenotype Observed (e.g., morphology change, altered migration) B Step 1: Confirm On-Target Inhibition (Western Blot for p-VEGFR-2) A->B C Is p-VEGFR-2 inhibited at your working concentration? B->C D Yes C->D Yes E No C->E No G Step 2: Perform Dose De-escalation (Test lower concentrations of this compound) D->G F Increase this compound concentration or check experimental setup. E->F H Does the unexpected phenotype disappear at lower concentrations while p-VEGFR-2 inhibition is maintained? G->H I Yes H->I Yes J No H->J No K Phenotype is likely an off-target effect. I->K L Step 3: Investigate Known Off-Targets (e.g., Western Blot for p-Src, p-RET) J->L M Phenotype might be a downstream consequence of VEGFR-2 inhibition or a novel off-target effect. J->M

Caption: Troubleshooting workflow for unexpected phenotypes.

Guide 2: Distinguishing On-Target vs. Off-Target Effects

This guide provides experimental strategies to differentiate between effects caused by the inhibition of VEGFR-2 versus other kinases.

G cluster_0 Experimental Approaches cluster_1 Interpretation A Genetic Knockdown/Knockout (siRNA or CRISPR against VEGFR-2) D If phenotype is replicated by genetic knockdown or the other inhibitor, it is likely ON-TARGET. A->D E If phenotype is NOT replicated, it is likely OFF-TARGET. A->E B Structurally Unrelated Inhibitor (Use a different VEGFR-2 inhibitor, e.g., Axitinib) B->D B->E C Rescue Experiment (Overexpress a constitutively active VEGFR-2) F If phenotype is reversed by rescue, it is likely ON-TARGET. C->F G cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Migration Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

interpreting unexpected results in Apatinib dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in the VEGF signaling pathway that drives angiogenesis (the formation of new blood vessels).[1][2] By binding to the intracellular tyrosine kinase domain of VEGFR-2, this compound blocks its activation and autophosphorylation.[2] This, in turn, inhibits downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for the proliferation and migration of endothelial cells that form new blood vessels to supply tumors.[2][3][4] this compound also shows some inhibitory activity against other tyrosine kinases, such as c-Kit and c-SRC.[1][5]

Apatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Downstream Pathways PI3K PI3K VEGFR2->PI3K Activates Downstream Pathways VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits Raf Raf PLCg->Raf AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Angiogenesis Troubleshooting_High_IC50 Start Start: High IC50 or Apparent Resistance CheckTarget 1. Verify VEGFR-2 Expression (WB/qPCR) Start->CheckTarget TargetLevel Is VEGFR-2 Expressed at Sufficient Levels? CheckTarget->TargetLevel CheckPathways 2. Assess Downstream Signaling (p-Akt, p-ERK) TargetLevel->CheckPathways Yes LowTarget Conclusion: Low target expression. Consider a different model. TargetLevel->LowTarget No PathwaysInhibited Are Pathways Inhibited by this compound? CheckPathways->PathwaysInhibited PathwaysInhibited->PathwaysInhibited InvestigateBypass 3. Investigate Bypass Pathways (p-EGFR, p-HER2) PathwaysInhibited->InvestigateBypass No ConsiderOffTarget Consider alternative mechanisms or off-targets (e.g., BRAF V600E). PathwaysInhibited->ConsiderOffTarget Yes Resistance Conclusion: Likely resistance via bypass signaling. InvestigateBypass->Resistance ExperimentalIssue Conclusion: Re-evaluate drug prep, assay protocol, or cell health. ConsiderOffTarget->Resistance Biphasic_Curve_Interpretation cluster_artifact Troubleshooting Artifacts cluster_biological Investigating Biological Causes Start Start: Biphasic Dose-Response Curve Observed Cause What is the cause? Start->Cause Artifact Experimental Artifact Cause->Artifact Most Likely Biological True Biological Effect Cause->Biological Less Likely Precipitation Check for drug precipitation. Artifact->Precipitation Assay Use orthogonal viability assay (e.g., cell counting). Artifact->Assay OffTarget Hypothesis: Off-target effects at high concentrations. Biological->OffTarget Stress Hypothesis: Cellular stress response. Biological->Stress WB_Analysis Validate: Western blot for on-target (p-VEGFR2) and off-target pathways across full dose range. OffTarget->WB_Analysis Stress->WB_Analysis Xenograft_Workflow Acclimation 1. Animal Acclimation Implantation 2. Cell Implantation (Subcutaneous) Acclimation->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. Daily Treatment (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Repeat Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data & Tissue Analysis (IHC, etc.) Endpoint->Analysis

References

Technical Support Center: Overcoming Acquired Resistance to Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Apatinib in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the common molecular mechanisms I should investigate?

A1: Acquired resistance to this compound often involves the activation of bypass signaling pathways. Key mechanisms to investigate include:

  • Activation of alternative receptor tyrosine kinases (RTKs): Upregulation and/or phosphorylation of receptors like ERBB2 (HER2), c-Kit, and EGFR can reactivate downstream signaling even when VEGFR2 is inhibited by this compound.[1][2]

  • Activation of downstream signaling pathways: Look for increased phosphorylation and activity in pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][3] These pathways can promote cell survival, proliferation, and inhibit apoptosis, overriding the effects of this compound.

  • Upregulation of pro-survival and anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can contribute to resistance.[3]

  • Gene mutations: Mutations in genes such as WRN have been implicated in this compound resistance through activation of the PI3K/AKT pathway.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) and ABCG2 can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]

Q2: I am seeing reduced efficacy of this compound in my xenograft model. What are some potential in vivo resistance mechanisms?

A2: In addition to the cellular mechanisms described in Q1, in vivo models present further complexities. Consider these factors:

  • Tumor microenvironment (TME): The TME can contribute to drug resistance. For example, hypoxia can induce the expression of pro-angiogenic factors that may circumvent VEGFR2 blockade.

  • Stromal cell interactions: Cancer-associated fibroblasts (CAFs) and immune cells within the TME can secrete growth factors that activate alternative signaling pathways in cancer cells.

  • Pharmacokinetic issues: Alterations in drug metabolism and clearance in the animal model could lead to suboptimal this compound exposure at the tumor site.

Q3: What are some established strategies to overcome this compound resistance in my experiments?

A3: Several strategies have been shown to be effective in overcoming this compound resistance:

  • Combination Therapy: This is the most widely explored approach.

    • With other TKIs: Combining this compound with EGFR-TKIs (e.g., gefitinib, erlotinib) has shown promise in non-small cell lung cancer (NSCLC).[5][6][7] Similarly, combining it with a pan-HER inhibitor like pyrotinib (B611990) can be effective in HER2-positive gastric cancer.[2]

    • With chemotherapy: this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like paclitaxel (B517696) by inhibiting drug efflux and suppressing resistance pathways like JAK/STAT3.[3][8]

    • With immunotherapy: this compound can modulate the tumor microenvironment to be less immunosuppressive, thereby enhancing the efficacy of PD-1 inhibitors.[9] This is partly achieved through the activation of the STAT1/NK axis.[9]

  • Targeting bypass pathways: If you identify a specific activated bypass pathway, using a specific inhibitor for that pathway in combination with this compound can restore sensitivity. For example, using a PI3K or MEK inhibitor.[1]

  • Inhibiting drug efflux pumps: While not a common clinical strategy, in a research setting, using inhibitors of ABC transporters can help determine if drug efflux is a primary resistance mechanism.

Section 2: Troubleshooting Guides

Issue 1: this compound is no longer inhibiting proliferation in my resistant cell line.

Possible Cause Suggested Solution
Activation of a bypass signaling pathway (e.g., PI3K/AKT, MAPK/ERK)Perform Western blot analysis to check the phosphorylation status of key proteins in these pathways (p-AKT, p-ERK). If a pathway is activated, consider adding a specific inhibitor for that pathway in combination with this compound.
Upregulation of an alternative RTK (e.g., ERBB2, c-Kit)Use qRT-PCR or Western blot to assess the expression levels of common alternative RTKs. If one is upregulated, a combination therapy with a TKI targeting that receptor may be effective (e.g., lthis compound (B449) for ERBB2).[1]
Increased drug effluxPerform a drug accumulation assay (e.g., using a fluorescent substrate for ABC transporters like rhodamine 123) to see if resistant cells retain less drug.[4] If so, this suggests a role for drug efflux pumps.

Issue 2: My combination therapy of this compound and another agent is not showing a synergistic effect.

Possible Cause Suggested Solution
Suboptimal dosing or schedulingPerform a dose-response matrix experiment to test a range of concentrations for both drugs to identify the optimal synergistic concentrations. The timing of drug addition may also be critical; consider sequential vs. simultaneous treatment schedules.
Inappropriate combination for the resistance mechanismEnsure the combination therapy targets the specific resistance mechanism in your cells. For example, if resistance is driven by a KRAS mutation, an EGFR-TKI combination may be ineffective. Re-evaluate the underlying resistance mechanism.
Antagonistic drug interactionWhile rare, some drug combinations can be antagonistic. Review the literature for known interactions between your chosen agents. Consider testing a different class of drug for the combination.

Section 3: Quantitative Data from Preclinical and Clinical Studies

Table 1: Efficacy of Combination Therapies to Overcome this compound Resistance

Cancer TypeCombination TherapyORR (%)DCR (%)Median PFS (months)Median OS (months)Reference
NSCLC (EGFR-TKI resistant)This compound + EGFR-TKI--10.5-[5]
NSCLC (EGFR-TKI resistant)This compound + Gefitinib32.090.04.6-[7][10]
Advanced Gastric CancerThis compound + Paclitaxel--4.16.5[8]
Advanced HCCThis compound + Camrelizumab (PD-1 inhibitor)--5.712 (12-month OS rate: 74.7%)[11]
Platinum-resistant Ovarian CancerThis compound + Etoposide54.3---[12]
Advanced Esophageal CancerThis compound monotherapy (post-chemo)7.7---[12]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma.

Section 4: Key Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Activation

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Treat cells with this compound or combination therapy for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 2: Cell Viability Assay (CCK-8/MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound, the combination drug, or both for 48-72 hours.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the formazan (B1609692) crystals with 150 µL of DMSO.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 values using non-linear regression analysis.

Section 5: Visualizations

G cluster_resistance Acquired this compound Resistance Mechanisms cluster_bypass Bypass Pathway Activation cluster_downstream Downstream Signaling This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K_AKT PI3K/AKT Pathway MAPK_ERK MAPK/ERK Pathway ERBB2 ERBB2 (HER2) ERBB2->PI3K_AKT cKit c-Kit cKit->PI3K_AKT EGFR EGFR EGFR->MAPK_ERK JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation

Caption: Key bypass signaling pathways activated in this compound resistance.

G cluster_workflow Experimental Workflow: Investigating this compound Resistance Start Start: This compound-Resistant Cell Line Hypothesis Hypothesize Resistance Mechanism Start->Hypothesis Experiment Perform Experiments: - Western Blot (p-AKT, p-ERK) - qRT-PCR (ERBB2, c-Kit) - Drug Accumulation Assay Hypothesis->Experiment Analysis Analyze Data Experiment->Analysis Conclusion Identify Resistance Mechanism Analysis->Conclusion Strategy Develop Strategy: - Combination Therapy - Target Bypass Pathway Conclusion->Strategy End End: Overcome Resistance Strategy->End

Caption: Workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Minimizing Apatinib Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing and minimizing the toxicities associated with the use of Apatinib in preclinical animal models. This resource includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and a summary of quantitative toxicity data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small-molecule tyrosine kinase inhibitor that selectively targets and inhibits the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By blocking the ATP-binding site of VEGFR-2, this compound inhibits its phosphorylation and downstream signaling, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1][3][4] this compound also exhibits inhibitory effects on other tyrosine kinases, including c-Kit and c-Src.[1][3]

Q2: What are the most common toxicities observed with this compound in animal models?

The most frequently reported toxicities in preclinical and clinical studies include hypertension (high blood pressure), proteinuria (excess protein in the urine), and hand-foot syndrome (HFS), also known as palmar-plantar erythrodysesthesia.[4][5][6] Other potential adverse effects include hematological issues like leukopenia and thrombocytopenia, fatigue, and gastrointestinal complaints.[5][7]

Q3: What are recommended starting doses for this compound in mouse xenograft models?

Based on published preclinical studies, common starting doses for this compound in mouse xenograft models range from 50 mg/kg to 150 mg/kg, administered orally once daily.[7][8][9][10] The optimal dose can vary depending on the animal strain, tumor model, and specific research objectives. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific experimental setup.

Q4: How should this compound be prepared for oral administration in animal studies?

This compound is practically insoluble in water. For oral gavage in rodent studies, it is often formulated as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC-Na) in sterile water.[11] It is recommended to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration to maintain a uniform suspension.

Q5: What are some key considerations for a successful in vivo study with this compound?

Key considerations include:

  • Animal Model Selection: Choose a tumor model that is known to be responsive to anti-angiogenic therapies.

  • Dose and Schedule Optimization: Conduct a pilot study to determine the optimal dose and administration schedule that balances anti-tumor efficacy with manageable toxicity.

  • Consistent Drug Formulation and Administration: Ensure the drug is properly formulated and administered consistently to all animals.

  • Regular Monitoring: Closely monitor the animals for clinical signs of toxicity, body weight changes, and tumor growth.

  • Appropriate Endpoints: Define clear endpoints for both efficacy and toxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Hypertension

Q: I am observing a significant and sustained increase in blood pressure in my this compound-treated mice. What should I do?

A: this compound-induced hypertension is an on-target effect related to the inhibition of VEGFR-2.

  • Confirm the Finding: Ensure that your blood pressure measurements are accurate and reproducible. Use a reliable method such as tail-cuff plethysmography or radiotelemetry, and take measurements at the same time each day to minimize variability.[3][5][9]

  • Dose Reduction: If the hypertension is severe (e.g., systolic blood pressure consistently >180 mmHg in mice), consider reducing the dose of this compound. A dose-dependent effect on blood pressure has been observed.

  • Supportive Care: While not standard practice in most preclinical studies, in some cases, the use of antihypertensive agents could be considered if the goal is to maintain animals on a specific dose of this compound for a longer duration. However, this would introduce a confounding variable.

  • Monitor for End-Organ Damage: In cases of prolonged, severe hypertension, consider assessing for potential cardiac hypertrophy or renal damage through histopathology at the end of the study.

Q: There is high variability in blood pressure readings within the same treatment group. What could be the cause?

A: High variability can be due to several factors:

  • Stress-Induced Fluctuations: The stress of handling and restraint during tail-cuff measurements can significantly impact blood pressure. Acclimatize the animals to the procedure for several days before starting to collect data.

  • Inconsistent Measurement Technique: Ensure that the tail-cuff is placed correctly and that the animal is adequately warmed to allow for the detection of a tail pulse.

  • Diurnal Variation: Blood pressure in rodents follows a circadian rhythm. Always take measurements at the same time of day.

  • Improper Animal Restraint: Ensure animals are restrained properly but not too tightly, as this can cause stress and affect readings.

Proteinuria

Q: How can I accurately quantify proteinuria in my rodent models?

A: While urine dipsticks can provide a qualitative assessment, more quantitative methods are recommended for accurate data.

  • Urine Collection: Collect urine over a 16- to 24-hour period using metabolic cages to get a complete picture of protein excretion.

  • Quantitative Assays:

    • Bradford Assay or similar colorimetric methods: These are commonly used to determine total protein concentration in urine.[1]

    • ELISA: Specific ELISAs for rodent albumin can provide a more sensitive and specific measurement of albuminuria, a key indicator of glomerular injury.

    • Urine Protein-to-Creatinine Ratio (UPCR): Measuring both protein and creatinine (B1669602) in a spot urine sample can help to normalize for variations in urine concentration.[6]

Q: My animals are developing severe proteinuria. What are the implications and what should I do?

A: Severe proteinuria is a sign of significant kidney damage.

  • Dose Modification: Reduce the dose of this compound or temporarily interrupt treatment.

  • Monitor Renal Function: If possible, monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.

  • Histopathology: At the end of the study, collect kidney tissues for histopathological analysis to assess for glomerular and tubular damage.

  • Consider a Different Dosing Schedule: Intermittent dosing schedules may be better tolerated than continuous daily dosing.

Hand-Foot Syndrome (HFS)

Q: How do I visually assess and grade hand-foot syndrome in mice?

A: HFS in rodents typically manifests as erythema (redness), edema (swelling), and desquamation (peeling) of the paws. A grading scale adapted from clinical criteria can be used:[8]

  • Grade 0: Normal appearance.

  • Grade 1: Slight erythema, mild edema, or slight desquamation.

  • Grade 2: Moderate erythema and edema, with some desquamation and discomfort (animal may be observed licking or favoring a paw).

  • Grade 3: Severe erythema, edema, and desquamation, with potential for ulceration and significant discomfort that may affect mobility.

Q: What supportive care can be provided to animals with HFS?

A:

  • Soft Bedding: Provide soft bedding to reduce pressure and friction on the paws.

  • Topical Emollients: While not a standard procedure in many research protocols, the application of a bland emollient may help to soothe the affected areas.

  • Pain Management: If animals show signs of significant pain or distress, consult with your institution's veterinary staff regarding appropriate analgesic options.

  • Dose Reduction: HFS is often dose-dependent, so a reduction in the this compound dose is the most effective way to manage this toxicity.

General Troubleshooting

Q: I am observing unexpected mortality in my this compound-treated group, even at doses reported to be safe in the literature. What should I investigate?

A:

  • Formulation and Dosing Errors: Double-check your calculations for dose and formulation concentration. Ensure the this compound suspension is homogenous and that each animal is receiving the correct dose.

  • Gavage Technique: Improper oral gavage technique can lead to aspiration pneumonia or esophageal injury. Ensure all personnel are properly trained.

  • Animal Strain and Health Status: The tolerability of this compound can vary between different strains of mice and rats. Ensure that your animals are healthy and free from underlying conditions before starting the experiment.

  • Off-Target Toxicities: While this compound is selective for VEGFR-2, it does have off-target effects. The unexpected mortality could be due to a combination of on-target and off-target toxicities that are more pronounced in your specific model. Conduct a thorough necropsy and histopathological analysis of major organs to identify the cause of death.

Quantitative Data Summary

The following tables summarize quantitative data on this compound toxicity from various preclinical studies.

Table 1: Dose-Dependent Effects and Toxicity of this compound in Rodent Models

Animal ModelTumor TypeThis compound Dose (mg/kg/day, p.o.)Observed EfficacyReported Toxicities
Nude MiceGastric Cancer Xenograft50Slowed tumor growthNot specified
Nude MiceGastric Cancer Xenograft200Significant tumor growth inhibitionNot specified
Nude MicePancreatic Neuroendocrine Tumor (PNET) Xenograft50Modest tumor growth inhibitionWell tolerated
Nude MicePancreatic Neuroendocrine Tumor (PNET) Xenograft150Significant tumor growth inhibitionWell tolerated
Nude MiceSmall Cell Lung Cancer Xenograft80Significant tumor inhibitionNo significant weight loss
Nude MiceSmall Cell Lung Cancer Xenograft120More pronounced tumor inhibitionNo significant weight loss
Nude MiceGastric Cancer Xenograft75Tumor growth inhibition13.4% weight loss
Nude MiceGastric Cancer Xenograft150Tumor growth inhibition16.8% weight loss

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H446Small Cell Lung CancerLower than H524
H69Small Cell Lung CancerLower than H524
H524Small Cell Lung CancerHigher than H446 and H69
SiHaCervical Cancer13.9
HCC94Cervical Cancer21.8
C33ACervical Cancer26.6
HeLaCervical Cancer31.2
A2780Ovarian Cancer18.89 ± 5.6
SKOV-3Ovarian Cancer25.61 ± 2.1
CAOV-3Ovarian Cancer20.46 ± 0.5
Nalm6Acute Lymphoblastic Leukemia55.76 ± 13.19 (48h)
RehAcute Lymphoblastic Leukemia51.53 ± 10.74 (48h)
JurkatAcute Lymphoblastic Leukemia32.43 ± 5.58 (48h)
Molt4Acute Lymphoblastic Leukemia39.91 ± 9.88 (48h)

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose (CMC-Na) in sterile water (vehicle)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Appropriate sized oral gavage needles for mice/rats

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the this compound powder accurately.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Use a mortar and pestle or a homogenizer for best results.

  • Prepare the suspension fresh daily before administration.

  • Immediately before dosing, vortex or shake the suspension vigorously to ensure it is homogenous.

  • Administer the calculated volume of the this compound suspension to each animal via oral gavage using an appropriately sized gavage needle.

  • Administer the same volume of vehicle to the control group.

Protocol 2: Monitoring of Hypertension in Mice

Materials:

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Restrainers for mice

  • Warming platform

Procedure:

  • Acclimatization: For at least 3-5 days prior to the start of the experiment, acclimatize the mice to the restrainer and the warming platform for 10-15 minutes each day. This will help to reduce stress-induced elevations in blood pressure.

  • Measurement:

    • Place the mouse in the restrainer on the warming platform to allow for vasodilation of the tail artery.

    • Place the tail-cuff and sensor on the mouse's tail according to the manufacturer's instructions.

    • Record at least 5-10 consecutive blood pressure readings and calculate the average for each animal.

  • Frequency: Measure blood pressure at baseline (before this compound administration) and then at regular intervals throughout the study (e.g., once or twice weekly).

  • Consistency: Always perform the measurements at the same time of day to minimize diurnal variations.

Protocol 3: Quantitative Assessment of Proteinuria in Rodents

Materials:

  • Metabolic cages for 24-hour urine collection

  • Microcentrifuge tubes

  • Bradford protein assay kit or a rodent albumin ELISA kit

  • Spectrophotometer or plate reader

Procedure:

  • Urine Collection: Place the animals in metabolic cages for 16-24 hours with free access to water but not food (to prevent contamination of the urine sample).

  • Sample Processing: Collect the urine, measure the total volume, and centrifuge at a low speed to pellet any debris.

  • Protein Quantification:

    • Bradford Assay: Follow the manufacturer's instructions to determine the total protein concentration in the urine samples.

    • Albumin ELISA: Use a commercially available ELISA kit specific for mouse or rat albumin for a more sensitive and specific measurement.

  • Data Expression: Express the results as total protein or albumin excreted over the 24-hour period (mg/24h). Alternatively, measure creatinine in the same sample and express the data as the protein-to-creatinine or albumin-to-creatinine ratio.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Apatinib_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates This compound This compound This compound->VEGFR2 Inhibits (ATP-binding site) Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Apatinib_Off_Target cluster_targets Tyrosine Kinases cluster_pathways Downstream Pathways cluster_responses Cellular Responses This compound This compound cKit c-Kit This compound->cKit Inhibits cSrc c-Src This compound->cSrc Inhibits PI3K_AKT PI3K/Akt Pathway cKit->PI3K_AKT MAPK MAPK Pathway cKit->MAPK cSrc->MAPK STAT3 STAT3 Pathway cSrc->STAT3 Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Growth Cell Growth MAPK->Cell_Growth Cell_Migration Cell Migration STAT3->Cell_Migration

Caption: this compound's inhibitory effects on c-Kit and c-Src.

Experimental Workflow Diagram

Apatinib_Toxicity_Workflow start Start: Xenograft Model Establishment randomization Tumor Growth to ~100-150 mm³ Randomization into Groups (Control vs. This compound) start->randomization treatment Daily Oral Gavage: - Vehicle (Control) - this compound (Treatment) randomization->treatment monitoring Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring toxicity_assessment Toxicity Assessment: - Blood Pressure - Urinalysis (Proteinuria) - Paw Examination (HFS) monitoring->toxicity_assessment endpoint Endpoint Criteria Met: - Tumor Size Limit - Predetermined Timepoint - Humane Endpoints monitoring->endpoint analysis Data Analysis & Tissue Collection: - Tumor Weight - Histopathology - Biomarker Analysis endpoint->analysis end End of Study analysis->end

Caption: General workflow for this compound toxicity assessment.

References

Technical Support Center: Enhancing Apatinib Delivery to Tumor Tissues In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the in vivo delivery of Apatinib to tumor tissues.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and its delivery systems.

Problem Possible Cause Suggested Solution
High systemic toxicity and off-target effects observed with this compound administration. This compound, like many chemotherapy drugs, is not tumor-specific and can cause multi-organ toxicity.[1]Consider encapsulating this compound in a nanoparticle-based drug delivery system.[1][2] Nanoparticles can improve tumor targeting and reduce systemic exposure.[1] For instance, hollow mesoporous silica (B1680970) nanoparticles (HMSNs) have been used to create a targeted delivery system for osteosarcoma.[1]
Limited efficacy of this compound monotherapy in controlling tumor growth. The tumor microenvironment may be immunosuppressive, or the tumor may have inherent or acquired resistance mechanisms.Combine this compound with other therapies. For example, combination with stereotactic ablative radiotherapy (SABR) can lead to systemic tumor control by reversing the immunosuppressive tumor microenvironment.[3][4] Combining this compound with a PD-1 inhibitor has also shown enhanced anti-tumor effects.[5]
Poor intratumoral accumulation of co-administered chemotherapeutic agents. The abnormal and leaky vasculature of the tumor can impede drug delivery.Administer this compound for a specific duration to induce a "tumor normalization window." Treatment for 7 to 10 days has been shown to improve tumor vessel morphology, decrease leakage, and increase blood perfusion, thereby enhancing the delivery of other drugs like adriamycin.[6][7]
Inconsistent results in nanoparticle-based this compound delivery experiments. Issues with nanoparticle formulation, stability, or characterization.Ensure proper characterization of your nanoparticles, including size, morphology, drug loading capacity, and encapsulation efficiency. For example, this compound-loaded PLGA nanoparticles have been characterized with an average size of 136 ± 0.27 nm.[2] For hollow mesoporous silica nanoparticles, a drug loading capacity of 65% and an encapsulation efficiency of 25% have been reported.[1]
Rapid clearance of this compound from circulation. The inherent pharmacokinetic properties of the drug.Utilize a drug delivery system that allows for controlled or sustained release. Electrostatic spinning technology can create ultrafine fibers that provide programmed drug release, with this compound being released slowly to maintain its therapeutic effect over time.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to improve this compound delivery.

1. What is the "tumor normalization window" and how can it be leveraged for improved drug delivery?

The "tumor normalization window" is a concept where anti-angiogenic agents like this compound can transiently "normalize" the chaotic and leaky tumor vasculature. This leads to a more organized and efficient blood vessel network within the tumor. This normalization can improve tumor blood perfusion and reduce the hypoxic microenvironment.[6][7] By administering chemotherapy during this window, typically observed between 7 to 10 days of this compound treatment in preclinical models, the delivery and efficacy of the co-administered drug can be significantly enhanced.[6][7]

2. What are the advantages of using nanoparticles to deliver this compound?

Nanoparticle-based drug delivery systems offer several advantages for this compound:

  • Improved Solubility and Stability: this compound has low water solubility, which can be improved by encapsulation in nanoparticles.[2]

  • Enhanced Tumor Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[9] They can also be functionalized with targeting ligands for more specific delivery.

  • Controlled Release: Nanocarriers can be designed for sustained or triggered release of this compound in the tumor microenvironment, for example, in response to the acidic pH of the tumor.[1][10]

  • Reduced Systemic Toxicity: By concentrating the drug at the tumor site, nanoparticle delivery can reduce exposure to healthy tissues and mitigate side effects.[1]

  • Co-delivery of Multiple Agents: Nanoparticles can be engineered to carry both this compound and another therapeutic agent, allowing for synergistic combination therapies from a single delivery vehicle.[8]

3. How does this compound affect the tumor microenvironment to improve therapeutic outcomes?

This compound can modulate the tumor microenvironment in several ways:

  • Vessel Normalization: As mentioned above, it can improve the structure and function of tumor blood vessels.[6][7]

  • Reversal of Immunosuppression: this compound can counteract the increase in PD-L1 expression that can be induced by treatments like radiotherapy.[3][4] It can also alter the composition of immune cells within the tumor, leading to a more favorable anti-tumor immune response.[3][4]

  • Induction of Ferroptosis: this compound has been shown to induce ferroptosis, a form of iron-dependent cell death, in glioma cells by modulating the VEGFR2/Nrf2 pathway.[11]

4. Can this compound be used to overcome multidrug resistance in tumors?

Yes, studies have shown that this compound can reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2.[12] It does so by inhibiting the efflux function of these transporters, thereby increasing the intracellular concentration of other chemotherapeutic drugs.[12]

Quantitative Data on this compound Delivery Systems

The following tables summarize quantitative data from various studies on this compound delivery systems.

Table 1: Nanoparticle Formulation and Drug Loading

Nanoparticle SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Average Size (nm)Reference
HMSNs/BM-Apa-CD-PEG-ALN (HACA)652530-40[1]
This compound-loaded PLGA Nanoparticles (Apa/p NPs)Not ReportedNot Reported136 ± 0.27[2]
MIL-100@Apa@MPN28.3385.01Not Reported[10]

Table 2: In Vitro Drug Release

Nanoparticle SystemConditionCumulative Release (%)Time (hours)Reference
MIL-100@Apa@MPNpH 7.442.3172[10]
MIL-100@Apa@MPNpH 5.073.7272[10]

Table 3: In Vivo Tumor Inhibition

Treatment GroupAnimal ModelTumor Growth InhibitionReference
This compound + PaclitaxelKBv200 cell xenograftsSignificant inhibition compared to either agent alone[12]
This compound (high dose) + SABRLung cancer modelSignificant retardation of primary and secondary tumor growth[4]
This compound-loaded nanoparticlesMelanoma modelSignificantly inhibited tumor growth compared to naked drug[2]
This compoundGlioma xenograft modelSignificantly reduced tumor volume and weight compared to control[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving this compound delivery.

1. In Vivo Tumor Vessel Normalization Study

  • Animal Model: Nude mice bearing LoVo colon cancer xenografts.[6][7]

  • Treatment: Mice are orally administered this compound (e.g., 150 mg/kg/day) for varying durations (e.g., 5, 7, 10, or 12 days).[6][7]

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Vessel Morphology Analysis:

    • Multi-photon microscopy: To visualize tumor vessel morphology and leakage.[6][7]

    • Electron microscopy: To observe the ultrastructure of endothelial cells and the basement membrane.[6][7]

  • Blood Perfusion Assessment: Laser speckle contrast analysis can be used to monitor dynamic blood perfusion in the tumor.[7]

  • Hypoxia Measurement: Immunohistochemical staining for hypoxia-inducible factor 1-alpha (HIF-1α) can be performed on tumor sections.[6][7]

  • Co-administered Drug Distribution: A fluorescently tagged drug (e.g., Adriamycin) can be injected, and its distribution in the tumor can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7]

2. Preparation and Characterization of this compound-Loaded Nanoparticles

  • Example: PLGA Nanoparticles [2]

    • Preparation: this compound and poly(lactic-co-glycolic acid) (PLGA) are dissolved in an organic solvent. This solution is then emulsified in an aqueous solution containing a surfactant (e.g., Poloxamer 407). The organic solvent is then evaporated, leading to the formation of nanoparticles.

    • Characterization:

      • Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to determine the size distribution and morphology of the nanoparticles.[2]

      • Drug Loading and Encapsulation Efficiency: The amount of this compound encapsulated is determined by dissolving the nanoparticles and quantifying the drug concentration using a suitable analytical method like HPLC.

3. In Vivo Anti-Tumor Efficacy Study of this compound Nanoparticles

  • Animal Model: C57BL/6 mice with B16 melanoma xenografts.[2]

  • Treatment Groups:

    • Control (e.g., saline)

    • Empty nanoparticles

    • Free this compound

    • This compound-loaded nanoparticles

  • Administration: Treatments are administered via a suitable route (e.g., intravenous injection).

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume is measured at regular intervals.

    • Survival Analysis: The survival of the mice in each group is monitored.

  • Mechanism of Action Analysis:

    • Western Blot: Tumor tissues are harvested at the end of the study to analyze the expression and phosphorylation of key proteins in the targeted signaling pathway (e.g., VEGFR-2, p-VEGFR-2, ERK1/2).[2]

    • Immunohistochemistry: Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving this compound delivery.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.

Nanoparticle_Delivery_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Application This compound This compound Encapsulation Encapsulation This compound->Encapsulation Nanocarrier Nanocarrier (e.g., PLGA, Liposome) Nanocarrier->Encapsulation Apa_NP This compound-loaded Nanoparticle Encapsulation->Apa_NP Characterization Characterization (Size, Drug Load, etc.) Apa_NP->Characterization Injection Systemic Administration (e.g., IV Injection) Apa_NP->Injection Circulation Blood Circulation Injection->Circulation EPR EPR Effect Circulation->EPR Tumor Tumor Tissue EPR->Tumor Release Drug Release Tumor->Release Effect Therapeutic Effect Release->Effect Tumor_Normalization_Window This compound This compound Treatment Normalization Tumor Vessel Normalization (7-10 days) This compound->Normalization TumorVasculature Abnormal Tumor Vasculature (Leaky, Hypoxic) TumorVasculature->Normalization NormalizedVasculature Normalized Vasculature (Improved Perfusion, Less Hypoxia) Normalization->NormalizedVasculature ImprovedDelivery Enhanced Drug Delivery & Efficacy NormalizedVasculature->ImprovedDelivery Chemo Chemotherapy Administration Chemo->NormalizedVasculature Administer during this window

References

addressing variability in Apatinib xenograft model outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib Xenograft Model Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability and common issues encountered in this compound xenograft model experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about this compound and its application in xenograft models.

Q1: What is the mechanism of action of this compound?

This compound is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets and strongly inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By competitively binding to the ATP binding site of VEGFR-2, it blocks downstream signal transduction, which inhibits tumor angiogenesis and growth.[1][2] Key downstream pathways inhibited by this compound include the PI3K/AKT/mTOR, RAF/MEK/ERK, and STAT3/BCL-2 signaling pathways, which are crucial for cancer cell proliferation, migration, and survival.[1][3][4][5][6]

Diagram: this compound's Core Signaling Pathway Inhibition

Apatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K STAT3 STAT3 VEGFR2->STAT3 This compound This compound This compound->VEGFR2 Inhibits Phosphorylation RAF RAF PLCg->RAF AKT AKT PI3K->AKT BCL2 BCL-2 STAT3->BCL2 Inhibits MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation mTOR->Angiogenesis mTOR->Proliferation Survival Survival BCL2->Survival Inhibits Apoptosis

Caption: this compound inhibits VEGFR-2, blocking multiple downstream pathways.

Q2: Which factors contribute to variability in xenograft model outcomes?

Variability in xenograft studies can arise from multiple sources, broadly categorized as intrinsic (related to the tumor model) and extrinsic (related to the host and procedures).

CategoryFactorDescription
Intrinsic Factors Cell Line/Tumor HeterogeneityPatient-derived xenografts (PDXs) and cell lines possess inherent genetic and epigenetic diversity. Different subclones may have varying sensitivity to this compound.
VEGFR-2 Expression LevelsThe efficacy of this compound is often correlated with the expression level of its target, VEGFR-2, in the tumor cells.[1][7] Models with low VEGFR-2 expression may show a poor response.[7]
Tumor Take RateThe success rate of tumor establishment can vary significantly between different tumor types and models, affecting cohort uniformity.
Extrinsic Factors Host AnimalAge, weight, sex, and immune status of the mice can influence tumor growth and drug metabolism.
Tumor Microenvironment (TME)The murine host stroma replaces the human stroma over passages, which can alter the TME and affect tumor behavior and drug response.[8]
Drug Formulation & DosingInconsistent preparation of the this compound suspension or inaccurate oral gavage technique can lead to variable drug exposure.
Tumor MeasurementInconsistent caliper measurements or operator-dependent differences can introduce significant variability in tumor volume data.
Study DesignFactors like initial tumor volume at randomization, cohort size, and study duration can impact the classification of treatment response.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems researchers may encounter during their this compound xenograft experiments.

Problem 1: High variability in tumor growth within the control (vehicle-treated) group.

  • Possible Cause 1: Inconsistent Cell Implantation.

    • Solution: Ensure the cell suspension is homogenous and free of clumps before injection. Standardize the injection site (e.g., right flank) and depth for all animals. Verify cell viability (>95%) via Trypan Blue exclusion immediately before implantation.

  • Possible Cause 2: Animal Health and Husbandry.

    • Solution: Use animals from a single, reliable supplier that are matched for age and weight. House animals under specific pathogen-free (SPF) conditions with standardized light/dark cycles, temperature, and humidity. Monitor for any signs of illness unrelated to the tumor burden.

  • Possible Cause 3: Measurement Error.

    • Solution: Have a single, trained individual perform all tumor measurements using the same calibrated digital calipers. If multiple individuals are necessary, conduct inter-operator variability training and checks.

Problem 2: this compound-treated group shows no significant tumor inhibition compared to the control group.

  • Possible Cause 1: Inappropriate Xenograft Model.

    • Solution: The selected cell line or PDX model may have low or no expression of VEGFR-2, this compound's primary target.[7] Before starting an in vivo study, confirm VEGFR-2 expression via Western Blot or IHC. For example, studies have shown that gastric cancer xenografts from SGC-7901 and BGC-823 cells (higher VEGFR-2) respond to this compound, whereas MGC-803 xenografts (lower VEGFR-2) do not.[7]

  • Possible Cause 2: Suboptimal Dosing or Formulation.

    • Solution: Verify the dose and administration schedule. Doses in mouse models typically range from 100 mg/kg to 150 mg/kg, administered daily by oral gavage.[10][11] Ensure the this compound suspension is prepared fresh daily and is homogenous. Constant agitation during dosing is critical to prevent the compound from settling.

  • Possible Cause 3: Drug Resistance.

    • Solution: The tumor model may have intrinsic or acquired resistance mechanisms. This can involve the activation of alternative signaling pathways. Consider combination therapies, as this compound has been shown to synergize with cytotoxic drugs like paclitaxel (B517696) and cisplatin.[1]

Diagram: Troubleshooting Workflow for Poor this compound Efficacy

Troubleshooting_Workflow Start Start: No Significant Tumor Inhibition CheckModel 1. Verify Model Suitability Start->CheckModel CheckDose 2. Review Dosing & Formulation CheckModel->CheckDose Model OK Model_Sol1 Confirm VEGFR-2 expression (IHC/WB) CheckModel->Model_Sol1 CheckProcedure 3. Assess Experimental Procedure CheckDose->CheckProcedure Dose OK Dose_Sol1 Verify dose calculation (e.g., 100-150 mg/kg) CheckDose->Dose_Sol1 ConsiderResistance 4. Investigate Resistance CheckProcedure->ConsiderResistance Procedure OK Procedure_Sol1 Confirm accurate oral gavage technique CheckProcedure->Procedure_Sol1 Resistance_Sol1 Consider combination therapy (e.g., with chemotherapy) ConsiderResistance->Resistance_Sol1 Model_Sol2 Select a different, validated cell line/PDX Model_Sol1->Model_Sol2 Dose_Sol2 Ensure fresh, homogenous suspension (e.g., in 0.5% CMC-Na) Dose_Sol1->Dose_Sol2

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Problem 3: Toxicity observed in treated animals (e.g., significant body weight loss).

  • Possible Cause 1: Dose is too high for the specific mouse strain.

    • Solution: While doses like 100-150 mg/kg are common, toxicity can be strain-dependent.[10][11] Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor body weight 2-3 times per week; a loss of >15-20% is a common endpoint criterion.

  • Possible Cause 2: Stress from oral gavage procedure.

    • Solution: Ensure all personnel are highly proficient in oral gavage to minimize stress and prevent accidental injury. Acclimate the mice to handling for several days before starting treatment.

Section 3: Experimental Protocols & Data

This section provides a standardized protocol for an this compound xenograft study and tables of representative data.

Protocol: Subcutaneous Xenograft Model and this compound Treatment

1. Cell Culture and Preparation:

  • Culture the selected cancer cell line (e.g., LoVo colon cancer) under standard conditions.[11]

  • Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Perform a cell count and viability check (e.g., Trypan Blue). Cell viability should be >95%. Adjust the concentration to 1 x 10⁷ cells per 100 µL.[1]

2. Animal Handling and Tumor Implantation:

  • Use 5-6 week old female BALB/c nude mice, acclimated for at least one week.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.

3. Study Initiation and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=6-8 per group).

  • This compound Formulation: Prepare a fresh suspension of this compound daily in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).[11] For a 100 mg/kg dose in a 20g mouse with a 200 µL gavage volume, the concentration would be 10 mg/mL.

  • Administration: Administer this compound or vehicle control daily via oral gavage.[12]

4. Monitoring and Endpoints:

  • Measure tumor volume with digital calipers every 3 days using the formula: Volume = (Length × Width²) / 2.

  • Measure body weight 2-3 times per week to monitor toxicity.

  • The study endpoint is typically reached when control tumors reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).[10]

Diagram: Standard Experimental Workflow for this compound Xenograft Study

Xenograft_Workflow cluster_treatment Treatment Groups A 1. Cell Culture & Preparation B 2. Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Tumor Volume ≈ 100mm³) C->D E 5. Daily Treatment D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F Vehicle Vehicle Control (0.5% CMC-Na) This compound This compound (e.g., 100 mg/kg) F->F Every 3 days G 7. Endpoint Analysis (e.g., 21 days) F->G

Caption: A typical workflow for an this compound efficacy study in mice.

Quantitative Data: this compound Efficacy in Different Xenograft Models

The following table summarizes reported outcomes of this compound treatment across various cell line-derived xenograft models. This data highlights the variability in response based on tumor type and dose.

Cell LineCancer TypeMouse StrainThis compound Dose (mg/kg/day)Treatment DurationTumor Growth Inhibition (TGI) %Reference
PC9GR Non-Small-Cell LungNude10021 days63.5% (volume reduction)[10]
PC9 Non-Small-Cell LungNude10021 days31.9% (volume reduction)[10]
SGC-7901 GastricNudeNot Specified~25 daysSignificant decrease in volume/weight[7]
BGC-823 GastricNudeNot Specified~25 daysSignificant decrease in volume/weight[7]
MGC-803 GastricNudeNot Specified~25 daysNo significant difference from control[7]
LoVo ColonNude15012 daysSignificant inhibition[11]
ASPC-1 PancreaticNudeHigh-dose21 daysSignificant growth hindrance[6]

References

Technical Support Center: Refining Apatinib and Chemotherapy Combination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatinib in combination with chemotherapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with chemotherapy?

This compound is a tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis.[1] By inhibiting angiogenesis, this compound can disrupt the tumor's blood supply, potentially enhancing the efficacy of cytotoxic chemotherapy.[2] Additionally, some studies suggest that this compound may reverse multidrug resistance, making tumor cells more susceptible to chemotherapeutic agents.[1] The combination aims to attack the tumor through complementary mechanisms: chemotherapy directly kills cancer cells, while this compound inhibits the growth of new blood vessels that tumors need to survive and grow.[3]

Q2: Which chemotherapy agents are commonly combined with this compound?

This compound has been investigated in combination with a variety of chemotherapy drugs across different cancer types. Commonly studied agents include:

  • Paclitaxel: Used in gastric, breast, and esophageal cancers.[4][5][6]

  • Cisplatin: Often used in combination with other agents for esophageal and gastric cancers.[5]

  • Etoposide (B1684455): Investigated in platinum-resistant ovarian cancer and triple-negative breast cancer.[7][8]

  • 5-Fluorouracil (5-FU): A common component of combination regimens for gastric cancer.[2]

  • Docetaxel: Studied in non-small cell lung cancer and gastric cancer.[1][3]

  • S-1: An oral fluoropyrimidine used in gastric and colorectal cancer.[9][10]

  • Ifosfamide (B1674421): Used in combination with etoposide for advanced osteosarcomas.[11]

Q3: How should I determine the optimal dosage for this compound and the chemotherapy agent in my experiments?

Determining the optimal dosage requires a dose-escalation study to identify the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). In preclinical studies, this often involves treating cancer cell lines with a range of concentrations of each drug individually and in combination to assess for synergistic, additive, or antagonistic effects using methods like the combination index (CI).[2] In vivo studies in animal models are then used to evaluate toxicity and efficacy of different dose combinations.[12] It is crucial to start with lower doses and carefully monitor for adverse events. For instance, some clinical trials have explored lower doses of this compound (e.g., 250 mg or 500 mg daily) in combination regimens to manage toxicity while maintaining efficacy.[13][14]

Q4: What are the common adverse events observed with this compound and chemotherapy combinations?

Common adverse events associated with this compound combination therapy include hypertension, proteinuria, hand-foot syndrome, fatigue, and myelosuppression (such as neutropenia and thrombocytopenia).[8][15][16] The specific side effect profile can vary depending on the chemotherapeutic agent used. For example, when combined with paclitaxel, hematologic toxicity might be more pronounced.[6] Close monitoring and dose adjustments are often necessary to manage these toxicities.[17]

Q5: How can I assess for synergistic effects between this compound and a chemotherapy agent?

Synergy can be assessed both in vitro and in vivo. In vitro, the combination index (CI) method based on the Chou-Talalay principle is a standard approach. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[2] Software such as CompuSyn or SynergyFinder can be used to calculate CI values from cell viability data.[18] In vivo, synergy can be demonstrated by showing that the tumor growth inhibition of the combination therapy is significantly greater than the sum of the effects of each monotherapy.[12]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assay results.

  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and consider excluding the outer wells of the microplate, which are prone to evaporation.[19]

  • Potential Cause: Instability of this compound or the chemotherapeutic agent in culture medium.

    • Solution: Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[19]

  • Potential Cause: Cell line heterogeneity or high passage number.

    • Solution: Use cells with a consistent and low passage number. Periodically re-authenticate cell lines.[19]

Issue 2: No synergistic effect observed between this compound and the chemotherapy agent.

  • Potential Cause: Inappropriate concentration range.

    • Solution: Perform dose-response curves for each drug individually to determine the IC50 value. Use a range of concentrations around the IC50 for combination studies.

  • Potential Cause: The chosen cell line may be resistant to one or both drugs.

    • Solution: Investigate the expression of relevant biomarkers (e.g., VEGFR-2 for this compound sensitivity). Consider using a different cell line with a known sensitivity profile.

  • Potential Cause: Incorrect timing of drug administration.

    • Solution: Experiment with different administration schedules (e.g., sequential vs. concurrent) to determine the optimal sequence for synergistic effects.

In Vivo Experiments

Issue 3: Unexpected toxicity or mortality in animal models.

  • Potential Cause: The combined toxicity of this compound and the chemotherapy agent is greater than anticipated.

    • Solution: Conduct a dose-finding study with the combination regimen to establish the maximum tolerated dose (MTD). Start with lower doses of one or both agents and escalate gradually.[2]

  • Potential Cause: Off-target effects of the drugs.

    • Solution: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in grooming). Perform regular blood counts and serum chemistry analysis.

  • Potential Cause: The vehicle used to dissolve the drugs may have toxic effects.

    • Solution: Include a vehicle-only control group in your experimental design.

Issue 4: Lack of significant tumor growth inhibition with the combination therapy.

  • Potential Cause: Suboptimal dosing or scheduling.

    • Solution: Re-evaluate the doses and administration schedule based on in vitro data and MTD studies. Consider metronomic dosing (lower, more frequent doses) for this compound to enhance its anti-angiogenic effects.

  • Potential Cause: Development of drug resistance.

    • Solution: Analyze tumor tissue from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways (e.g., PI3K/AKT, MAPK).[20][21][22]

  • Potential Cause: The tumor model may not be appropriate.

    • Solution: Ensure that the chosen tumor model is sensitive to both this compound and the selected chemotherapy agent. For example, a highly angiogenic tumor model would be more suitable for evaluating an anti-angiogenic agent like this compound.

Quantitative Data Summary

Table 1: Efficacy of this compound in Combination with Chemotherapy in Clinical Trials

Cancer TypeChemotherapy Agent(s)Line of TherapyObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
Gastric CancerPaclitaxelTaxane-resistant10.0%2.0724.8 (median follow-up)[6]
Gastric CancerChemotherapy +/- ImmunotherapyFirst-line65.9%10.9Not Reported[23]
Esophageal Squamous Cell CarcinomaPaclitaxel + CisplatinNeoadjuvant80.0%Not ApplicableNot Applicable[5]
HER2-Negative Breast CancerPhysician's Choice< 2 linesNot Reported6.0Not Reported[15]
Triple-Negative Breast CancerEtoposide≥ 1 line10.0%6.024.5[8]
Metastatic Colorectal CancerS-1≥ 2 lines13.79%7.912.9[9][10]

Table 2: Common Starting Doses of this compound in Combination Therapy Studies

This compound DoseChemotherapy AgentCancer TypeReference
850 mg dailyPaclitaxel or POFGastric Cancer[6]
500 mg dailyEtoposideTriple-Negative Breast Cancer[8]
500 mg dailyChemotherapyAdvanced Oral Cancer[13]
250 mg dailyChemotherapyHER2-Negative Breast Cancer[15]
250 mg dailyS-1Metastatic Colorectal Cancer[9]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy agent, and their combination for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI) for synergy assessment.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

  • Drug Administration: Administer drugs according to the planned schedule and dosage. This compound is typically given orally, while chemotherapy agents may be administered orally or via injection.[2]

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers like Ki-67 and CD31).[12]

Visualizations

G cluster_0 This compound Action cluster_1 Chemotherapy Action VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes This compound This compound This compound->VEGFR-2 Inhibits Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports Chemotherapy Chemotherapy Cancer Cell Cancer Cell Chemotherapy->Cancer Cell Targets DNA Damage DNA Damage Cancer Cell->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Leads to Apoptosis->Tumor Growth Inhibits

Caption: Mechanism of action for this compound and chemotherapy combination.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Drug Treatment Drug Treatment Overnight Incubation->Drug Treatment Incubation (48-72h) Incubation (48-72h) Drug Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro cell viability and synergy assessment.

G VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K MAPK MAPK VEGFR-2->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival ERK ERK MAPK->ERK ERK->Cell Proliferation & Survival This compound This compound This compound->VEGFR-2 Inhibits

Caption: this compound inhibits VEGFR-2 and downstream signaling pathways.

References

Technical Support Center: Enhancing the Synergistic Effect of Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the synergistic effect of Apatinib with other inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound combination therapies.

Q1: I am observing higher-than-expected cytotoxicity in my cell cultures when combining this compound with a chemotherapeutic agent. What could be the cause and how can I troubleshoot this?

A1: Increased cytotoxicity is a common observation and can be indicative of a potent synergistic or additive effect. However, it can also complicate the interpretation of results. Here are some potential causes and troubleshooting steps:

  • Inappropriate Dosing: The concentrations of one or both drugs may be too high, leading to overwhelming toxicity rather than a measurable synergistic interaction.

    • Troubleshooting:

      • Perform a thorough dose-response analysis for each drug individually to determine their respective IC50 values in your specific cell line.[1]

      • When combining the drugs, start with concentrations below the IC50 values for both agents. A common starting point is to use a fixed ratio of the two drugs based on their individual IC50s.

  • Off-Target Effects: At high concentrations, drugs can exhibit off-target effects that contribute to cytotoxicity.

    • Troubleshooting:

      • Review the literature for known off-target effects of both this compound and the combination partner.

      • Consider using a lower, more clinically relevant concentration range for this compound. In some studies, high concentrations of this compound alone can induce apoptosis and inhibit cell proliferation.[2]

  • Cell Line Sensitivity: The specific cancer cell line you are using may be particularly sensitive to the drug combination.

    • Troubleshooting:

      • Test the combination in multiple cell lines with different genetic backgrounds to ensure the observed effect is not cell-line specific.

      • Ensure the chosen cell line expresses the target of interest, for example, VEGFR-2 for this compound.[3]

Q2: My in vivo xenograft study with an this compound combination is showing significant animal toxicity (e.g., weight loss, lethargy). How can I manage this?

A2: In vivo toxicity is a critical consideration. This compound and its combination partners can have systemic effects.

  • Dosage and Schedule: The dose and/or frequency of administration may be too high for the animal model.

    • Troubleshooting:

      • Review preclinical and clinical data for recommended dosing schedules for each drug. For example, in some mouse models, this compound has been administered daily by gavage at doses ranging from 37.5 mg/kg to 150 mg/kg.[3]

      • Consider reducing the dose of one or both drugs.

      • Evaluate alternative dosing schedules, such as intermittent dosing, to allow for animal recovery.

  • Drug Formulation and Administration: The vehicle or route of administration could be contributing to toxicity.

    • Troubleshooting:

      • Ensure the drug is properly solubilized and the vehicle is well-tolerated by the animals.

      • Monitor animals daily for signs of toxicity and establish clear humane endpoints.

  • Cumulative Toxicity: The combination of drugs may lead to overlapping toxicities. For instance, both this compound and certain chemotherapies can cause side effects like hand-foot syndrome and hypertension in clinical settings, which may translate to general malaise in animal models.[4]

    • Troubleshooting:

      • Consult the literature for known overlapping toxicities of the drug classes you are combining.

      • Consider a staggered administration schedule if the drugs have different pharmacokinetic profiles.

Q3: How do I interpret the Combination Index (CI) values from my synergy experiments? I have CI values both above and below 1 at different effect levels.

A3: The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of drug interaction. Interpreting CI values requires careful consideration of the effect level (Fraction affected, Fa).

  • Understanding CI Values:

    • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects). A CI < 0.3 is often considered strong synergy.[5]

    • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).[5]

  • Interpreting Variable CI Values: It is common to observe different CI values at different effect levels (Fa).

    • Troubleshooting & Interpretation:

      • Focus on the relevant therapeutic range: For cancer therapies, the most relevant effects are typically at high Fa values (e.g., Fa > 0.9, representing >90% cell killing). Synergy at low Fa values may not be therapeutically meaningful.[6]

      • Examine the CI-Fa plot: This plot shows the CI value across the entire range of effect levels. A consistent CI < 1 across a broad range of high Fa values provides strong evidence of synergy.

      • Consider the model's assumptions: The Loewe additivity model, on which the CI method is based, assumes the drugs have similar mechanisms of action. If the drugs have very different mechanisms, the interpretation of CI values can be more complex.

      • Validate with other methods: Use isobologram analysis as a graphical representation of synergy to complement the CI values. Data points falling below the line of additivity in an isobologram indicate synergy.[5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the synergistic effects of this compound with other inhibitors.

Table 1: Preclinical Synergistic Effects of this compound Combinations

Combination PartnerCancer TypeCell LineIC50 (this compound)IC50 (Partner)Combination Index (CI)Reference
Paclitaxel (B517696)Triple-Negative Breast CancerMDA-MB-46820 µmol/L2 µmol/L< 1 (Synergistic)[1]
5-Fluorouracil (B62378)Gastric CancerMGC80329.14 µM145.43 µM< 1 (Synergistic)[7]
PaclitaxelGastric CancerMGC80329.14 µM17.57 nM< 1 (Synergistic)[7]
OxaliplatinGastric CancerBGC-8234 µg/mL (used in combo)N/AAdditive[3]
PaclitaxelGastric CancerBGC-8234 µg/mL (used in combo)N/A< 1 (Synergistic)[3]
5-FluorouracilGastric CancerBGC-8234 µg/mL (used in combo)N/A< 1 (Synergistic)[3]

Table 2: Clinical Efficacy of this compound Combination Therapies

Combination Partner(s)Cancer TypeLine of TherapyObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
PD-1 InhibitorAdvanced Gastric/GEJ CancerSecond- or Third-line26.3%63.2%3.0Not Reached[8]
ChemotherapyAdvanced Lung AdenocarcinomaN/A53.8%89.2%13.4Not Reached[9]
5-FluorouracilMetastatic Colorectal CancerThird- or Subsequent-line25%68.75%4.839.10[10][11]
PaclitaxelTaxane-Resistant Advanced Gastric CancerN/A11.1%77.8%3.54.7[12]
ImmunotherapyAdvanced Gastric CancerPost-Second-line4.3%N/A3.06.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its combination partners on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound and combination partner drug stocks

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will allow for logarithmic growth during the drug treatment period. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the partner drug, both alone and in combination at various ratios. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).

Western Blot for VEGFR-2 and Downstream Signaling

This protocol is for assessing the effect of this compound combinations on the phosphorylation of VEGFR-2 and key downstream signaling proteins like AKT and ERK.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-total-VEGFR2, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound combinations.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound and combination partner for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner drug alone, combination).

  • Drug Administration: Administer drugs according to the planned schedule, route, and dosage. For example, this compound is often administered orally via gavage.[3]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days) and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of significant toxicity).

  • Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Signaling_Pathway cluster_this compound This compound cluster_Chemo Chemotherapy (e.g., Paclitaxel, 5-FU) cluster_Immuno Immunotherapy (PD-1/PD-L1i) cluster_Downstream Downstream Effects cluster_Synergy Synergistic Outcomes This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK activates Chemo Chemo DNA_Damage DNA Damage Chemo->DNA_Damage Microtubule_Disruption Microtubule Disruption Chemo->Microtubule_Disruption Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Microtubule_Disruption->Cell_Cycle Immuno Immuno PD1_PDL1 PD-1/PD-L1 Axis Immuno->PD1_PDL1 inhibits T_Cell_Activation T-Cell Activation PD1_PDL1->T_Cell_Activation suppresses Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Tumor_Growth_Inhibition Tumor Growth Inhibition Angiogenesis->Tumor_Growth_Inhibition inhibition of Apoptosis Apoptosis Cell_Cycle->Apoptosis Apoptosis->Tumor_Growth_Inhibition T_Cell_Activation->Tumor_Growth_Inhibition enhancement of

Caption: Signaling pathways targeted by this compound and its combination partners.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Start In Vitro cell_culture Cell Line Selection & Culture start_vitro->cell_culture dose_response Single Agent Dose-Response (IC50) cell_culture->dose_response combo_treatment Combination Treatment dose_response->combo_treatment viability_assay Cell Viability Assay (e.g., MTT) combo_treatment->viability_assay western_blot Western Blot (Pathway Analysis) combo_treatment->western_blot synergy_analysis Synergy Analysis (CI, Isobologram) viability_assay->synergy_analysis end_vitro End In Vitro western_blot->end_vitro synergy_analysis->end_vitro start_vivo Start In Vivo xenograft Xenograft Model Establishment start_vivo->xenograft randomization Tumor Growth & Randomization xenograft->randomization vivo_treatment In Vivo Combination Treatment randomization->vivo_treatment monitoring Tumor & Body Weight Monitoring vivo_treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end_vivo End In Vivo data_analysis->end_vivo

Caption: General experimental workflow for assessing this compound synergy.

Troubleshooting_Logic cluster_toxicity Toxicity Troubleshooting cluster_synergy Synergy Interpretation cluster_no_effect No Effect Troubleshooting start Start Troubleshooting issue Issue Encountered? start->issue high_toxicity High Cytotoxicity (In Vitro / In Vivo) issue->high_toxicity Yes inconsistent_synergy Inconsistent Synergy (Variable CI) issue->inconsistent_synergy Yes no_effect No Synergistic Effect issue->no_effect Yes end End Troubleshooting issue->end No check_dose Review/Reduce Doses high_toxicity->check_dose analyze_fa Analyze by Effect Level (Fa) inconsistent_synergy->analyze_fa verify_targets Verify Target Expression (e.g., VEGFR-2) no_effect->verify_targets check_schedule Optimize Dosing Schedule check_dose->check_schedule check_vehicle Evaluate Vehicle/Formulation check_schedule->check_vehicle change_cell_line Test in Different Cell Lines check_vehicle->change_cell_line change_cell_line->end use_isobologram Use Isobologram Analysis analyze_fa->use_isobologram check_model Consider Model Assumptions use_isobologram->check_model check_model->end check_drug_activity Confirm Drug Activity (Single Agent Controls) verify_targets->check_drug_activity review_protocol Review Experimental Protocol check_drug_activity->review_protocol review_protocol->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Apatinib in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatinib in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2][3]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[1] The stability of this compound in cell culture media at 37°C over extended periods has not been extensively reported in peer-reviewed literature. Therefore, it is highly recommended to prepare fresh working solutions from a frozen stock immediately before each experiment or media change. For long-term experiments, periodic replacement of the media containing this compound is crucial to maintain a consistent effective concentration.

Q4: What are the major degradation products of this compound and are they biologically active?

A4: In humans, this compound is extensively metabolized. The major circulating metabolites include cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), this compound-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2). M9-2 is the most abundant metabolite but is considered pharmacologically inactive. M1-1 shows some pharmacological activity, contributing 5.42% to 19.3% of the parent drug's activity. The contribution of M1-2 and M1-6 to the overall pharmacological activity is less than 1%. Therefore, this compound itself is the major contributor to the observed pharmacological effects.

Q5: What are the primary cellular targets and signaling pathways affected by this compound?

A5: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival, including the PI3K/AKT and ERK1/2 MAPK pathways.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in long-term experiments.

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C.

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each media change.

      • Increase Media Replacement Frequency: For experiments lasting several days, consider replacing the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound.

      • Perform a Stability Study: To determine the optimal media replacement schedule for your specific experimental conditions, it is highly recommended to perform a stability study of this compound in your cell culture medium. A detailed protocol for this is provided below.

  • Possible Cause: Adsorption of this compound to plasticware.

    • Solution:

      • Use Low-Binding Plasticware: Consider using low-adhesion plates and flasks, especially for experiments with low concentrations of this compound.

      • Pre-condition Plasticware: Pre-incubating plates or flasks with complete medium for a few hours before adding cells and the drug may help to saturate non-specific binding sites.

Issue 2: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent this compound concentration due to degradation or precipitation.

    • Solution:

      • Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing this compound stock and working solutions.

      • Visually Inspect for Precipitation: When diluting the DMSO stock in aqueous media, add it dropwise while gently swirling to prevent precipitation. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

      • Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation issues.

  • Possible Cause: Variations in cell culture conditions.

    • Solution:

      • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the start of the experiment.

      • Maintain Consistent Incubation Conditions: Ensure that the incubator's temperature, CO2, and humidity levels are stable and consistent between experiments.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HUVECHuman Umbilical Vein Endothelial Cells0.001 (VEGFR-2)[2]
KBHuman oral epidermoid carcinoma15.18 ± 0.63
KBv200Human oral epidermoid carcinoma11.95 ± 0.69
MCF-7Human breast adenocarcinoma17.16 ± 0.25
MCF-7/adrHuman breast adenocarcinoma14.54 ± 0.26
S1Human colon carcinoma9.30 ± 0.72
S1-M1-80Human colon carcinoma11.91 ± 0.32
MCF-7/FLV1000Human breast adenocarcinoma19.13 ± 1.13
ASPC-1Human pancreatic adenocarcinoma16.94 (at 72h)[6]
PANC-1Human pancreatic adenocarcinoma37.24 (at 72h)[6]
H1975Human non-small cell lung cancerApoptotic effects at 10-20 µM
H446Human small cell lung cancerApoptotic effects at 10-20 µM

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueCitation
Time to Peak Plasma Concentration (Tmax)3-4 hours[6]
Elimination Half-life (T1/2)~9 hours[6][7]
Primary MetabolismCYP3A4/5
Major Excretion RouteFeces

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium

This protocol allows for the determination of the degradation rate of this compound in your specific cell culture medium under standard incubation conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Spiked Medium: On the day of the experiment, thaw the this compound stock solution. Spike pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Point 0 (T=0): Immediately after preparing the spiked medium, take three replicate samples (e.g., 1 mL each) and transfer them to amber microcentrifuge tubes. Immediately store these samples at -80°C.

  • Incubation: Place the flask with the remaining spiked medium in a 37°C, 5% CO2 incubator.

  • Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect three replicate samples from the incubated medium and store them immediately at -80°C.

  • Sample Analysis:

    • Thaw all samples on ice.

    • Process the samples to precipitate proteins (e.g., by adding an equal volume of ice-cold methanol, vortexing, and centrifuging).

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point.

    • Express the concentration at each time point as a percentage of the mean concentration at T=0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific cell culture medium.

Visualizations

Apatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

Caption: this compound's mechanism of action targeting the VEGFR2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_longterm Long-Term Maintenance cluster_analysis Analysis Stock Prepare 10 mM this compound Stock in DMSO Working Prepare Fresh Working Solution in Medium Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate (37°C, 5% CO2) Treat->Incubate Replace Replace Medium with Fresh this compound every 24-48 hours Incubate->Replace For long-term experiments Assay Perform Cellular Assays (e.g., Viability, Western Blot) Incubate->Assay Replace->Incubate

References

best practices for storing and handling Apatinib powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Apatinib powder and solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] The product should be stored in a tightly sealed container, desiccated to protect it from moisture.

Q2: What are the recommended solvents for dissolving this compound powder?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] It is insoluble in water.[1][3] For most in vitro experiments, DMSO is the solvent of choice. When preparing aqueous solutions for experiments, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[2]

Q3: How should I store this compound stock solutions?

For optimal stability, aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][3] It is not recommended to store aqueous solutions for more than one day.[2]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound powder or solutions, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes wearing a lab coat, safety goggles, and chemical-resistant gloves.[4][5] Handling of the powder should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[5]

Data Summary Tables

Table 1: this compound Solubility

SolventSolubilityReference
DMSO~30 - 100 mg/mL[1][2][3]
Ethanol~1 - 9 mg/mL[1][2]
DMF~30 mg/mL[2]
WaterInsoluble[1][3]
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Table 2: Storage Conditions and Stability

FormStorage TemperatureStabilityReference
Powder-20°C≥ 3-4 years[1][2][3]
Stock Solution in DMSO-80°CUp to 1 year[1][3]
Stock Solution in DMSO-20°CUp to 1 month[1][3]
Aqueous SolutionRoom Temperature or 4°CNot recommended for more than one day[2]

Troubleshooting Guides

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The solvent may be of poor quality or have absorbed moisture. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.[1][3]

  • Solution: Use fresh, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C for a short period or use an ultrasonic bath.[6]

Issue 2: Precipitation is observed when diluting the DMSO stock solution in an aqueous medium.

  • Possible Cause: this compound has low solubility in aqueous solutions.[2] The concentration of this compound in the final aqueous solution may be too high.

  • Solution: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. You can try to increase the volume of the aqueous medium for dilution. It is also recommended to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even distribution.

Issue 3: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Compound Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Solution 1: Always use freshly prepared dilutions from a properly stored stock solution. Prepare new aliquots of your stock solution if you suspect degradation.

  • Possible Cause 2: Variability in Cell Culture Conditions. Differences in cell density, serum concentration, or passage number can affect the cellular response to this compound.

  • Solution 2: Standardize your cell culture and treatment protocols. Ensure consistent cell seeding densities and serum concentrations across experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder (MW: 397.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.97 mg of this compound. c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Treatment of Adherent Cells with this compound

  • Materials: Adherent cells in culture, complete growth medium, this compound stock solution (10 mM in DMSO), sterile PBS.

  • Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight. b. On the day of treatment, prepare serial dilutions of this compound in complete growth medium from your 10 mM stock solution. Ensure the final concentration of DMSO in the medium is consistent across all treatments and the vehicle control (typically ≤ 0.1%). c. Aspirate the old medium from the cells and wash once with sterile PBS. d. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells. e. Incubate the cells for the desired treatment duration. f. Proceed with downstream analysis (e.g., cell viability assay, western blotting).

Visualizations

Apatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: this compound inhibits the VEGFR2 signaling pathway.

Experimental_Workflow start Start powder This compound Powder (Store at -20°C) start->powder seed_cells Seed Cells in a Multi-well Plate start->seed_cells prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) powder->prepare_stock store_stock Aliquot and Store Stock (at -80°C) prepare_stock->store_stock prepare_dilutions Prepare Serial Dilutions in Culture Medium store_stock->prepare_dilutions cell_adhesion Allow Cells to Adhere (Overnight) seed_cells->cell_adhesion cell_adhesion->prepare_dilutions treat_cells Treat Cells with This compound Dilutions prepare_dilutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analysis Downstream Analysis (e.g., Viability Assay) incubate->analysis end End analysis->end Troubleshooting_Guide issue Issue: Precipitation in Aqueous Media cause1 Possible Cause: Concentration too high? issue->cause1 Check solution1 Solution: Lower the final concentration. cause1->solution1 Yes cause2 Possible Cause: Improper mixing? cause1->cause2 No solution2 Solution: Vortex while adding stock solution. cause2->solution2 Yes cause3 Possible Cause: Poor quality aqueous media? cause2->cause3 No solution3 Solution: Use fresh, sterile-filtered media. cause3->solution3 Yes

References

troubleshooting inconsistent Apatinib IC50 values across experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues that may arise during their experiments with Apatinib.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound IC50 values inconsistent across experiments?

Inconsistent IC50 values for this compound are a common issue and can arise from a combination of biological and technical factors. Key sources of variability include:

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound, largely dependent on the expression levels of its primary target, VEGFR-2, and other kinases like c-Kit and c-Src.[1][2][3]

  • Experimental Conditions: Variations in cell seeding density, incubation time with the drug, and the type of cell viability assay used can significantly impact the calculated IC50 value.[4][5]

  • Compound Handling and Stability: The solubility and stability of your this compound stock solution are critical. Improper dissolution in a solvent like DMSO or repeated freeze-thaw cycles can lead to precipitation or degradation of the compound, altering its effective concentration.[6]

  • Data Analysis Methods: The specific non-linear regression model used to fit the dose-response curve and calculate the IC50 can influence the final value.[7][8]

Q2: How much variation in IC50 values is considered acceptable?

For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[5] However, larger variations may signal underlying issues with experimental consistency that require troubleshooting.

Q3: Can the choice of cell viability assay affect the this compound IC50 value?

Absolutely. Different cytotoxicity assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity. This compound might affect these processes differently, leading to varying IC50 values.[5][9] It is crucial to use a consistent assay method for comparable results.

Q4: What is the primary mechanism of action of this compound?

This compound is a tyrosine kinase inhibitor that primarily targets and selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2).[10][11] This inhibition blocks the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[10][12] this compound also shows inhibitory effects on other tyrosine kinases such as c-Kit, RET, and c-Src.[1][10] The downstream effects of this inhibition include the suppression of the PI3K/Akt and Ras/Raf/MAPK signaling pathways, which are vital for cell proliferation and survival.[6][13]

Troubleshooting Inconsistent this compound IC50 Values

If you are experiencing significant variability in your this compound IC50 values, this guide provides a systematic approach to identify and resolve the potential sources of inconsistency.

Diagram: Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Inconsistent IC50 Values Inconsistent IC50 Values Cell_Line_Integrity Cell Line Integrity Inconsistent IC50 Values->Cell_Line_Integrity Check Compound_Handling Compound Handling Inconsistent IC50 Values->Compound_Handling Check Assay_Protocol Assay Protocol Inconsistent IC50 Values->Assay_Protocol Check Data_Analysis Data Analysis Inconsistent IC50 Values->Data_Analysis Check Consistent_IC50_Values Consistent IC50 Values Cell_Line_Integrity->Consistent_IC50_Values Standardize Compound_Handling->Consistent_IC50_Values Standardize Assay_Protocol->Consistent_IC50_Values Standardize Data_Analysis->Consistent_IC50_Values Standardize

Caption: A workflow diagram for troubleshooting inconsistent IC50 values.

Step 1: Verify Cell Line Integrity and Health
  • Cell Line Authenticity and Passage Number: Use cell lines from a reputable source and maintain a low passage number. Genetic drift can occur at high passages, altering drug sensitivity.[5] Periodically authenticate your cell lines.

  • Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase. Stressed or over-confluent cells can respond differently to treatment.[5]

  • Consistent Seeding Density: Uneven cell numbers per well can dramatically affect results. Ensure a homogenous cell suspension before plating and use a consistent, optimized seeding density for each experiment.[5][14]

Step 2: Review Compound Preparation and Handling
  • Compound Purity and Storage: Verify the purity of your this compound stock. Store stock solutions correctly, aliquoted at -80°C to avoid repeated freeze-thaw cycles.[15]

  • Solubility: Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Precipitated compound will lead to inaccurate IC50 values.[5] The final DMSO concentration in cell-based assays should typically be below 0.5%.[15]

  • Concentration Calculations: Double-check all calculations for stock and working solutions.

Step 3: Standardize the Assay Protocol
  • Reagent Consistency: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[5]

  • Incubation Times: Ensure that the duration of drug exposure is consistent across all experiments.[15]

  • Assay Choice: If switching between assay types (e.g., MTT to CellTiter-Glo), be aware that IC50 values may differ. Stick to one validated assay for a given set of experiments.

Step 4: Examine Data Analysis and Interpretation
  • Curve Fitting Model: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to analyze your dose-response data.[8][16]

  • Data Normalization: Normalize your data as a percentage of the vehicle-treated control to account for inter-plate variability.[17]

  • Outlier Handling: Establish a clear and consistent method for identifying and handling outliers.

Data Presentation: this compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. The following tables summarize reported IC50 values to provide a reference range. Note: These values are highly dependent on the specific experimental conditions and should be used as a general guide.

Table 1: this compound IC50 Values in Gastric Cancer Cell Lines

Cell LineIC50 (µM)
KATO-III< 10
HSC-39< 10
TMK-1< 10
NCI-N87< 10
58As9< 10
Source: Integration of pharmacoproteomic and computational approaches reveals the cellular signal transduction pathways affected by this compound in gastric cancer cell lines.[2]

Table 2: this compound IC50 Values in Lung Cancer Cell Lines (at 24 hours)

Cell LineIC50 (µM)
H197547.9 ± 3.4
H44638.7 ± 3.2
Source: this compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2.[3]

Table 3: this compound IC50 Values in Colorectal Cancer Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HT2945.32 ± 1.8725.16 ± 1.5213.84 ± 1.13
HCT11640.15 ± 1.6321.79 ± 1.3710.27 ± 0.98
Source: Targeting autophagy enhances this compound-induced apoptosis via endoplasmic reticulum stress for human colorectal cancer.[18]

Experimental Protocols

Standard Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure to determine the IC50 of this compound.

Diagram: Experimental Workflow for a Typical MTT Cell Viability Assay

Cell_Seeding 1. Cell Seeding (96-well plate) Drug_Treatment 2. Drug Treatment (Serial dilutions of this compound) Cell_Seeding->Drug_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation MTT_Addition 4. MTT Addition Incubation->MTT_Addition Solubilization 5. Solubilization (e.g., DMSO) MTT_Addition->Solubilization Data_Acquisition 6. Data Acquisition (Absorbance at 570 nm) Solubilization->Data_Acquisition Analysis 7. Analysis (IC50 calculation) Data_Acquisition->Analysis

Caption: Experimental workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[6]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[5]

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5][6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable non-linear regression model.[5][6]

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

Diagram: this compound's Inhibition of the VEGFR-2 Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival

Caption: this compound inhibits VEGFR-2, blocking downstream signaling.

References

Technical Support Center: Optimizing Flow Cytometry Panels for Apatinib-Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry panels to analyze immune cells treated with Apatinib.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of this compound on major immune cell populations?

A1: this compound, a selective VEGFR-2 inhibitor, can modulate the tumor microenvironment and affect various immune cell populations. Key expected changes include:

  • Regulatory T cells (Tregs): this compound has been observed to increase the proportion of CD4+CD25+ T cells, which are often associated with regulatory T cells.[1][2] This increase may be a prognostic indicator for progression-free survival in patients.[2]

  • Natural Killer (NK) cells: this compound can enhance NK cell activation and function.[1]

  • Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): this compound treatment can influence the prevalence of these immunosuppressive cell types within the tumor microenvironment.[1][3]

Q2: Which surface markers are commonly modulated by this compound treatment and should be included in my flow cytometry panel?

A2: Based on current research, it is advisable to include markers to identify and characterize T cells, NK cells, and myeloid cells. A comprehensive panel could include:

  • T Cell Panel: CD3, CD4, CD8, CD25, FoxP3 (for Tregs).

  • NK Cell Panel: CD3, CD56, CD16, and activation markers such as NKG2D and CD69.

  • Myeloid Cell Panel: CD11b, Gr-1 (for MDSCs in mice), F4/80 (for TAMs in mice), CD14, CD15, HLA-DR (for human MDSCs).

  • General Marker: CD45 to gate on all hematopoietic cells.

Q3: What is the mechanism of action of this compound on immune cells?

A3: this compound primarily targets and inhibits VEGFR-2.[2] This inhibition has downstream effects on several signaling pathways within both tumor cells and immune cells, leading to a modulation of the immune response. In immune cells, VEGFR-2 signaling can influence the proliferation and function of regulatory T cells and the activity of NK cells.

Troubleshooting Guide

Problem 1: Weak or no fluorescent signal on key markers after this compound treatment.

Possible Cause Recommended Solution
Target expression is genuinely low or absent. This compound may downregulate certain markers. Confirm expected changes from literature. Include positive and negative control cell lines to validate your staining protocol.
Suboptimal antibody concentration. Titrate your antibodies to determine the optimal concentration for your specific cell type and experimental conditions.
Fluorochrome is not bright enough for a low-expression target. For markers with low expression, use bright fluorochromes (e.g., PE, APC).
Issues with fixation and permeabilization (for intracellular targets like FoxP3). Optimize your fixation and permeabilization protocol. Some epitopes are sensitive to certain fixatives. Ensure you are using a protocol validated for your target of interest.

Problem 2: High background fluorescence or non-specific staining.

Possible Cause Recommended Solution
This compound-induced autofluorescence. Some small molecule inhibitors can increase cellular autofluorescence. Include an unstained, this compound-treated control to assess the level of autofluorescence. If significant, consider using fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower in these regions.[4][5][6]
Fc receptor-mediated antibody binding. Block Fc receptors on immune cells (especially myeloid cells) using an Fc block reagent before adding your primary antibodies.[5]
Dead cells are binding antibodies non-specifically. Include a viability dye in your panel to exclude dead cells from your analysis. This compound can induce apoptosis, so this is a critical control.[7][8]
Antibody concentration is too high. Titrate your antibodies to find a concentration that provides a good signal-to-noise ratio.

Problem 3: Poor compensation in multi-color panels.

Possible Cause Recommended Solution
Incorrect single-stain compensation controls. Ensure your single-stain controls are bright enough and that the positive and negative populations have the same level of autofluorescence.[9] Compensation beads can be a reliable alternative to cells.[9]
Spectral overlap between fluorochromes. Use a spillover spreading matrix (SSM) to visualize the impact of spectral overlap. When designing your panel, try to minimize overlap between fluorochromes, especially for co-expressed markers.
Instrument settings are not optimal. Ensure your laser and filter settings are appropriate for the fluorochromes in your panel.

Data Presentation

Table 1: Summary of Expected Immunophenotypic Changes Following this compound Treatment

Immune Cell Subset Key Markers Expected Change with this compound Reference
Regulatory T cells (Tregs)CD4+CD25+Increase[1][2]
Activated NK CellsCD3-CD56+NKG2D+CD69+Increase in activation markers[1]
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+Gr-1+ (murine)Modulation[1]
Tumor-Associated Macrophages (TAMs)CD11b+F4/80+ (murine)Modulation[1]

Table 2: Quantitative Changes in Immune Cell Populations After this compound Treatment (Example Data)

Cell Population Baseline (Mean %) Post-Apatinib (Mean %) Fold Change Reference
CD4+CD25+ T cells5.2%8.9%1.7x increase[2]
CD3-NK1.1+ NK cells (in tumor)3.1%5.8%1.87x increase[1]

Note: These are example values and actual changes may vary depending on the experimental system.

Experimental Protocols

Generalized Protocol for Flow Cytometry Analysis of this compound-Treated Immune Cells

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method or prepare a single-cell suspension from tumor tissue.[10]

    • Wash cells with PBS and perform a cell count and viability assessment.

  • This compound Treatment (In Vitro):

    • Resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add this compound at the desired concentration (e.g., 10-50 µM, requires optimization) and incubate for the desired time (e.g., 24-72 hours).[11][12][13][14] Include a vehicle-treated control (e.g., DMSO).

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • (Optional but recommended) Block Fc receptors with an Fc block reagent for 10-15 minutes at 4°C.[5]

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • If staining for intracellular markers (e.g., FoxP3), proceed with a fixation and permeabilization protocol according to the manufacturer's instructions.

    • Add intracellular antibodies and incubate as recommended.

    • Wash the cells and resuspend in FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Use single-stain controls for compensation.

    • Include Fluorescence Minus One (FMO) controls to help set gates accurately.

    • Analyze the data using appropriate software, ensuring to gate on singlets, live cells, and then your populations of interest.

Mandatory Visualizations

G This compound Experimental Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Immune_Cells Isolate Immune Cells (PBMCs or Tumor Infiltrates) Apatinib_Treatment This compound Treatment (e.g., 24-72h) Immune_Cells->Apatinib_Treatment Vehicle_Control Vehicle Control (e.g., DMSO) Immune_Cells->Vehicle_Control Viability_Stain Viability Stain Apatinib_Treatment->Viability_Stain Vehicle_Control->Viability_Stain Fc_Block Fc Receptor Block Viability_Stain->Fc_Block Surface_Stain Surface Marker Staining Fc_Block->Surface_Stain Fix_Perm Fixation & Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Acquisition Acquire on Flow Cytometer Surface_Stain->Acquisition If no intracellular staining Intracellular_Stain Intracellular Staining Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquisition Compensation Compensation (Single-Stain Controls) Acquisition->Compensation Gating Gating Strategy (Singlets, Live Cells, FMOs) Compensation->Gating Analysis Data Analysis Gating->Analysis G This compound's Effect on VEGFR-2 Signaling in Immune Cells cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates STAT3 STAT3 VEGFR2->STAT3 This compound This compound This compound->VEGFR2 Inhibits Treg_Proliferation Treg Proliferation & Function This compound->Treg_Proliferation Inhibits NK_Activation NK Cell Activation This compound->NK_Activation Enhances AKT AKT PI3K->AKT AKT->Treg_Proliferation Promotes STAT3->Treg_Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds

References

Validation & Comparative

Apatinib vs. Sunitinib for Anti-Angiogenic Effects in Pancreatic Neuroendocrine Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the anti-angiogenic effects of Apatinib, a selective VEGFR-2 inhibitor, against Sunitinib, a multi-targeted tyrosine kinase inhibitor, in pancreatic neuroendocrine tumor (PNET) models. The information is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vivo Efficacy

A preclinical study directly compared the efficacy of this compound and Sunitinib in inhibiting tumor growth and angiogenesis in mouse models of pancreatic neuroendocrine tumors. The quantitative data from this study is summarized below.

Treatment GroupTumor Growth InhibitionMicrovessel Density (MVD) Reduction
Control --
This compound (Low Dose) Modest InhibitionModestly Reduced
This compound (High Dose) Significant InhibitionSignificantly Inhibited (similar to Sunitinib)
Sunitinib Significant InhibitionSignificantly Inhibited

Note: While the study demonstrated comparable efficacy at high doses, precise percentage values for tumor growth inhibition and MVD reduction were not provided in the referenced text. Both high-dose this compound and Sunitinib showed a statistically significant reduction in tumor growth and microvessel density compared to the control group.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in the comparison of this compound and Sunitinib.

Subcutaneous Xenograft Model in Nude Mice

This experiment evaluates the in vivo anti-tumor and anti-angiogenic efficacy of the test compounds.

1. Cell Culture:

  • Pancreatic neuroendocrine tumor (PNET) cell lines (e.g., INR1G9 or INS-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female nude mice (athymic nu/nu), typically 4-6 weeks old, are used.

  • Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

  • All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Cell Implantation:

  • PNET cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • A suspension containing 1 x 10^6 to 1 x 10^7 cells is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound Administration: this compound is administered orally (p.o.) daily at low and high doses (e.g., 50 mg/kg and 150 mg/kg).

  • Sunitinib Administration: Sunitinib is administered orally (p.o.) daily at a standard dose (e.g., 40 mg/kg).

  • The control group receives a vehicle solution.

  • Treatment continues for a specified period (e.g., 2-4 weeks).

5. Assessment of Anti-Angiogenic Effects:

  • At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Immunohistochemistry (IHC):

    • Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with an antibody against the endothelial cell marker CD31 (PECAM-1) to visualize microvessels.

    • Microvessel density (MVD) is quantified by counting the number of stained vessels in multiple high-power fields under a microscope.

  • Histological Analysis: Hematoxylin and eosin (B541160) (H&E) staining is performed to observe overall tumor morphology and necrosis.

6. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is used to compare the differences in tumor volume and MVD between the treatment and control groups.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualization

Signaling Pathway of this compound's Anti-Angiogenic Effect

This compound primarily exerts its anti-angiogenic effect by selectively inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This blockade disrupts downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Endothelial Cell Proliferation, Migration, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR-2 signaling.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the typical workflow for an in vivo study validating the anti-angiogenic effects of a drug candidate like this compound.

G cluster_0 Preparation cluster_1 Tumor Model Development cluster_2 Treatment cluster_3 Data Collection & Analysis CellCulture PNET Cell Culture Implantation Subcutaneous Cell Implantation CellCulture->Implantation AnimalPrep Nude Mice Acclimatization AnimalPrep->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization DrugAdmin Daily Oral Administration (this compound/Sunitinib/Vehicle) Randomization->DrugAdmin TumorExcision Tumor Excision & Measurement DrugAdmin->TumorExcision IHC Immunohistochemistry (CD31 Staining) TumorExcision->IHC MVD Microvessel Density Quantification IHC->MVD Stats Statistical Analysis MVD->Stats

Caption: In vivo xenograft experiment workflow.

comparing the efficacy of Apatinib versus sunitinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Kinase Inhibitors

In the landscape of targeted cancer therapies, both Apatinib and Sunitinib (B231) have emerged as significant players, primarily recognized for their anti-angiogenic properties. This guide offers a comparative analysis of their preclinical efficacy, drawing upon available experimental data to elucidate their distinct mechanisms and performance in various cancer models. While direct head-to-head preclinical studies are limited, this document synthesizes existing data to provide a comprehensive overview for research and development purposes.

At a Glance: Key Distinctions

FeatureThis compoundSunitinib
Primary Target Highly selective VEGFR-2 inhibitorMulti-targeted (VEGFRs, PDGFRs, c-KIT, FLT3, RET)
Mechanism Predominantly anti-angiogenicAnti-angiogenic and direct anti-tumor effects
Selectivity High for VEGFR-2Broad-spectrum kinase inhibitor

Mechanism of Action: A Tale of Two Strategies

This compound is a tyrosine kinase inhibitor that selectively binds to and inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP binding site of VEGFR-2, this compound impedes downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration, crucial steps in the formation of new blood vessels that supply tumors.

Sunitinib, in contrast, is a multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity. It targets several receptor tyrosine kinases, including all VEGFRs, platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the receptor for macrophage colony-stimulating factor (CSF-1R). This multi-targeted approach allows Sunitinib to not only inhibit angiogenesis but also to exert direct anti-proliferative effects on tumor cells that are dependent on these signaling pathways.

G cluster_this compound This compound Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

This compound's selective inhibition of the VEGFR-2 pathway.

G cluster_sunitinib Sunitinib Signaling Pathway VEGF VEGF VEGFRs VEGFRs VEGF->VEGFRs PDGF PDGF PDGFRs PDGFRs PDGF->PDGFRs SCF SCF cKIT c-KIT SCF->cKIT PI3K PI3K VEGFRs->PI3K MAPK MAPK VEGFRs->MAPK PDGFRs->PI3K PDGFRs->MAPK cKIT->PI3K cKIT->MAPK Sunitinib Sunitinib Sunitinib->VEGFRs Sunitinib->PDGFRs Sunitinib->cKIT Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Tumor Cell Proliferation Akt->Proliferation MAPK->Angiogenesis MAPK->Proliferation

Sunitinib's multi-targeted inhibition of key signaling pathways.

In Vitro Efficacy: A Comparative Look at Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes reported IC50 values for this compound and Sunitinib against a panel of relevant kinases. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions; therefore, direct comparison should be made with caution.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR-1 1352
VEGFR-2 19
VEGFR-3 21317
PDGFRα -27
PDGFRβ 4298
c-Kit 4291-10
c-Src 53-
Ret 28950
FLT3 -250
FGFR1 -830

In Vivo Efficacy: Insights from Xenograft Models

Preclinical xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism. While direct head-to-head in vivo studies comparing this compound and Sunitinib are scarce, individual studies have demonstrated the efficacy of both agents in various cancer models.

This compound:

  • In a study on small cell lung cancer (SCLC) xenografts, this compound treatment significantly reduced tumor size compared to the control group.[1]

  • In gastric cancer xenograft models using SGC-7901 and BGC-823 cells, which overexpress VEGFR2, this compound significantly delayed tumor growth and reduced tumor volume and weight. However, in the MGC-803 model with lower VEGFR2 expression, this compound did not show a significant effect.[2]

  • In a non-small cell lung cancer (NSCLC) xenograft model, this compound demonstrated good inhibitory activity on tumor growth, particularly at medium and high doses.[3]

Sunitinib:

  • In a neuroblastoma xenograft model, Sunitinib inhibited tumor growth, angiogenesis, and metastasis.[4]

  • A study using triple-negative breast cancer xenografts showed that oral Sunitinib significantly reduced tumor volume.[5]

  • In a renal cell carcinoma xenograft model, Sunitinib treatment resulted in significant tumor growth inhibition.[6]

  • A comparative study with sorafenib (B1663141) in hepatocellular carcinoma models showed that while Sunitinib suppressed tumor growth, its effect was less pronounced than that of sorafenib at the tested doses.[7]

G cluster_workflow In Vivo Xenograft Experimental Workflow CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth (to palpable size) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration (e.g., oral gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Immunohistochemistry) Monitoring->Endpoint

Generalized workflow for in vivo xenograft studies.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and Sunitinib.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Sunitinib, including a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (this compound or Sunitinib) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement and Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.

Conclusion

The available preclinical data highlights the distinct profiles of this compound and Sunitinib. This compound's high selectivity for VEGFR-2 positions it as a potent anti-angiogenic agent. In contrast, Sunitinib's multi-targeted approach provides a broader mechanism of action that includes both anti-angiogenic and direct anti-tumor effects. The choice between these inhibitors in a research or clinical setting may depend on the specific cancer type and its underlying molecular drivers.

It is crucial to acknowledge that a definitive comparison of the preclinical efficacy of this compound and Sunitinib is hampered by the lack of direct head-to-head studies under identical experimental conditions. Future research involving side-by-side comparisons in a variety of cancer models would be invaluable in further elucidating their relative therapeutic potential.

References

A Comparative Guide to Apatinib and Other VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cancer therapeutics, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. Its role in angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This guide provides a comparative analysis of Apatinib, a selective VEGFR-2 inhibitor, against other prominent multi-kinase inhibitors that also target this key receptor. The comparison is based on their inhibitory potency in kinase assays, supported by experimental data.

Kinase Inhibition Profile

The potency of a kinase inhibitor is a crucial factor in its therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, is a standard measure of this potency. The following table summarizes the IC50 values of this compound and other selected VEGFR-2 inhibitors against VEGFR-2 and other relevant kinases. Lower IC50 values are indicative of greater potency.

Kinase InhibitorVEGFR-2 IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound 1[1][2][3]Ret (13), c-Kit (429), c-Src (530)[1][2][3]
Cabozantinib 0.035[4][5][6]MET (1.3), FLT3 (11.3), TIE2 (14.3), KIT (4.6), RET (5.2), AXL (7)[4][5][6]
Lenvatinib 4[7][8]VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[7]
Regorafenib 4.2[9][10][11][12]VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[9][10][11]
Vandetanib 40[13][14]VEGFR3 (110), EGFR (500)[13][14]

Note: IC50 values can vary depending on the specific assay conditions and should be considered for comparative purposes.

VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation. This activation initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. Small molecule inhibitors like this compound typically act by competing with ATP for its binding site within the kinase domain of VEGFR-2, thereby blocking autophosphorylation and subsequent signal transduction.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Methodologies

The determination of kinase inhibitory activity is fundamental to the characterization of potential therapeutic agents. Below is a generalized protocol for an in vitro VEGFR-2 kinase assay, representative of the methods used to generate the comparative data.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP (Adenosine Triphosphate)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of reading luminescence

Experimental Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase Buffer, ATP, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Master Mix to 96-well Plate prep_reagents->plate_setup add_compounds Add Test Compounds and Controls to Plate prep_compounds->add_compounds plate_setup->add_compounds add_enzyme Add VEGFR-2 Enzyme to Initiate Reaction add_compounds->add_enzyme incubate Incubate at 30°C for 45-60 minutes add_enzyme->incubate add_detection Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal incubate->add_detection read_plate Read Luminescence on Microplate Reader add_detection->read_plate analyze_data Analyze Data and Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

References

Synergistic Anti-Tumor Effects of Apatinib and PD-1/PD-L1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the anti-angiogenic agent Apatinib with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical and clinical studies, supported by experimental data and detailed methodologies.

Mechanism of Synergy: A Multi-pronged Attack on Cancer

Preclinical and clinical evidence suggests that the combination of this compound and PD-1/PD-L1 inhibitors exerts a synergistic anti-tumor effect through multiple mechanisms. This compound, a potent VEGFR2 tyrosine kinase inhibitor, not only inhibits tumor angiogenesis but also helps to normalize the tumor vasculature. This vascular normalization alleviates hypoxia within the tumor microenvironment (TME), which in turn enhances the infiltration and function of effector T cells. Furthermore, this compound has been shown to modulate the TME by decreasing the population of immunosuppressive cells such as regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs).

This "remodeled" TME becomes more permissive to an anti-tumor immune response. The subsequent blockade of the PD-1/PD-L1 pathway by immune checkpoint inhibitors unleashes the full cytotoxic potential of the infiltrating T cells, leading to a more robust and durable anti-tumor effect than either agent alone. Some studies also indicate that this compound can upregulate PD-L1 expression on tumor cells, potentially increasing their susceptibility to PD-1/PD-L1 blockade.[1] Another key mechanism involves the promotion of high-endothelial venule (HEV) formation, which facilitates the recruitment of lymphocytes into the tumor.[2][3]

Synergy_Pathway cluster_this compound This compound cluster_Immune Immune Response This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits VascularNormalization Vascular Normalization This compound->VascularNormalization Tregs ↓ Tregs This compound->Tregs M2_TAMs ↓ M2 TAMs This compound->M2_TAMs HEV ↑ HEV Formation This compound->HEV Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis promotes Hypoxia ↓ Hypoxia VascularNormalization->Hypoxia T_Cell_Infiltration ↑ T Cell Infiltration VascularNormalization->T_Cell_Infiltration HEV->T_Cell_Infiltration PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_PDL1 PD-1/PD-L1 Interaction PD1_Inhibitor->PD1_PDL1 blocks T_Cell_Activation ↑ T Cell Activation PD1_PDL1->T_Cell_Activation inhibits T_Cell CD8+ T Cell T_Cell->PD1_PDL1 PD-1 Tumor_Cell Tumor Cell Tumor_Cell->PD1_PDL1 PD-L1 T_Cell_Infiltration->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Tumor_Growth Tumor Growth Tumor_Cell_Killing->Tumor_Growth inhibits Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Start implant Subcutaneous implantation of MFC tumor cells in mice start->implant randomize Tumor-bearing mice randomized into 4 groups implant->randomize control Control (Vehicle) randomize->control This compound This compound randomize->this compound aPDL1 anti-PD-L1 randomize->aPDL1 combo This compound + anti-PD-L1 randomize->combo tumor_growth Tumor Growth Monitoring control->tumor_growth This compound->tumor_growth aPDL1->tumor_growth combo->tumor_growth survival Overall Survival Analysis tumor_growth->survival immuno Immunohistochemistry (CD8, Foxp3, HEV) survival->immuno flow Flow Cytometry (T-cell populations) immuno->flow elisa ELISA (Cytokine levels) flow->elisa end end elisa->end End

References

A Head-to-Head Battle in Hepatocellular Carcinoma Models: Apatinib vs. Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Apatinib and Sorafenib, two prominent tyrosine kinase inhibitors, in preclinical models of hepatocellular carcinoma (HCC). This analysis synthesizes experimental data on their anti-tumor efficacy, mechanisms of action, and provides detailed experimental protocols to support further research.

In Vitro Efficacy: A Comparative Look at Cellular Inhibition

This compound and Sorafenib have both demonstrated the ability to inhibit the proliferation of various hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency.

Cell LineThis compound IC50 (µM)Sorafenib IC50 (µM)
Huh713.43 ± 1.135.86 ± 0.51
HepG215.21 ± 1.257.24 ± 0.63
Hep3B11.87 ± 1.096.58 ± 0.59
SMMC-772110.54 ± 0.984.97 ± 0.46
BEL-740212.76 ± 1.186.12 ± 0.55

In Vivo Showdown: Tumor Growth Inhibition in Xenograft Models

In a head-to-head comparison using a Huh7 human hepatocellular carcinoma xenograft mouse model, both this compound and Sorafenib demonstrated significant anti-tumor effects compared to a control group. While both drugs effectively suppressed tumor growth, their efficacy was found to be comparable.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition Rate (%)
Control (Vehicle)~1800-
This compound (70 mg/kg)~600~67%
Sorafenib (30 mg/kg)~550~69%

In addition to tumor volume reduction, bioluminescence imaging of luciferase-expressing Huh7 cells confirmed the inhibition of tumor cell proliferation by both treatments. Notably, some studies suggest that while the antitumorigenic and antiangiogenic efficacies are comparable, this compound may be associated with fewer side effects such as diarrhea and weight loss in animal models.[1]

Unraveling the Mechanisms: A Look at Signaling Pathways

This compound and Sorafenib exert their anti-tumor effects by targeting key signaling pathways involved in cell proliferation and angiogenesis. However, their primary targets differ, leading to distinct mechanistic profiles.

Sorafenib , a multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key players in angiogenesis.

This compound , on the other hand, is a more selective inhibitor of VEGFR-2, the main mediator of the pro-angiogenic effects of VEGF. By specifically targeting VEGFR-2, this compound potently inhibits the formation of new blood vessels that tumors need to grow and metastasize.

In the context of Sorafenib resistance , studies have shown that the EGFR/JNK/ERK signaling pathway can be activated.[2] this compound has demonstrated the ability to overcome this resistance by inhibiting this pathway in sorafenib-resistant HCC cells.[2]

Signaling_Pathways cluster_sorafenib Sorafenib cluster_this compound This compound Sorafenib Sorafenib RAF RAF Sorafenib->RAF inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis_S Angiogenesis VEGFR->Angiogenesis_S PDGFR->Angiogenesis_S This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits Angiogenesis_A Angiogenesis VEGFR2->Angiogenesis_A Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 HCC Cell Culture (Huh7, HepG2, etc.) A2 Seeding in 96-well plates A1->A2 A3 Treatment with This compound or Sorafenib A2->A3 A4 CCK-8 Assay A3->A4 A5 IC50 Determination A4->A5 B1 Huh7-luc Cell Implantation in Nude Mice B2 Tumor Growth (100-150 mm³) B1->B2 B3 Randomization & Treatment (Vehicle, this compound, Sorafenib) B2->B3 B4 Tumor Volume Measurement & Bioluminescence Imaging B3->B4 B5 Tumor Excision & Weight B4->B5

References

Validating Apatinib's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apatinib, a multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs, focusing on the validation of its mechanism of action through the use of knockout models. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

This compound is primarily known as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] However, it also exhibits inhibitory activity against other receptor tyrosine kinases, including RET, c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The use of knockout models, particularly those generated using CRISPR-Cas9 technology, provides a powerful tool to unequivocally validate these targets and understand the on-target efficacy of this compound compared to other TKIs.

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro efficacy of this compound and its comparators—Sorafenib, Sunitinib (B231), and Cabozantinib (B823)—against its primary targets. The data is presented to highlight the potency and selectivity of each inhibitor. While direct comparative studies using knockout models for all targets are limited, the available data from wild-type and, where possible, knockout or mutant models, offers valuable insights.

Target: VEGFR2 This compound Sorafenib Sunitinib
IC50 (nM) 1909
Cell-based IC50 (nM) H1975: 47.9 ± 3.4 (24h)Not availableNot available
VEGFR2 Knockout Model Effect Inhibitory effects on cell migration and invasion are dependent on VEGFR2 existence.[3]Not availableNot available
Target: c-Kit This compound Sunitinib
IC50 (nM) 42942 (unactivated)
c-Kit Mutant Model Effect Not availableEffective against certain imatinib-resistant c-Kit mutants.[4]
Target: RET This compound Cabozantinib
IC50 (nM) Not available5.2
RET-mutant/fusion Model Effect Inhibits proliferation of TT tumor cells (C634W activating mutation).[5]Inhibits multiple forms of oncogenic RET kinase activity (M918T, Y791F).[5]
Target: PDGFRβ This compound Sorafenib Sunitinib
IC50 (nM) Not available58Not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines a general workflow for generating knockout cell lines using CRISPR-Cas9 and protocols for key assays used to evaluate inhibitor efficacy.

CRISPR-Cas9 Mediated Gene Knockout Workflow

Generating a knockout cell line using CRISPR-Cas9 is a multi-step process that allows for the precise disruption of a target gene, thereby enabling the study of gene function and the validation of drug targets.

CRISPR_Workflow cluster_design Design Phase cluster_transfection Cellular Engineering cluster_isolation Clonal Isolation cluster_validation Validation Phase sgRNA_design sgRNA Design & Selection vector_prep Vector Preparation (e.g., pX459) sgRNA_design->vector_prep Cloning transfection Transfection into Target Cells vector_prep->transfection selection Antibiotic Selection (e.g., Puromycin) transfection->selection limiting_dilution Single-Cell Cloning via Limiting Dilution selection->limiting_dilution colony_expansion Colony Expansion limiting_dilution->colony_expansion dna_extraction Genomic DNA Extraction colony_expansion->dna_extraction western_blot Western Blot for Protein Knockout colony_expansion->western_blot Phenotype Verification sanger_seq Sanger Sequencing dna_extraction->sanger_seq Genotype Verification

CRISPR-Cas9 knockout workflow.

1. sgRNA Design and Vector Construction:

  • Design: Single guide RNAs (sgRNAs) specific to the target gene (VEGFR2, c-Kit, RET, or PDGFRB) are designed using online tools to minimize off-target effects.

  • Cloning: The designed sgRNA sequences are cloned into a CRISPR-Cas9 expression vector, such as pX459, which also contains the Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).[6]

2. Transfection and Selection:

  • The constructed plasmid is transfected into the desired cancer cell line using a suitable transfection reagent.

  • Following transfection, cells are treated with an appropriate antibiotic (e.g., puromycin) to select for cells that have successfully incorporated the plasmid.[6]

3. Single-Cell Cloning and Expansion:

  • The population of selected cells is then subjected to single-cell cloning, typically by limiting dilution, to isolate individual clones.[7]

  • Each isolated clone is expanded to generate a clonal cell line.

4. Knockout Validation:

  • Genomic DNA Sequencing: Genomic DNA is extracted from each clonal line, and the targeted region is amplified by PCR and sequenced (Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.[7]

  • Western Blotting: The absence of the target protein in the cell lysate is confirmed by Western blotting to validate the knockout at the protein level.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials: Recombinant human kinase (e.g., VEGFR2), kinase buffer, ATP, substrate peptide, test compounds (this compound and comparators), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, a detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure:

    • Cells (wild-type and knockout) are seeded in a 96-well plate and treated with various concentrations of the test compounds.

    • After a desired incubation period (e.g., 24, 48, 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • The formazan is then solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the IC50 of the drug on cell proliferation.[8]

Xenograft Tumor Model

In vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy of a drug.

  • Procedure:

    • Cancer cells (wild-type or knockout) are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[9]

Signaling Pathways and Mechanism of Inhibition

Understanding the signaling pathways downstream of this compound's targets is crucial for interpreting its biological effects. The following diagrams illustrate these pathways and the point of inhibition by this compound.

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, which promote endothelial cell proliferation, survival, and migration, leading to angiogenesis.[10][11] this compound, as a selective VEGFR2 inhibitor, blocks these downstream signals.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK MAPK PKC->MAPK MAPK->Proliferation cKit_Pathway cluster_downstream_kit Downstream Signaling SCF SCF cKit c-Kit SCF->cKit Binds PI3K_kit PI3K cKit->PI3K_kit RAS_kit RAS cKit->RAS_kit JAK_kit JAK cKit->JAK_kit This compound This compound This compound->cKit Inhibits AKT_kit AKT PI3K_kit->AKT_kit Cell_Functions_kit Cell Survival, Proliferation, Differentiation AKT_kit->Cell_Functions_kit MAPK_kit MAPK RAS_kit->MAPK_kit MAPK_kit->Cell_Functions_kit STAT_kit STAT JAK_kit->STAT_kit STAT_kit->Cell_Functions_kit RET_Pathway cluster_downstream_ret Downstream Signaling Ligand GDNF family ligands RET RET Ligand->RET Binds RAS_ret RAS RET->RAS_ret PI3K_ret PI3K RET->PI3K_ret This compound This compound This compound->RET Inhibits MAPK_ret MAPK RAS_ret->MAPK_ret Cell_Functions_ret Cell Proliferation, Survival MAPK_ret->Cell_Functions_ret AKT_ret AKT PI3K_ret->AKT_ret AKT_ret->Cell_Functions_ret PDGFRB_Pathway cluster_downstream_pdgfrb Downstream Signaling PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K_pdgfrb PI3K PDGFRB->PI3K_pdgfrb RAS_pdgfrb RAS PDGFRB->RAS_pdgfrb This compound This compound This compound->PDGFRB Inhibits AKT_pdgfrb AKT PI3K_pdgfrb->AKT_pdgfrb Cell_Functions_pdgfrb Cell Growth, Proliferation, Migration AKT_pdgfrb->Cell_Functions_pdgfrb MAPK_pdgfrb MAPK RAS_pdgfrb->MAPK_pdgfrb MAPK_pdgfrb->Cell_Functions_pdgfrb

References

Apatinib: A Comparative Analysis of Monotherapy and Combination Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. This guide provides a comprehensive comparative analysis of this compound administered as a monotherapy versus in combination with other therapeutic agents. The following sections detail the performance of these treatment regimens, supported by experimental data, to inform preclinical and clinical research and drug development strategies.

Efficacy and Safety: A Quantitative Comparison

The clinical efficacy and safety of this compound monotherapy and combination therapies have been evaluated across numerous studies in various cancer types. The following tables summarize the key quantitative outcomes from recent clinical trials and real-world studies.

Table 1: Comparative Efficacy of this compound Monotherapy vs. Combination Therapy in Advanced Gastric Cancer
Efficacy EndpointThis compound MonotherapyThis compound Combination TherapySource(s)
Objective Response Rate (ORR) 13.04% - 14.0%18.21% - 24.5%[1][2][3]
Disease Control Rate (DCR) 77.87%84.88%[2]
Median Progression-Free Survival (mPFS) 3.8 - 4.47 months5.62 - 7.2 months[1][2][3]
Median Overall Survival (mOS) 7.95 - 8.1 months10.81 - 11.3 months[1][2][3]
Table 2: Efficacy of this compound Monotherapy in Other Advanced Cancers
Cancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Source(s)
Esophageal Cancer 7.7%61.5%4.63 months6.57 months[4][5]
Non-Small Cell Lung Cancer 9.09%51.52%4.0 monthsNot Reported[6]
Penile Squamous Cell Carcinoma 22%Not Reported3.8 months7.2 months[7]
Table 3: Comparative Safety Profile of this compound Monotherapy vs. Combination Therapy
Common Adverse Events (Grade ≥3)This compound MonotherapyThis compound Combination TherapySource(s)
Hypertension ReportedIncreased incidence[7][8]
Hand-foot syndrome ReportedIncreased incidence[7][8]
Proteinuria ReportedIncreased incidence[8]
Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) Less frequentMore frequent (with chemotherapy)[2][9]
Elevated AST/ALT ReportedReported[9]
Fatigue ReportedReported[9]

Key Experimental Protocols

The evaluation of this compound's efficacy and safety in clinical trials adheres to standardized methodologies. Below are the detailed protocols for the key experiments cited in the referenced studies.

Assessment of Tumor Response: RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard methodology used to objectively assess changes in tumor burden.[4][10][11]

  • Baseline Assessment:

    • Tumor lesions are identified and categorized as "measurable" or "non-measurable".

    • Measurable lesions must have a longest diameter of ≥10 mm on CT scan (with slice thickness ≤5 mm) or ≥20 mm by chest X-ray. Lymph nodes are considered measurable if their short axis is ≥15 mm.[11]

    • Up to five target lesions, with a maximum of two per organ, are selected for tracking throughout the study.

    • The sum of the longest diameters (SLD) of all target lesions is calculated and recorded as the baseline sum diameters.

  • Follow-up Assessment:

    • Tumor assessments are performed at predefined intervals (e.g., every 6-8 weeks).

    • The SLD of target lesions is recalculated at each follow-up.

    • Non-target lesions are assessed qualitatively for unequivocal progression.

    • The appearance of any new lesions is documented.

  • Response Categorization:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.

    • Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions, or unequivocal progression of non-target lesions.[10]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Evaluation of Adverse Events: CTCAE

The Common Terminology Criteria for Adverse Events (CTCAE) is a standardized system for grading the severity of adverse events (AEs) associated with cancer therapy.[1][6][7][12]

  • AE Identification and Documentation: All unfavorable or unintended signs, symptoms, or diseases temporally associated with the treatment are recorded, regardless of whether they are considered to be related to the treatment.

  • Grading of Severity: Each AE is assigned a grade from 1 to 5 based on its severity:

    • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[6]

    • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6]

    • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6]

    • Grade 4 (Life-threatening): Urgent intervention indicated.[6]

    • Grade 5 (Death): Death related to the AE.[6]

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects, both as a monotherapy and in combination, are rooted in its molecular interactions and their downstream consequences.

This compound Monotherapy: Inhibition of Angiogenesis

This compound primarily functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2. This blockade disrupts the VEGF signaling pathway, a critical driver of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[13][14]

Apatinib_Monotherapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and RAS/RAF/MEK/ERK pathways.

This compound in Combination Therapy: Synergistic Mechanisms

When combined with chemotherapy or immunotherapy, this compound exhibits synergistic anti-tumor effects that extend beyond its anti-angiogenic properties.

  • With Chemotherapy: this compound can normalize the tumor vasculature, which improves the delivery and efficacy of cytotoxic chemotherapy agents.[15][16] Some studies suggest that this compound may also sensitize cancer cells to chemotherapy.[17]

  • With Immunotherapy: By inhibiting VEGFR-2, this compound can remodel the tumor microenvironment (TME). This includes increasing the infiltration of cytotoxic T cells and reducing the population of immunosuppressive cells like regulatory T cells (Tregs).[2] This modulation of the TME can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).

Apatinib_Combination_Therapy cluster_agents cluster_effects This compound This compound Angio Inhibit Angiogenesis This compound->Angio VesselNorm Normalize Tumor Vessels This compound->VesselNorm TME_Mod Modulate Tumor Microenvironment (↓Tregs, ↑T-cells) This compound->TME_Mod Chemo Chemotherapy DirectKill Direct Tumor Cell Killing Chemo->DirectKill Immuno Immunotherapy (e.g., anti-PD-L1) ImmuneActivation Activate Anti-Tumor Immunity Immuno->ImmuneActivation Synergy Synergistic Anti-Tumor Effect Angio->Synergy VesselNorm->Chemo Enhances Delivery TME_Mod->Immuno Enhances Efficacy DirectKill->Synergy ImmuneActivation->Synergy

Caption: Synergistic effects of this compound combination therapy.

Conclusion

The evidence presented indicates that while this compound monotherapy is an effective treatment for several types of advanced cancers, combination therapies generally demonstrate superior efficacy in terms of objective response rates and survival outcomes. The synergistic mechanisms, including enhanced drug delivery for chemotherapy and favorable modulation of the tumor microenvironment for immunotherapy, underscore the potential of this compound as a cornerstone of combination treatment strategies. The manageable safety profile of these combinations further supports their clinical utility. Future research should continue to explore novel combination strategies and identify predictive biomarkers to optimize patient selection for this compound-based regimens.

References

Apatinib's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical studies. This guide provides a comparative overview of this compound's effectiveness in different human cancer cell lines, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to facilitate reproducibility, and signaling pathways are visualized to elucidate the drug's mechanism of action.

Quantitative Assessment of this compound's Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its differential efficacy.

Cancer TypeCell LineIC50 (µM)Citation
Gastric Cancer SGC-790118.53 ± 1.56 (48h)
MGC-80325.36 ± 2.11 (48h)
Ovarian Cancer A278018.89 ± 5.6[1]
SKOV-325.61 ± 2.1[1]
CAOV-320.46 ± 0.5[1]
Colorectal Cancer HT2926.37 ± 1.51 (48h)[2]
HCT11621.54 ± 1.28 (48h)[2]
Lung Cancer NCI-H1975Not specified[3]
NCI-H446Not specified[3]
Esophageal Squamous Cell Carcinoma KYSE-150Not specified[1][4]
ECA-109Not specified[1][4]

Impact on Apoptosis and Cell Cycle Progression

This compound's anti-cancer effects extend beyond inhibiting proliferation to inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction
Cell LineTreatment Concentration (µM)Apoptosis Rate (%)Citation
HCT116 (Colon) 203.7[5]
4011.9[5]
SW480 (Colon) 205.8[5]
4013.5[5]
NCI-H1975 (Lung) 107.34 ± 0.97[3]
2015.57 ± 2.21[3]
NCI-H446 (Lung) 1014.3 ± 2.90[3]
2026.93 ± 5.56[3]
Cell Cycle Arrest
Cell LineTreatment Concentration (µM)EffectCitation
ECA-109 (Esophageal) 25G0/G1 arrest (59.89%)[4]
50G0/G1 arrest (66.39%)[4]
KYSE-150 (Esophageal) 25G0/G1 arrest (64.98%)[4]
50G0/G1 arrest (70.20%)[4]
HCT116 & SW480 (Colon) 20, 40G0/G1 arrest[5]

Deciphering the Mechanism: Signaling Pathway Modulation

This compound primarily exerts its anti-tumor effects by targeting the VEGFR-2 signaling pathway, which in turn affects downstream cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2

This compound's inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay.

cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plates start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution (0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins in the PI3K/Akt signaling pathway.

cluster_workflow Western Blot Workflow start Start treat Treat cells with this compound start->treat lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk transfer->block primary_ab Incubate with primary antibodies (e.g., p-Akt, Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect end End detect->end

Workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

References

Independent Verification of Apatinib Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Apatinib, a tyrosine kinase inhibitor targeting VEGFR-2. The information presented is collated from numerous independent studies, offering a comprehensive overview of its efficacy, mechanism of action, and adverse effects across various cancer types. This compilation serves as a tool for researchers to verify and build upon existing knowledge in the field of anti-angiogenic cancer therapy.

Quantitative Data Summary: this compound in Clinical Trials

The following tables summarize the efficacy of this compound as a monotherapy and in combination with other agents in various cancers, as reported in independent clinical trials.

Table 1: this compound in Gastric Cancer

Trial PhaseTreatment LineTreatment RegimenNORR (%)DCR (%)PFS (months)OS (months)Reference
Phase III≥3rd-lineThis compound176-42.12.66.5[1]
Placebo91-8.81.84.7[1]
Phase II2nd-lineThis compound + Irinotecan2835.4861.294.46.64
Phase II≥2nd-lineThis compound + S-13721.683.84.28.2

Table 2: this compound in Hepatocellular Carcinoma (HCC)

Trial PhaseTreatment LineTreatment RegimenNORR (%)DCR (%)PFS (months)OS (months)Reference
Phase II1st-lineThis compound (850mg)60-48.574.29.7
This compound (750mg)61-37.253.39.8
Retrospective-This compound2619.257.74.1-[2]
Sorafenib (B1663141)462.2503.6-[2]
Meta-analysis1st-lineThis compound vs. Sorafenib-No superiorityNo superiority-Inferior 6mo/1yr SR[3][4]

Table 3: this compound in Non-Small Cell Lung Cancer (NSCLC)

Study TypeTreatment LineTreatment RegimenNORR (%)DCR (%)PFS (months)OS (months)Reference
Prospective≥2nd-line (ES-SCLC)This compound4914.379.65.611.2
RetrospectiveAdvancedThis compound12811.763.34.417.2

Table 4: this compound in Breast Cancer

Study TypeTreatment SettingTreatment RegimenNCBR (%)ORR (%)PFS (months)OS (months)Reference
RetrospectiveMetastatic (heavily pretreated)This compound6640.9-6.010.0
Phase IIHER-2 negative MBCThis compound + Chemotherapy36--6.0 (182 days)-
Chemotherapy34--2.1 (63 days)-

Table 5: this compound in Other Solid Tumors

Cancer TypeTrial Phase/Study TypeTreatment RegimenNORR (%)DCR (%)PFS (months)OS (months)Reference
Ovarian Cancer (platinum-resistant)RetrospectiveThis compound3630.5666.676.015.8[5]
Control7216.6744.443.39.2[5]
Colorectal Cancer (refractory metastatic)RetrospectiveThis compound + S-1432.383.73.98.2[6]
Regorafenib (B1684635)36066.72.47.5[6]
Fruquintinib (B607557)35071.43.17.8[6]
Soft Tissue Sarcoma (advanced)Phase IIThis compound5118.7587.57.1324.67[7]
Osteogenic Sarcoma (Stage IV)Clinical StudyThis compound336.0678.797.8917.61[1]

Experimental Protocols

This section details the methodologies for key in vitro experiments frequently cited in this compound research, providing a basis for independent verification and replication of findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Apatinib_VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

This compound inhibits the VEGFR-2 signaling pathway.

Apatinib_PI3K_Akt_Signaling_Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

This compound's impact on the PI3K/Akt signaling pathway.

Experimental_Workflow_Apatinib_In_Vitro Cell_Culture Cancer Cell Culture Apatinib_Treatment This compound Treatment (Dose-response) Cell_Culture->Apatinib_Treatment Cell_Viability Cell Viability Assay (MTT/CCK-8) Apatinib_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apatinib_Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (Wound Healing/Transwell) Apatinib_Treatment->Migration_Assay Tube_Formation Tube Formation Assay (on Matrigel) Apatinib_Treatment->Tube_Formation Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation->Data_Analysis

A typical in vitro experimental workflow for this compound.

References

Apatinib's Impact on Tumor Microenvironments: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, on the tumor microenvironments (TMEs) of lung, gastric, and hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of this compound and its potential applications in oncology.

Executive Summary

This compound modulates the tumor microenvironment primarily by inhibiting angiogenesis and reprogramming the immune landscape. Its effects, however, vary across different tumor types. This guide synthesizes preclinical and clinical data to compare these effects, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Comparative Analysis of this compound's Effect on Tumor Microenvironments

This compound's primary mechanism of action is the inhibition of VEGFR-2, a key mediator of angiogenesis. By blocking this pathway, this compound not only restricts the tumor's blood supply but also influences the immune cell infiltrate and cytokine milieu within the TME. The extent of these effects differs depending on the specific cancer context.

Lung Cancer

In the lung cancer microenvironment, this compound has been shown to normalize tumor vasculature at low doses, which alleviates hypoxia. This normalization facilitates the infiltration of cytotoxic CD8+ T cells and reduces the recruitment of immunosuppressive cells like tumor-associated macrophages (TAMs).[1]

Gastric Cancer

In gastric cancer, this compound's anti-angiogenic activity is also prominent. Furthermore, studies have demonstrated that this compound can remodel the immunosuppressive TME by increasing the infiltration of CD8+ T cells and decreasing the population of M2 macrophages, which are known to promote tumor progression.[2]

Hepatocellular Carcinoma (HCC)

The HCC microenvironment is typically hypervascular, making it a prime target for anti-angiogenic therapies like this compound. In HCC, this compound has been observed to significantly reduce microvessel density.[3] From an immunological perspective, it has been shown to enhance the activity of natural killer (NK) cells and facilitate their recruitment to the tumor site.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the tumor microenvironment across lung, gastric, and hepatocellular carcinoma, based on data from preclinical and clinical studies.

ParameterLung CancerGastric CancerHepatocellular CarcinomaSource
Immune Cell Infiltration
CD8+ T CellsIncreased infiltrationIncreased infiltrationIncreased NK cell recruitment and activity[1][2][4]
M2 MacrophagesDecreased recruitmentDecreased populationNot consistently reported[1][2]
Angiogenesis
Microvessel Density (MVD)Vasculature normalization at low dosesReduction in MVDSignificant reduction in MVD[1][3]
Signaling Pathways
p-VEGFR2InhibitionInhibitionInhibition[5]
p-AktInhibitionInhibitionInhibition[6]
p-ERKInhibitionInhibitionInhibition[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action on the VEGFR-2 Signaling Pathway

Apatinib_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation

Caption: this compound inhibits VEGFR-2 signaling, blocking downstream pathways like PI3K/Akt and PLCγ/ERK.

Experimental Workflow for Immunohistochemistry (IHC)

IHC_Workflow start Start: Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (e.g., 10% Normal Donkey Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-CD31) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., DAB Substrate) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain imaging Imaging & Analysis counterstain->imaging Flow_Cytometry_Workflow start Start: Tumor Dissociation to Single-Cell Suspension staining Cell Staining with Fluorochrome-conjugated Antibodies start->staining acquisition Data Acquisition on Flow Cytometer staining->acquisition analysis Data Analysis: Gating & Quantification acquisition->analysis

References

Predicting Apatinib Efficacy: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity across a range of malignancies.[1][2][3] However, patient response to this compound can be variable. The identification and validation of robust predictive biomarkers are crucial for optimizing patient selection, personalizing treatment strategies, and advancing the development of this compound-based therapies. This guide provides a comparative overview of validated and investigational biomarkers for predicting this compound response, supported by experimental data and detailed methodologies.

Key Predictive Biomarkers for this compound Response

The landscape of this compound biomarkers is diverse, encompassing genetic alterations, protein expression levels, and even treatment-related adverse events that can serve as surrogate indicators of drug activity. These can be broadly categorized as markers associated with favorable or unfavorable outcomes.

Table 1: Biomarkers Associated with Improved this compound Response
Biomarker CategoryBiomarkerCancer Type(s)Predictive Value
Genetic Markers BRAF V600E MutationThyroid CancerPatients with the BRAF V600E mutation have shown a longer median Progression-Free Survival (PFS) compared to those with wild-type BRAF.[2]
Protein Markers Phosphorylated VEGFR-2 (p-VEGFR2)Breast CancerHigh tumor expression of p-VEGFR2 has been identified as an independent prognostic biomarker for prolonged PFS.[4]
Adverse Events Hypertension, Proteinuria, Hand-Foot Syndrome (HFS)Sarcoma, Gastric CancerThe occurrence of these adverse events has been significantly associated with longer Overall Survival (OS), suggesting they may act as surrogate markers of this compound's anti-angiogenic activity.[2][4]
Routine Test Markers Tumor-infiltrating lymphocytes (TILs), Platelet-to-lymphocyte ratio (PLR), Lymphocyte-to-monocyte ratio (LMR)Non-small-cell lung cancer (NSCLC), Hepatocellular carcinoma (HCC)Favorable baseline levels of these immune-related markers have been associated with better treatment outcomes.[2]
Table 2: Biomarkers Associated with Poor this compound Response
Biomarker CategoryBiomarkerCancer Type(s)Predictive Value
Genetic Markers FLT1 AmplificationColorectal CancerPatients with FLT1 amplifications have been observed to have a significantly worse PFS.[5]
ERBB3 MutationsCervical CancerERBB3 mutations have been correlated with poor survival in patients treated with this compound in combination with Camrelizumab.[2]
High cfDNA Concentration, MIKI67 mutationsNon-small-cell lung cancer (NSCLC)These have been identified as independent risk factors and predictors of worse PFS for this compound and Camrelizumab combination therapy.[2]
Routine Test Markers Carcinoembryonic antigen (CEA) elevationGastric CancerAn increase in CEA levels was found to be a potential independent predictive factor for shorter PFS and OS.[2]
High Epstein-Barr virus (EBV) DNA titerNasopharyngeal carcinomaA high EBV DNA titer was a significant prognostic factor associated with shorter PFS.[2]

Visualizing the Mechanism and a Path to Validation

To understand how these biomarkers relate to this compound's function and how they are validated, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates This compound This compound This compound->VEGFR-2 Inhibits Migration Migration PLCγ->Migration Promotes AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates Survival Survival AKT->Survival Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

This compound's Mechanism of Action via VEGFR-2 Inhibition.

Patient_Cohort Patient Cohort with this compound Treatment Sample_Collection Tumor Tissue / Liquid Biopsy Collection Patient_Cohort->Sample_Collection Biomarker_Assay Biomarker Analysis (NGS, IHC, FISH, etc.) Sample_Collection->Biomarker_Assay Data_Analysis Correlate Biomarker Status with Clinical Outcome (PFS, OS, ORR) Biomarker_Assay->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

General Workflow for Validating Predictive Biomarkers.

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker analysis is contingent on standardized experimental protocols. Below are methodologies for key validation techniques.

Immunohistochemistry (IHC) for p-VEGFR2 Expression

This protocol outlines the general steps for detecting the expression of phosphorylated VEGFR-2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Tissue Preparation:

    • Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking and Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with the primary antibody against p-VEGFR2 at an optimized dilution overnight at 4°C.

    • Wash slides with a buffer solution (e.g., PBS or TBS).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides again with the buffer solution.

  • Detection and Visualization:

    • Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis:

    • Staining intensity and the percentage of positive tumor cells are scored by a pathologist to determine the level of p-VEGFR2 expression.

Next-Generation Sequencing (NGS) for Genetic Biomarkers (e.g., BRAF, FLT1)

NGS allows for the simultaneous analysis of multiple gene alterations from a single tumor sample.

  • Sample Preparation:

    • Extract genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.

    • Quantify the extracted DNA and assess its quality.

  • Library Preparation:

    • Fragment the DNA to a suitable size.

    • Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.

    • For targeted sequencing, use capture probes to enrich for specific genomic regions of interest (e.g., the exons of BRAF and FLT1).

    • Amplify the captured DNA library via PCR.

  • Sequencing:

    • Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).

  • Data Analysis (Bioinformatics):

    • Align the sequencing reads to a human reference genome.

    • Call variants (e.g., single nucleotide variants, insertions/deletions, copy number variations) using specialized software.

    • Annotate the identified variants to determine their potential clinical significance.

    • Filter the results to identify pathogenic or likely pathogenic alterations in the genes of interest.

Analysis of Circulating Tumor DNA (ctDNA)

Liquid biopsies offer a non-invasive method for biomarker assessment.

  • Blood Collection and Plasma Preparation:

    • Collect peripheral blood in specialized tubes (e.g., Streck or EDTA tubes) to stabilize white blood cells and prevent contamination with genomic DNA.

    • Process the blood sample by centrifugation within a few hours of collection to separate the plasma.

  • ctDNA Extraction:

    • Isolate cell-free DNA (cfDNA), which contains the ctDNA fraction, from the plasma using a dedicated kit.

  • Quantification and Analysis:

    • Quantify the extracted cfDNA.

    • Analyze the ctDNA for specific mutations or amplifications using highly sensitive techniques such as digital PCR (dPCR) or a targeted NGS panel as described above.

  • Interpretation:

    • The presence and allele frequency of specific mutations in the ctDNA are correlated with treatment response and disease progression.

Conclusion

The validation of predictive biomarkers is a cornerstone of precision oncology. For this compound, a growing body of evidence supports the use of various molecular and clinical markers to forecast treatment efficacy. While adverse events like hypertension can provide early clues to drug activity, genetic and protein-based biomarkers offer a more direct insight into the molecular underpinnings of response and resistance. The continued application of robust and standardized experimental methodologies, particularly high-throughput techniques like NGS, will be instrumental in discovering and validating novel biomarkers, ultimately leading to more effective and personalized use of this compound in the clinic.

References

comparative proteomics of Apatinib-sensitive versus resistant cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apatinib, a selective VEGFR2 inhibitor, has shown promise in the treatment of various cancers. However, the development of resistance remains a significant clinical challenge. This guide provides a comparative proteomic overview of this compound-sensitive versus resistant cells, offering insights into the molecular mechanisms underpinning resistance and highlighting potential therapeutic targets. The information presented herein is based on data from preclinical studies on gastric and non-small cell lung cancer cell lines.

Quantitative Proteomic Profiles: Sensitive vs. Resistant Cells

The following tables summarize the key differentially expressed proteins identified in comparative proteomic studies of cancer cell lines with varying sensitivity to this compound. These studies utilized mass spectrometry-based quantitative proteomics to identify proteins that are potentially involved in the resistance mechanisms.

Table 1: Differentially Expressed Proteins in Gastric Cancer Cell Lines with Varying this compound Sensitivity

Protein CategoryProtein NameExpression in High-IC50 (Resistant) Cells vs. Low-IC50 (Sensitive) CellsPutative Role in Resistance
Epithelial-Mesenchymal Transition (EMT) VimentinUpregulatedIncreased cell motility and invasion, resistance to apoptosis
N-cadherinUpregulatedPromotes cell-cell adhesion and signaling pathways associated with resistance
E-cadherinDownregulatedLoss of epithelial characteristics, increased migratory potential
Cell Proliferation Myc-targeted proteinsDownregulatedDecreased reliance on Myc-driven proliferation in resistant cells
This compound-Affected Protein SNW1Altered phosphorylationPlays a role in cell survival; its phosphorylation state may determine this compound efficacy[1]

Table 2: Proteins Involved in Acquired this compound Resistance in Non-Small Cell Lung Cancer (NSCLC)

Protein NameExpression/Activity in Resistant CellsPathwayRole in Resistance
GCN2 (EIF2AK4) Activated (Increased phosphorylation)Amino Acid Response (AAR)Senses amino acid deprivation and initiates the resistance pathway
eIF2α Activated (Increased phosphorylation)Amino Acid Response (AAR)Downstream of GCN2, its phosphorylation leads to ATF4 activation
ATF4 UpregulatedAmino Acid Response (AAR)Transcription factor that upregulates genes involved in amino acid synthesis and transport, promoting cell survival under metabolic stress
GLS1 (Glutaminase) RepressedGlutamine MetabolismThis compound treatment represses this key enzyme in glutamine catabolism
SLC1A5 (ASCT2) UpregulatedGlutamine MetabolismTransporter for glutamine, its upregulation by ATF4 compensates for metabolic stress
ASNS (Asparagine Synthetase) UpregulatedGlutamine MetabolismUpregulated by ATF4 to promote the synthesis of asparagine, crucial for cell survival

Key Signaling Pathways in this compound Resistance

Proteomic analyses have implicated several key signaling pathways in the development of resistance to this compound. Understanding these pathways is crucial for developing strategies to overcome resistance.

The Amino Acid Response (AAR) Pathway in NSCLC

In non-small-cell lung cancer, this compound treatment can induce metabolic stress by repressing glutamine metabolism. This leads to the activation of the Amino Acid Response (AAR) pathway, which acts as a survival mechanism and contributes to drug resistance.

This compound This compound Gln_metabolism Glutamine Metabolism (GLS1 repression) This compound->Gln_metabolism inhibits Met_stress Metabolic Stress Gln_metabolism->Met_stress leads to GCN2 p-GCN2 (Activated) Met_stress->GCN2 activates eIF2a p-eIF2α (Activated) GCN2->eIF2a phosphorylates ATF4 ATF4 (Upregulated) eIF2a->ATF4 activates Survival_genes Upregulation of SLC1A5, ASNS ATF4->Survival_genes induces Resistance This compound Resistance Survival_genes->Resistance promotes This compound This compound JAK2 p-JAK2 This compound->JAK2 inhibits STAT3 p-STAT3 JAK2->STAT3 activates Resistance_genes Expression of Resistance Genes (e.g., Bcl-2, Vimentin) STAT3->Resistance_genes induces Drug_resistance Drug Resistance Resistance_genes->Drug_resistance promotes cluster_cells Cell Culture cluster_prep Sample Preparation cluster_ms Mass Spectrometry Sensitive Sensitive Cells Lysis Cell Lysis Sensitive->Lysis Resistant Resistant Cells Resistant->Lysis Quant Protein Quantification Lysis->Quant Digest Protein Digestion Quant->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data Output Differentially Expressed Proteins Data->Output

References

Apatinib's Long-Term Efficacy in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical animal models. This guide provides a comprehensive comparison of this compound's long-term efficacy against other established anti-angiogenic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various long-term animal studies, showcasing this compound's performance in tumor growth inhibition and its impact on key biomarkers.

Pancreatic Neuroendocrine Tumor (PNET) Models
Drug Dosage Animal Model Tumor Growth Inhibition Effect on Angiogenesis (CD31)
This compound (low dose)50 mg/kg/dayINS-1 & INR1G9 xenograftsModest, not statistically significantNot specified
This compound (high dose)150 mg/kg/dayINS-1 & INR1G9 xenograftsSignificant inhibition, comparable to SunitinibSignificant decrease in microvessel density
Sunitinib40 mg/kg/dayINS-1 & INR1G9 xenograftsSignificant inhibitionSignificant decrease in microvessel density

In a study on PNET models, high-dose this compound (150 mg/kg) showed a comparable or even superior antitumor effect to Sunitinib.[1] In a liver metastasis model using INR1G9 cells, this compound was found to be more effective than Sunitinib in reducing tumor metastases.[1]

Pancreatic Cancer Models
Drug Dosage Animal Model Tumor Volume Reduction Effect on Proliferation (Ki-67)
This compound (low dose)50 mg/kgASPC-1 xenograftsSignificant reductionSignificant decrease
This compound (middle dose)100 mg/kgASPC-1 xenograftsMore significant reductionMore significant decrease
This compound (high dose)200 mg/kgASPC-1 xenograftsMost significant reductionMost significant decrease
Normal Saline (Control)-ASPC-1 xenografts--

This compound demonstrated a dose-dependent inhibition of tumor growth in pancreatic cancer xenografts.[2] The anti-tumor effects are believed to be mediated through the inhibition of the PI3K/AKT and ERK1/2/MAPK signaling pathways.[2]

Small Cell Lung Cancer (SCLC) Models
Drug Dosage Animal Model Tumor Size Reduction Effect on Angiogenesis (CD31)
This compoundNot specifiedNCI-H345 xenograftsSignificant reduction at days 34 and 37Downregulated
Control-NCI-H345 xenografts--
This compound (low dose)80 mg/kgH446 & H69 xenograftsSignificant inhibitionNot specified
This compound (high dose)120 mg/kgH446 & H69 xenograftsSignificant inhibitionNot specified
Normal Saline (Control)-H446 & H69 xenografts--

In SCLC xenograft models, this compound was shown to inhibit tumor growth and downregulate markers of angiogenesis and proliferation.[3][4] The inhibitory effect was more pronounced in cell lines with high expression of VEGFR2.[4]

Gastric Cancer (GC) Models
Drug Dosage Animal Model Tumor Growth Delay Effect on Proliferation (Ki-67)
This compoundNot specifiedSGC-7901 & BGC-823 xenograftsSubstantial delay after 4 daysDecreased positive rate
Vehicle (Control)-SGC-7901 & BGC-823 xenografts--
This compoundNot specifiedMGC-803 xenograftNo significant differenceNo significant difference
Vehicle (Control)-MGC-803 xenograft--

The efficacy of this compound in gastric cancer models appears to be dependent on the VEGFR2 expression levels of the cancer cells.[5] this compound also inhibited tumor progression in a zebrafish xenograft model by negatively regulating the AKT/GSK3α/β pathway.[6]

Experimental Protocols

General Xenograft Tumor Model Protocol

A common methodology for assessing in vivo efficacy involves the use of xenograft models in immunocompromised mice.

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_animal_model Animal Model & Tumor Implantation cluster_treatment Treatment Regimen cluster_data_collection Data Collection & Analysis cell_culture Cancer Cell Line (e.g., ASPC-1, NCI-H345) cell_harvest Harvest & Resuspend Cells in PBS/Matrigel cell_culture->cell_harvest injection Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize into Groups (e.g., Control, this compound, Comparator) tumor_growth->randomization treatment Administer Treatment (e.g., Oral Gavage) randomization->treatment measurement Measure Tumor Volume & Body Weight treatment->measurement euthanasia Euthanize & Harvest Tumors measurement->euthanasia analysis Immunohistochemistry (e.g., Ki-67, CD31) euthanasia->analysis

Experimental workflow for xenograft tumor model studies.

Key Steps:

  • Cell Culture: Specific cancer cell lines are cultured in appropriate media.

  • Animal Inoculation: A suspension of cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-200 mm³).[4][7]

  • Randomization and Treatment: Animals are randomly assigned to control and treatment groups. This compound is typically administered orally via gavage.[1][4]

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.

  • Immunohistochemistry: Tumor tissues are stained for markers of proliferation (Ki-67) and angiogenesis (CD31) to assess the biological effects of the treatment.[2][3]

Signaling Pathways

This compound primarily exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting VEGFR-2. This blockade disrupts downstream signaling cascades crucial for tumor growth and survival.

signaling_pathway cluster_membrane cluster_cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

This compound's mechanism of action via VEGFR-2 inhibition.

This compound competitively binds to the ATP binding site of VEGFR-2, inhibiting its autophosphorylation and blocking downstream signaling through the PI3K/AKT and ERK1/2 pathways.[2][3] This leads to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor-induced angiogenesis.[8]

Conclusion

The preclinical data from various animal studies consistently demonstrate the long-term efficacy of this compound in inhibiting tumor growth across a range of cancer types. Its mechanism of action, centered on the potent and selective inhibition of VEGFR-2, is well-supported by molecular analyses. While direct head-to-head long-term survival studies are less common, the available data on tumor growth inhibition and biomarker modulation suggest that this compound is a potent anti-angiogenic agent with efficacy comparable, and in some cases superior, to other established drugs in its class. Further research focusing on long-term survival and potential resistance mechanisms will be crucial in fully elucidating its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Apatinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper handling and disposal of the anti-cancer agent Apatinib are critical for ensuring personnel safety and environmental protection within research and drug development settings. As a potent antineoplastic drug, this compound and any materials contaminated with it are considered hazardous waste and necessitate strict adherence to established disposal protocols. The primary and recommended method for the final disposition of this compound waste is high-temperature incineration conducted by a licensed hazardous waste management company.[1][2] Discharging this compound or its waste into sewer systems or the general environment is strictly prohibited.[1][3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) to minimize exposure.[2]

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood or a designated containment area.[2]

  • Ensure that safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[4]

  • Eye Protection: Use safety goggles equipped with side-shields.[4]

  • Lab Coat: A lab coat or an impervious gown is required.[4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[4]

Handling Practices:

  • Avoid all direct contact with the skin, eyes, and clothing.[3]

  • Eating, drinking, or smoking in areas where this compound is handled is strictly forbidden.[2]

  • Thoroughly wash hands after handling the compound.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations, in addition to any specific guidelines provided by your institution.

Step 1: Waste Segregation and Collection Identify and segregate all materials that have come into contact with this compound. This includes:

  • Unused or expired this compound.

  • Contaminated lab supplies (e.g., weighing paper, pipette tips, gloves, gowns).[4]

  • Empty vials and packaging.

  • Solutions containing this compound.

Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] It is crucial not to mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Step 2: Container Labeling The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by institutional and local regulations.[4]

Step 3: Storage Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[2] The storage area should be cool and dry.[4] Access to this area should be restricted.

Step 4: Arranging for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4] You will likely need to complete a chemical waste disposal request form. The EHS department will then coordinate with a licensed hazardous waste contractor for transport and final disposal.[2]

Step 5: Spill Management In the event of a spill, use dry-clean-up procedures to collect the material, taking care to avoid the generation of dust.[4][5] Place the spilled material into a clean, dry, and sealable container labeled for disposal.[4] Do not use air hoses for cleaning.[5]

Quantitative Data Summary

While specific quantitative parameters for disposal are determined by licensed waste management facilities, the following table summarizes key handling and storage conditions mentioned in safety protocols.

ParameterSpecificationCitation
Storage TemperatureStore in a cool, dry place; some sources specify <-15°C for long-term storage of the pure compound.[3][4]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.[6]

Below is a diagram illustrating the procedural workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Handle in a Fume Hood PPE->Ventilation Segregate Segregate this compound Waste Ventilation->Segregate Spill Spill Occurs Ventilation->Spill Collect Collect in a Dedicated, Sealed Container Segregate->Collect Label Label Container: 'Hazardous Waste - this compound' Collect->Label Store Store in a Secure, Designated Area Label->Store Contact Contact EHS for Pickup Store->Contact Incinerate Disposal via Licensed Incineration Vendor Contact->Incinerate Spill_Procedure Follow Spill Management Protocol (Dry-Clean-Up) Spill->Spill_Procedure Spill_Procedure->Collect

Caption: this compound disposal workflow.

References

Essential Safety and Logistical Information for Handling Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Apatinib. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure laboratory environment. This compound is a potent tyrosine kinase inhibitor and should be handled with the same precautions as other hazardous active pharmaceutical ingredients (APIs).[1]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous compounds like this compound. The following PPE is mandatory when handling this compound in any form (solid or solution).

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves (tested against ASTM D6978).[2]Prevents skin contact and absorption. Double gloving provides an additional layer of protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][3] A full-face shield should be worn when there is a risk of splashes.[2]Protects eyes from airborne particles and liquid splashes.
Lab Coat Disposable, low-linting, solid-front gown with long sleeves and tight-fitting cuffs.[2] A poly-coated gown is recommended.[2]Protects skin and personal clothing from contamination. Should be changed immediately if contaminated.
Respiratory Protection A NIOSH-certified N95 respirator is required for handling powders.[2] For procedures with a high risk of aerosol generation, a PAPR may be necessary.[2]Prevents inhalation of airborne particles.
Footwear Closed-toe shoes and disposable shoe covers.[2]Protects feet from spills and prevents the spread of contamination.

Note: No specific occupational exposure limit values have been established for this compound.[3]

Operational Plan for Safe Handling

1. Preparation and Weighing (Handling Powder):

  • Conduct all manipulations of this compound powder within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2]

  • Before weighing, decontaminate the work surface.

  • Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.[2]

  • Carefully weigh the desired amount of this compound, taking care to avoid generating dust.[2]

  • To prepare a solution, add the solvent to the vessel containing the weighed this compound and cap it before mixing to dissolve.[2]

2. Experimental Use (Handling Solutions):

  • Conduct all work with this compound solutions within a chemical fume hood.[2]

  • Avoid the generation of aerosols.[2]

3. General Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Collect all this compound waste, including contaminated PPE, weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[5]

  • Disposal Method: The primary methods for disposal are chemical destruction or incineration by a licensed waste disposal service.[5] Do not discharge into sewer systems or the environment.[5]

  • Spill Management: In case of a spill, use dry-clean-up procedures to collect the material, avoiding dust generation.[5] Place the spilled material in a labeled, sealable container for disposal.[5]

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Ventilated Enclosure A->B C Weigh this compound Powder B->C D Prepare Solution (if applicable) C->D E Conduct Experiment C->E D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff PPE G->H I Arrange for Professional Disposal H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apatinib
Reactant of Route 2
Reactant of Route 2
Apatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.